2,3,4-Trichlorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trichlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLFYHEMQTGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175347 | |
| Record name | Benzonitrile, 2,3,4-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112-31-4 | |
| Record name | Benzonitrile, 2,3,4-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002112314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2,3,4-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3,4-Trichlorobenzonitrile: Properties, Structure, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 2,3,4-trichlorobenzonitrile, a halogenated aromatic nitrile. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the compound's chemical and physical properties, structural features, and spectroscopic characteristics. A primary focus is placed on a robust and replicable synthetic protocol via the Sandmeyer reaction, including a discussion of the underlying mechanism. Additionally, this guide addresses critical safety, handling, and potential applications, positioning this compound as a valuable intermediate in the synthesis of complex organic molecules.
Chemical Identity and Structure
This compound is a polysubstituted aromatic compound. The presence of three electron-withdrawing chlorine atoms and a nitrile group on the benzene ring dictates its chemical reactivity and physical properties.
Compound Identification
| Identifier | Value |
| CAS Number | 2112-31-4 |
| Molecular Formula | C₇H₂Cl₃N |
| Molecular Weight | 206.46 g/mol |
| IUPAC Name | This compound |
Chemical Structure
The molecular structure consists of a benzene ring substituted with chlorine atoms at positions 2, 3, and 4, and a nitrile (-C≡N) group at position 1.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of this compound are influenced by its high molecular weight and the polarity imparted by the nitrile and chloro groups. While experimental data for this specific isomer is not widely published, properties can be estimated based on related compounds and structural analysis.
| Property | Value / Observation | Source |
| Appearance | Expected to be a white to light yellow crystalline solid. | Inferred from related compounds[1][2] |
| Melting Point | Data not available. Requires experimental determination. | |
| Boiling Point | Data not available. Expected to be high due to molecular weight. | |
| Solubility | Predicted to be insoluble in water but soluble in common organic solvents like ethanol, acetone, and chlorinated hydrocarbons. | Inferred from related compounds[1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | [3][4] |
Spectroscopic Characterization (Anticipated)
For unequivocal identification, a combination of spectroscopic methods is essential. The following are the expected spectral characteristics for this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band around 2220-2240 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[5] Additional strong bands are expected in the fingerprint region, typically between 1000-700 cm⁻¹ , corresponding to C-Cl stretching vibrations.[5] Aromatic C-H stretching will appear above 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be simple, showing two signals in the aromatic region (typically δ 7.0-8.0 ppm). These signals will appear as two doublets due to ortho-coupling between the adjacent protons at positions 5 and 6.
-
¹³C NMR: The spectrum will show seven distinct signals: one for the nitrile carbon (δ ~115-120 ppm), four for the chlorine-substituted quaternary carbons, and two for the protonated aromatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will display a prominent molecular ion (M⁺) peak. A characteristic isotopic pattern will be observed for the molecular ion and its fragments due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing strong evidence for the compound's composition.
Synthesis and Reactivity
The most reliable and widely applicable method for synthesizing polychlorinated benzonitriles from their corresponding anilines is the Sandmeyer reaction .[6][7][8] This two-step process involves the diazotization of an aromatic amine followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.
Synthetic Workflow: Sandmeyer Reaction
The conversion of 2,3,4-trichloroaniline to this compound proceeds via the formation of a diazonium salt intermediate, which is then converted to the final product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol details the conversion of 2,3,4-trichloroaniline to this compound.
Materials:
-
2,3,4-Trichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN, optional, for complex preparation)
-
Deionized Water
-
Ice
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Step-by-Step Methodology:
Part 1: Preparation of the Diazonium Salt
-
Dissolution of Amine: In a flask, suspend 1 equivalent of 2,3,4-trichloroaniline in approximately 3 equivalents of concentrated hydrochloric acid and water. Stir vigorously. The formation of the hydrochloride salt may result in a thick slurry.
-
Cooling: Cool the mixture to 0-5°C in an ice-salt bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt that will be formed.
-
Diazotization: Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline slurry with continuous, vigorous stirring. Ensure the temperature does not rise above 5°C.
-
Hold: After the addition is complete, stir the resulting solution (or slurry) for an additional 15-20 minutes in the ice bath to ensure complete diazotization. Keep this solution cold until ready for the next step.
Part 2: Cyanation (The Sandmeyer Reaction)
-
Preparation of Cyanide Solution: In a separate, larger reaction vessel, prepare a solution of 1.5 equivalents of copper(I) cyanide in aqueous sodium cyanide (if needed to aid dissolution) or as a slurry in water. Warm this solution gently if required, then cool.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with stirring.[9]
-
Mechanism Insight: This step initiates a radical-nucleophilic aromatic substitution. The copper(I) species catalyzes the decomposition of the diazonium salt, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts to form the benzonitrile.[6]
-
-
Reaction and Workup:
-
Vigorous evolution of nitrogen gas should be observed. Allow the reaction to stir at room temperature and then gently warm (e.g., to 50-60°C) until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Applications in Synthesis
Chlorinated benzonitriles are versatile intermediates in the chemical industry. While direct applications of this compound are not broadly documented, its close structural analog, 2,3,4-trichloronitrobenzene, serves as a key starting material in the synthesis of high-value compounds. It is therefore highly probable that this compound can function as a precursor in similar synthetic pathways.
-
Pharmaceuticals: The related nitro compound is a precursor for third-generation quinolone antibacterial drugs, such as Lomefloxacin and Ofloxacin .
-
Agrochemicals: It is also used as a starting material for the synthesis of the herbicide Aclonifen .
The nitrile group can be readily converted to other functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), making it a strategic building block for complex molecular architectures.
Safety and Handling
Due to the presence of chloro and nitrile functionalities, this compound must be handled with appropriate care. Data from related isomers indicates potential for significant hazards.[10][11]
-
Hazard Classification (Anticipated):
-
Recommended Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
-
Incompatible Materials:
-
Strong oxidizing agents.
-
Strong acids and strong bases (can cause hydrolysis of the nitrile group).[2]
-
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
-
References
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PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Trichlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Khan, I., & Ali, A. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
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Natural Recapitulation of Organic Chemistry. (2023, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Rosli, S. N. A., et al. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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CAS number and molecular weight of 2,3,4-Trichlorobenzonitrile
An In-Depth Technical Guide to 2,3,4-Trichlorobenzonitrile
Introduction
This compound is a halogenated aromatic nitrile, a class of organic compounds characterized by a benzene ring substituted with one or more halogen atoms and a nitrile (-C≡N) functional group. These structural features make it a valuable intermediate in organic synthesis. The presence of the nitrile group and the specific arrangement of the chlorine atoms on the aromatic ring provide reactive sites for a variety of chemical transformations. This guide offers a comprehensive technical overview of this compound, including its properties, synthesis, potential applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Section 1: Core Physicochemical Properties
This compound is identified by the CAS Number 2112-31-4.[1] Its fundamental properties are summarized in the table below. The molecule consists of a benzene ring substituted with three chlorine atoms at positions 2, 3, and 4, and a nitrile group at position 1. The electron-withdrawing nature of the nitrile group and the chlorine atoms influences the reactivity of the aromatic ring.
| Property | Value | Source |
| CAS Number | 2112-31-4 | [1] |
| Molecular Formula | C₇H₂Cl₃N | [1] |
| Molecular Weight | 206.46 g/mol | [1] |
| Appearance | Light Yellow Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Section 2: Synthesis and Manufacturing
The synthesis of this compound can be approached through various methods common for the preparation of aromatic nitriles. One notable method involves the Sandmeyer reaction, a well-established process for converting an aromatic amine to a nitrile via a diazonium salt intermediate.
A plausible synthetic pathway starts from 2,3,4-trichloroaniline. The aniline is first converted to its corresponding diazonium salt, which is then reacted with a cyanide salt, typically in the presence of a copper catalyst, to yield the desired nitrile.
Hypothetical Synthesis Protocol via Sandmeyer Reaction
This protocol describes a general procedure for the synthesis of this compound from 2,3,4-trichloroaniline.
Step 1: Diazotization of 2,3,4-Trichloroaniline
-
Dissolve 2,3,4-trichloroaniline in an aqueous acidic solution (e.g., hydrochloric acid). The acid protonates the amino group, making it a better leaving group.
-
Cool the solution to 0-5°C in an ice bath. Low temperatures are crucial to prevent the premature decomposition of the diazonium salt.
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The sodium nitrite reacts with the acidic solution to form nitrous acid in situ, which then reacts with the protonated aniline to form the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. The cyanide salt provides the nitrile group.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. The copper(I) catalyst facilitates the replacement of the diazonium group with the nitrile group.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
The crude this compound can then be isolated by extraction and purified by recrystallization or column chromatography.
Caption: Synthesis workflow for this compound via a Sandmeyer reaction.
Section 3: Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its utility is primarily in the fields of pharmaceuticals, agrochemicals, and specialty dyes.
-
Pharmaceutical Synthesis: Halogenated benzonitriles are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.
-
Agrochemicals: The synthesis of herbicides, fungicides, and insecticides often involves intermediates like this compound.[2][3]
-
Dyes and Pigments: This compound can also be a building block for specialty dyes and pigments.[2]
-
Fluorinated Aromatics: this compound is a suitable starting material for the synthesis of fluorinated benzonitriles through halogen exchange reactions.[4] These fluorinated derivatives are important intermediates in the production of crop protection agents, pharmaceuticals, and dyes.[4]
Section 4: Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the search results, the potential hazards can be inferred from structurally related compounds such as other chlorinated benzonitriles and trichloronitrobenzene.
Potential Hazards: Based on data for similar compounds, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause skin and eye irritation, as well as respiratory tract irritation.[5]
Handling and Personal Protective Equipment (PPE): Given the potential hazards, appropriate safety measures should be taken when handling this compound.
| Precaution | Recommendation |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear compatible chemical-resistant gloves and a lab coat. |
| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter. |
| Hygiene | Wash hands thoroughly after handling. |
Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[1]
Section 5: Conclusion
This compound is a valuable chemical intermediate with significant potential in various sectors of the chemical industry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and reactivity make it a useful building block for creating more complex molecules. As with any chemical, proper handling and storage procedures are essential to ensure safety in a laboratory or industrial setting. Further research into the applications and reaction pathways of this compound is likely to uncover new and valuable synthetic routes.
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An In-Depth Technical Guide to 2,3,4-Trichlorobenzonitrile: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 2,3,4-trichlorobenzonitrile, a halogenated aromatic nitrile that serves as a crucial intermediate in the synthesis of a range of valuable compounds. From its molecular structure to its applications in the pharmaceutical and agrochemical industries, this document offers in-depth insights into the chemistry, synthesis, and significance of this compound. As a specialized chemical, understanding its properties and synthetic pathways is paramount for researchers and professionals engaged in organic synthesis and drug development.
Chemical Identity and Physical Properties
This compound, identified by the CAS Number 2112-31-4, is a chlorinated derivative of benzonitrile.[1] Its chemical structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 3, and 4, and a nitrile functional group (-C≡N) at position 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2112-31-4 | [1] |
| Molecular Formula | C₇H₂Cl₃N | [1] |
| Molecular Weight | 206.46 g/mol | [1] |
| Appearance | Light Yellow Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
A Historical Perspective on its Synthesis
While a definitive "discovery" paper for this compound is not readily apparent in historical chemical literature, its synthesis is intrinsically linked to the development of aromatic chemistry and the versatile Sandmeyer reaction. The earliest comprehensive syntheses of polychlorinated benzonitriles can be traced back to the late 19th and early 20th centuries, with foundational work being published in esteemed journals like Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie.[2][3][4]
The most established and logical synthetic route to this compound proceeds through the diazotization of 2,3,4-trichloroaniline, followed by a cyanation reaction, a classic example of the Sandmeyer reaction. This method remains a cornerstone for the preparation of various aryl nitriles.
A plausible historical synthetic pathway, based on established chemical principles of the era, would involve:
-
Chlorination of Aniline: The multi-step chlorination of aniline to achieve the desired 2,3,4-trichloro substitution pattern.
-
Diazotization: The conversion of the resulting 2,3,4-trichloroaniline to its corresponding diazonium salt using sodium nitrite in the presence of a strong acid.
-
Sandmeyer Cyanation: The reaction of the diazonium salt with a cyanide source, typically cuprous cyanide, to introduce the nitrile group and form this compound.
Caption: Plausible historical synthesis route to this compound.
Modern Synthetic Methodologies
Modern synthetic approaches to this compound have focused on optimizing the classical Sandmeyer reaction for improved yield, purity, and industrial scalability. The core of the synthesis remains the conversion of 2,3,4-trichloroaniline.
Laboratory-Scale Synthesis: The Sandmeyer Reaction
The Sandmeyer reaction is a robust and widely used method for the synthesis of aryl nitriles from aryl amines.[5]
Experimental Protocol: Synthesis of this compound from 2,3,4-Trichloroaniline
-
Diazotization of 2,3,4-Trichloroaniline:
-
Dissolve 2,3,4-trichloroaniline in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt solution. The completion of the diazotization can be checked using starch-iodide paper.
-
-
Preparation of the Cyanide Reagent:
-
In a separate flask, prepare a solution of cuprous cyanide in aqueous sodium or potassium cyanide.
-
-
Sandmeyer Cyanation:
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Control the rate of addition to maintain the reaction temperature and manage the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is typically warmed to facilitate the completion of the reaction.
-
-
Work-up and Purification:
-
The reaction mixture is then subjected to steam distillation or solvent extraction to isolate the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a light yellow solid.[1]
-
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. These signals would likely appear as doublets due to ortho-coupling.
-
¹³C NMR: The carbon NMR spectrum would provide more detailed structural information, with distinct signals for each of the seven carbon atoms. The carbon atom of the nitrile group would appear in the characteristic region for nitriles (around 115-125 ppm), while the chlorinated and non-chlorinated aromatic carbons would have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum would also show absorptions in the aromatic region (around 1400-1600 cm⁻¹) due to C=C stretching vibrations of the benzene ring, and C-Cl stretching bands in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.46 g/mol . Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and fragment ions would be observed, with peaks at M, M+2, M+4, and M+6, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Applications in Synthesis
This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of more complex molecules for the pharmaceutical and agrochemical industries.
Pharmaceutical Intermediates
This compound is a known intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). For example, it is a precursor in some synthetic routes to Anagrelide, a drug used to treat thrombocythemia (a condition characterized by an excess of platelets).[1] The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which are essential for building the final drug scaffold.
Agrochemical Synthesis
In the agrochemical sector, chlorinated benzonitriles are important intermediates for herbicides and pesticides. The specific substitution pattern of this compound can be exploited to synthesize active ingredients with desired biological activities and environmental profiles. The nitrile group can be a key anchor point for further chemical modifications to produce the final agrochemical product.
Safety and Handling
As a polychlorinated aromatic nitrile, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is important to consult the Safety Data Sheet (SDS) for detailed information on its toxicological properties and handling procedures.
Conclusion
This compound, a compound with a rich history rooted in classical aromatic chemistry, continues to be a relevant and important intermediate in modern organic synthesis. Its preparation via the Sandmeyer reaction is a testament to the enduring utility of this fundamental transformation. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the properties, synthesis, and applications of this compound is essential for the innovation of new and valuable chemical entities.
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Scilit. Nitriles in organic synthesis: The reaction of trichloroacetonitrile with active methylene reagents. [Link]
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Chemical Abstracts Service. Naming and Indexing of Chemical Substances for Chemical AbstractsTM. [Link]
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MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]
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Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
-
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Spectroscopic Characterization of 2,3,4-Trichlorobenzonitrile: A Technical Guide for Researchers
Molecular Structure and Context
2,3,4-Trichlorobenzonitrile belongs to the family of halogenated aromatic nitriles. Its structure, featuring a benzene ring substituted with three chlorine atoms and a nitrile group in adjacent positions, dictates a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and regulatory compliance.
The synthesis of this compound can be achieved through various methods, including the Sandmeyer reaction involving the diazotization of 2,3,4-trichloroaniline followed by cyanation. Awareness of the synthetic route is vital for anticipating potential impurities that might appear in analytical spectra.
Caption: Molecular Structure of this compound
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent protons on the benzene ring.
Experimental Protocol (General):
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ 7.7 - 7.9 | Doublet | ~ 8 - 9 | H-6 | Deshielded by the adjacent nitrile group and influenced by the ortho-chlorine. |
| ~ 7.4 - 7.6 | Doublet | ~ 8 - 9 | H-5 | Influenced by the adjacent chlorine atoms. |
The predicted chemical shifts are based on the analysis of similar chlorinated and nitrated benzene derivatives. The ortho- and para- positions relative to the electron-withdrawing nitrile group are expected to be downfield, while the chlorine atoms also exert a deshielding effect.
Caption: ¹H NMR Experimental Workflow
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to symmetry, seven distinct carbon signals are expected: six for the aromatic ring and one for the nitrile carbon.
Experimental Protocol (General):
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 115 - 120 | C≡N | Typical range for nitrile carbons. |
| ~ 110 - 115 | C1 | Carbon attached to the nitrile group. |
| ~ 135 - 140 | C2 | Carbon bearing a chlorine atom. |
| ~ 133 - 138 | C3 | Carbon bearing a chlorine atom. |
| ~ 130 - 135 | C4 | Carbon bearing a chlorine atom. |
| ~ 128 - 132 | C5 | Aromatic CH carbon. |
| ~ 130 - 134 | C6 | Aromatic CH carbon. |
The chemical shifts of the chlorinated carbons are predicted to be in the 130-140 ppm range. The carbon attached to the nitrile group (C1) will be significantly influenced by the nitrile's electronic effects. The nitrile carbon itself is expected in its characteristic region.[1]
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the characteristic nitrile functional group.
Experimental Protocol (General):
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~ 2220 - 2240 | C≡N stretch | Aromatic nitriles typically show a strong, sharp absorption in this region.[2] |
| ~ 3050 - 3100 | Aromatic C-H stretch | Characteristic for C-H bonds on a benzene ring. |
| ~ 1550 - 1600 | C=C stretch (aromatic) | Multiple bands are expected for the aromatic ring. |
| ~ 1000 - 1200 | C-Cl stretch | Strong absorptions are expected in the fingerprint region. |
| ~ 800 - 900 | C-H out-of-plane bend | The substitution pattern will influence the exact position. |
The most prominent and diagnostic peak will be the nitrile stretch.[2] Its position can be slightly influenced by conjugation with the aromatic ring.
Caption: Principle of IR Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Experimental Protocol (General):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Use electron ionization (EI) at 70 eV.
-
Record the mass-to-charge ratio (m/z) of the resulting ions.
Predicted Mass Spectrum Data:
| m/z | Ion | Rationale |
| ~ 205, 207, 209 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |
| ~ 170, 172, 174 | [M - Cl]⁺ | Loss of a chlorine atom. |
| ~ 135, 137 | [M - 2Cl]⁺ | Loss of two chlorine atoms. |
| ~ 100 | [M - 3Cl]⁺ | Loss of three chlorine atoms. |
| ~ 102 | [C₆H₂N]⁺ | Fragmentation of the chlorinated ring. |
The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these isotopic peaks are highly predictable and serve as a key confirmation of the number of chlorine atoms. The fragmentation pattern will be dominated by the loss of chlorine atoms and the nitrile group. The predicted molecular weight for C₇H₂Cl₃N is approximately 204.46 g/mol . The mass spectrum of the isomeric 2,4,6-trichlorobenzonitrile shows a clear molecular ion cluster around m/z 205, 207, and 209, supporting this prediction.[3]
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data, based on established spectroscopic principles and data from analogous compounds, offers a strong foundation for researchers to identify and characterize this molecule. When experimental data becomes available, it can be compared against these predictions for validation. It is always recommended to use a combination of these spectroscopic techniques for unambiguous structure elucidation.
References
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Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]
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PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. Retrieved from [Link]
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NIST. (n.d.). 2,4,6-Trichlorobenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. Retrieved from [Link]
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PubChem. (n.d.). 2,3,4,5-Tetrachloronitrobenzene. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trichlorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzonitrile. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3,4-Trifluorobenzonitrile. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Dimethylbenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4,6-Trichlorobenzonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3,4-Trifluorobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]
-
NIST. (n.d.). 3,4-Dichlorobenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,6-Trifluorobenzonitrile. Retrieved from [Link]
-
OSTI.GOV. (n.d.). 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. Retrieved from [Link]
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Solubility and stability of 2,3,4-Trichlorobenzonitrile
An In-depth Technical Guide on the Solubility and Stability of 2,3,4-Trichlorobenzonitrile
Introduction
This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of chlorine atoms on the benzonitrile framework imparts unique physicochemical properties that are critical to its reactivity and application. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this compound is paramount for optimizing reaction conditions, ensuring product purity, developing formulations, and assessing its environmental fate.
This technical guide provides a detailed examination of the solubility and stability of this compound. In the absence of extensive publicly available quantitative data for this specific isomer, this document emphasizes the foundational principles governing its behavior, drawing comparisons with related compounds, and provides robust, step-by-step experimental protocols based on internationally recognized guidelines to enable researchers to generate high-quality, reliable data.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Source |
| CAS Number | 2112-31-4 | [1] |
| Molecular Formula | C₇H₂Cl₃N | [1] |
| Molecular Weight | 206.46 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Vapor Pressure | Not available |
Molecular Structure:
Caption: Molecular structure of this compound.
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The presence of a polar nitrile group and a largely nonpolar trichlorinated benzene ring in this compound suggests a nuanced solubility profile.
Aqueous Solubility
Based on the hydrophobic nature of the chlorinated benzene ring, the aqueous solubility of this compound is expected to be low. While no specific quantitative data is available, related compounds such as 2,3,4-trichloronitrobenzene are reported to be insoluble in water[2].
Organic Solvent Solubility
Qualitative data indicates that this compound is soluble in dichloromethane (DCM) and ethyl acetate. This is consistent with the general principle of "like dissolves like," where the moderately polar to nonpolar character of the molecule favors solubility in organic solvents.
Table of Expected Solubility:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO)[3][4][5][6], Acetonitrile | High | The polar nitrile group can interact favorably with these solvents. |
| Chlorinated | Dichloromethane (DCM) | High | Similar polarity and potential for van der Waals interactions. |
| Esters | Ethyl Acetate | High | Moderate polarity allows for effective solvation. |
| Alcohols | Methanol, Ethanol | Moderate to High | The nitrile group can act as a hydrogen bond acceptor. |
| Aromatic | Toluene | Moderate | The aromatic ring of the solute can interact with the aromatic solvent. |
| Nonpolar | Hexane, Heptane | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents. |
| Aqueous | Water | Very Low | The large, hydrophobic chlorinated ring dominates, leading to poor solvation by water. |
Experimental Protocol for Aqueous Solubility Determination (OECD 105)
To obtain definitive aqueous solubility data, the OECD Guideline 105 "Water Solubility" test is the internationally accepted standard[7][8][9]. The flask method, suitable for substances with solubility above 10⁻² g/L, is most likely appropriate for a preliminary assessment.
Objective: To determine the saturation mass concentration of this compound in water at a given temperature.
Materials:
-
This compound (analytical standard grade)
-
Deionized or distilled water
-
Constant temperature bath or shaker
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preliminary Test: To estimate the solubility, add a small, known amount of the test substance to a known volume of water in a vessel. Stir the mixture at the test temperature (e.g., 20°C) for 24 hours. Visually inspect for undissolved particles. If dissolved, incrementally add more substance until a saturated solution is obtained. This helps determine the appropriate amount for the definitive test.
-
Definitive Test:
-
Add an excess amount of this compound (as determined from the preliminary test) to several replicate flasks containing a known volume of water.
-
Equilibrate the flasks in a constant temperature bath (e.g., 20 ± 0.5°C) and stir for a sufficient time to reach equilibrium (e.g., 24-48 hours, determined by taking periodic measurements until the concentration in solution is constant).
-
After equilibration, cease stirring and allow the solution to settle.
-
Centrifuge an aliquot of the supernatant at a sufficient speed to remove all suspended particles.
-
Carefully remove a sample from the clear supernatant for analysis.
-
Analyze the concentration of this compound in the sample using a validated analytical method.
-
Data Analysis: The average concentration from the replicate samples represents the aqueous solubility at the test temperature.
Caption: Workflow for Aqueous Solubility Determination via OECD 105.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in synthetic applications, as well as for understanding its persistence in the environment. The primary degradation pathways for benzonitriles include hydrolysis, photodegradation, and thermal decomposition.
Hydrolytic Stability
The nitrile group of benzonitriles can undergo hydrolysis to form the corresponding amide and subsequently the carboxylic acid. This process is typically catalyzed by acid or base and is temperature-dependent.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.
The rate of hydrolysis is influenced by the electronic effects of the substituents on the benzene ring. The three electron-withdrawing chlorine atoms on the ring are expected to increase the electrophilicity of the nitrile carbon, potentially accelerating hydrolysis.
Experimental Protocol for Hydrolytic Stability Assessment (OECD 111)
The OECD Guideline 111 "Hydrolysis as a Function of pH" provides a tiered approach to assess the rate of abiotic hydrolysis[10][11][12].
Objective: To determine the rate of hydrolysis of this compound at environmentally relevant pH values (4, 7, and 9).
Materials:
-
This compound
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Constant temperature incubator
-
Validated analytical method for quantification
Procedure:
-
Preliminary Test:
-
Prepare solutions of the test substance in sterile buffers of pH 4, 7, and 9. The concentration should not exceed 0.01 M or half the saturation concentration.
-
Incubate the solutions in the dark at 50°C for 5 days.
-
Analyze the concentration of the test substance at the end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
-
-
Main Test (if significant degradation occurs):
-
For the pH values where degradation was observed, set up a kinetic study.
-
Incubate replicate solutions at a constant temperature (e.g., 25°C) in the dark.
-
At appropriate time intervals, withdraw samples and analyze for the concentration of this compound.
-
The study should continue until 90% degradation is observed or for a maximum of 30 days.
-
Data Analysis: The degradation data is used to determine the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH.
Caption: Workflow for Hydrolytic Stability Assessment via OECD 111.
Photodegradation
Chlorinated aromatic compounds can undergo photodegradation when exposed to ultraviolet (UV) radiation, such as from sunlight. The primary mechanism often involves the homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species that can subsequently react with other molecules. The nitrile group may also be involved in photochemical reactions. The rate and extent of photodegradation will depend on the wavelength and intensity of the light, as well as the presence of other substances in the environment that can act as photosensitizers or quenchers.
Thermal Stability
The thermal stability of this compound can be assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
TGA measures the mass loss of a sample as a function of temperature, indicating the onset of decomposition.
-
DSC measures the heat flow into or out of a sample during heating, revealing melting points and other phase transitions, as well as exothermic decomposition events.
For many benzonitriles, thermal decomposition in an inert atmosphere can lead to the formation of more complex nitrogen-containing aromatic structures. In the presence of oxygen, oxidation products would also be formed.
Analytical Methodology for Quantification
A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Recommended HPLC Method
Based on methods for similar chlorinated aromatic compounds, a reverse-phase HPLC method is recommended.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from a higher proportion of A to a higher proportion of B to ensure elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan of an authentic standard (likely in the range of 220-260 nm) |
| Injection Volume | 10 µL |
Method Validation: The chosen analytical method must be validated according to ICH guidelines to ensure its suitability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in established scientific principles and regulatory guidelines. While specific quantitative data for this compound is limited, this guide equips researchers and drug development professionals with the necessary knowledge and detailed experimental protocols to generate this critical information. By following the outlined methodologies for solubility determination (OECD 105), hydrolytic stability assessment (OECD 111), and employing a robust analytical technique such as HPLC, a complete and reliable profile of this compound can be established, facilitating its effective and safe use in research and development.
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An In-Depth Technical Guide to the Potential Reaction Mechanisms of 2,3,4-Trichlorobenzonitrile
Abstract
2,3,4-Trichlorobenzonitrile is a polychlorinated aromatic nitrile, a class of compounds recognized for its utility as synthetic intermediates and for its environmental and toxicological significance. The electronic landscape of this molecule—characterized by an electron-deficient aromatic ring due to the inductive and resonance effects of a nitrile group and three chlorine atoms—dictates a rich and varied reactivity. This guide provides a comprehensive exploration of the principal reaction mechanisms involving this compound. We will delve into the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr), hydrolysis and reduction of the nitrile moiety, and the environmental and metabolic transformations that determine its toxicological profile. Each section is grounded in established chemical principles and supported by detailed experimental protocols, providing researchers with both theoretical insights and practical guidance.
Introduction: The Molecular Profile of this compound
This compound belongs to a family of polychlorinated benzonitriles, which are pivotal precursors in the synthesis of agrochemicals, pharmaceuticals, and dyes.[1] Its structure, featuring a benzonitrile core substituted with chlorine atoms at the 2, 3, and 4 positions, creates a unique electronic environment. The strongly electron-withdrawing nitrile group (-CN), combined with the inductive effect of the chlorine atoms, renders the aromatic ring highly electrophilic and susceptible to nucleophilic attack.[2] This inherent reactivity is the focal point of its synthetic utility and, conversely, its interaction with biological systems. Understanding these reaction mechanisms is paramount for its strategic application in synthesis and for assessing its environmental fate and safety.
Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway
The most prominent reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This mechanism is characteristic of aryl halides bearing strong electron-withdrawing groups.[3] The reaction proceeds via a two-step addition-elimination mechanism, fundamentally differing from SN1 and SN2 reactions.[2]
The SNAr Mechanism: Formation of the Meisenheimer Complex
The SNAr mechanism is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a chloride ion). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4] The negative charge of this complex is delocalized across the aromatic system and, crucially, is stabilized by the electron-withdrawing nitrile group. The aromaticity of the ring is temporarily lost in this intermediate state. In the second, faster step, the leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored.[2]
The regioselectivity of the nucleophilic attack is governed by the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. For this compound, the nitrile group at C1 exerts its strongest stabilizing effect on negative charges at the ortho (C2) and para (C4) positions. Therefore, substitution is most likely to occur at the C2 or C4 positions. Steric hindrance from the adjacent chlorine at C3 may slightly disfavor attack at C2, making the chlorine at the C4 position the most probable site of substitution.
Figure 1: Generalized SNAr mechanism for this compound.
Causality in Experimental Design
Several factors are critical in designing a successful SNAr reaction:[5]
-
Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates, amides) are required to attack the electron-deficient ring. Weaker nucleophiles may require harsher conditions.[6]
-
Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred.[5] These solvents effectively solvate the cation of the nucleophilic reagent but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity.
-
Temperature: While the ring is activated, elevated temperatures are often necessary to overcome the activation energy of the initial nucleophilic attack.
-
Leaving Group: The nature of the leaving group is important. Halides are excellent leaving groups, with their ability generally following the order F > Cl > Br > I for SNAr, which is opposite to the trend in SN1/SN2 reactions. This is because the rate-determining step is the initial attack, not the departure of the leaving group.[3]
Experimental Protocol: Methoxylation of this compound
This protocol describes the substitution of a chlorine atom with a methoxy group, a common SNAr transformation. The reaction with 1,2,3-trichlorobenzene serves as a close model.[7]
Objective: To synthesize 2,3-dichloro-4-methoxybenzonitrile via nucleophilic aromatic substitution.
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, Sodium Methoxide | Sodium methoxide provides a strong methoxide (CH₃O⁻) nucleophile. |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent enhances nucleophilicity.[5] |
| Temperature | 100-150 °C | Provides sufficient energy to overcome the activation barrier.[7] |
| Reaction Time | 1-4 hours | Monitored by TLC or GC-MS for consumption of starting material. |
| Work-up | Aqueous quench, extraction with organic solvent | To neutralize the reaction and isolate the product. |
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to dissolve the starting material (approx. 5-10 mL per gram of substrate).
-
Reagent Addition: Add sodium methoxide (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 125 °C and maintain for 2 hours, or until TLC/GC analysis indicates completion.[7]
-
Quenching: Cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the desired 2,3-dichloro-4-methoxybenzonitrile.
Reactions of the Nitrile Functional Group
The cyano group (-C≡N) of this compound is a versatile functional handle that can undergo hydrolysis to form amides and carboxylic acids, or reduction to form primary amines.
Hydrolysis to Amides and Carboxylic Acids
Nitrile hydrolysis can be catalyzed by either acid or base and typically proceeds in two stages: first to an amide, and then, under more forcing conditions, to a carboxylic acid.[8]
Mechanism:
-
Acid-Catalyzed: The nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers and tautomerization leads to the amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium ion.
-
Base-Catalyzed: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Saponification of the amide under basic conditions gives the carboxylate salt.[9]
Figure 2: Hydrolysis pathway of the nitrile group.
Experimental Protocol: Synthesis of 2,3,4-Trichlorobenzamide
Objective: To selectively hydrolyze this compound to the corresponding primary amide.
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Reagent: Add a suitable hydrolysis medium. For a greener approach, a water extract of pomelo peel ash (WEPPA), which acts as a bio-based solvent and in-situ base, can be used.[8] Alternatively, a mixture of a polar solvent like ethanol and aqueous sodium hydroxide can be employed.
-
Reaction: Heat the mixture in a sealed vessel or under reflux at 150 °C for 0.5-5 hours.[8] The reaction progress should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The amide product, being less soluble, will often precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain pure 2,3,4-Trichlorobenzamide.
Reduction to a Primary Amine
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. The choice of reagent is critical to avoid the undesired reduction of the aryl chlorides (dechlorination).
-
Catalytic Hydrogenation: Raney Nickel or Palladium on carbon (Pd/C) with H₂ gas are effective. However, aggressive conditions can lead to dechlorination.
-
Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to amines. Borane complexes (e.g., BH₃·THF) are also effective and may offer better selectivity in some cases.[10]
Experimental Protocol: Reduction using LiAlH₄
Objective: To synthesize (2,3,4-trichlorophenyl)methanamine.
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Nitrile: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quenching (Fieser workup): Cool the flask back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is crucial for safety and to produce a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter the granular salts and wash them thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or conversion to a hydrochloride salt.
Environmental Degradation and Toxicological Mechanisms
Polychlorinated aromatic compounds are often persistent organic pollutants (POPs). Their fate in the environment and in biological systems is governed by a set of specific reaction mechanisms.
Environmental Fate: Reductive Dechlorination
In anaerobic environments, such as sediments and certain contaminated soils, the primary degradation pathway for polychlorinated aromatics is microbially-mediated reductive dechlorination.[11][12] In this process, the chlorinated compound acts as an electron acceptor, and a chlorine atom is replaced by a hydrogen atom. This process typically occurs sequentially, leading to less chlorinated, and often less toxic, congeners.[13] For this compound, this would likely proceed via dichlorobenzonitrile and monochlorobenzonitrile intermediates.
Toxicological Mechanisms: Metabolic Activation
The toxicity of many chlorinated aromatic compounds is linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[14][15]
Phase I Metabolism: The initial step is often an oxidation reaction catalyzed by CYPs to introduce a hydroxyl group onto the aromatic ring, forming a chlorohydroxybenzonitrile. This process may proceed through a highly reactive arene oxide intermediate, which is a potent electrophile capable of binding covalently to nucleophilic sites on macromolecules like DNA and proteins, leading to genotoxicity and cellular damage.
Phase II Metabolism: The hydroxylated metabolites can be further conjugated with polar molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[3]
Redox Cycling: In some cases, hydroxylated metabolites can be oxidized to form quinones. These quinone metabolites can undergo redox cycling, a process that generates reactive oxygen species (ROS) like superoxide anions. This leads to oxidative stress, which can damage cellular components and trigger apoptotic pathways.[1]
Figure 3: Potential metabolic activation and toxicity pathways.
Conclusion
The reactivity of this compound is a direct consequence of its highly electron-deficient aromatic system. This guide has detailed the primary mechanistic pathways available to this molecule. For synthetic chemists, the susceptibility to Nucleophilic Aromatic Substitution and the versatility of the nitrile group offer numerous opportunities for elaboration into more complex structures. For environmental scientists and toxicologists, the pathways of reductive dechlorination and metabolic activation are critical for understanding the persistence, bioaccumulation, and potential hazards of this compound class. The provided protocols and mechanistic discussions serve as a foundational resource for professionals engaged in the study and application of polychlorinated benzonitriles.
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The Unassuming Powerhouse: A Technical Guide to Substituted Benzonitriles in Modern Chemistry
Substituted benzonitriles, organic compounds featuring a cyano group (-C≡N) attached to a benzene ring, are far more than simple aromatic molecules. They are versatile building blocks and key intermediates that underpin significant advancements across pharmaceuticals, materials science, and agrochemicals.[1][2] Their unique electronic properties, conferred by the strongly electron-withdrawing nitrile group, influence the reactivity of the entire molecule, making them indispensable tools for chemists.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of substituted benzonitriles, offering field-proven insights for researchers, scientists, and drug development professionals.
I. The Art of Synthesis: Crafting Substituted Benzonitriles
The efficient synthesis of substituted benzonitriles is paramount to their widespread application. A variety of methods have been developed, ranging from classical approaches to modern catalytic systems, each with its own advantages and substrate scope.
A. Catalytic Ammoxidation: A Direct and Efficient Route
One of the most direct industrial methods for benzonitrile synthesis is the ammoxidation of toluene, a process that utilizes a gas-phase reaction with ammonia and air over a metal oxide catalyst.[3] Recent advancements have focused on creating more selective and efficient catalysts, such as transition metal oxide clusters fabricated within the pores of zeolites.[3] This nanotech approach enhances selectivity by confining the reaction to sub-nano spaces, effectively suppressing undesirable combustion reactions even at higher reactant concentrations.[3]
B. Modern Cyanation Methods: Expanding the Chemist's Toolkit
Beyond ammoxidation, a plethora of cyanation reactions have been developed to introduce the nitrile group onto an aromatic ring. These methods offer greater flexibility for synthesizing a wide range of substituted benzonitriles with complex functionalities.
-
Nickel-Catalyzed Reductive Coupling: This method provides a safer alternative to traditional cyanation reactions that use toxic metal cyanides.[4] It employs a nickel catalyst to couple aryl halides or phenol derivatives with a less toxic cyanating agent, such as 2-methyl-2-phenyl malononitrile.[4] The addition of sodium bromide has been shown to broaden the scope of this reaction to include more challenging electrophiles like tosylates and mesylates.[4]
-
Direct Oxidative Cyanation of Alcohols: A sustainable approach involves the direct conversion of alcohols to nitriles using a bimetallic catalyst, such as CoOx/MnO2, with aqueous ammonia.[5] This method avoids the use of toxic cyanides and can be applied to a variety of aliphatic, benzylic, allylic, and heterocyclic alcohols.[5]
-
Electrochemical Synthesis: A novel and green approach to benzonitrile synthesis is the paired electrosynthesis from benzoic acid in liquid ammonia.[6][7][8] This method operates at room temperature and avoids the need for toxic reagents or expensive catalysts.[6][7][8] Benzoic acid is electrochemically reduced to benzyl alcohol at the cathode, while iodide from the supporting electrolyte is oxidized to iodine at the anode.[6][7][8] These products then react chemically in the liquid ammonia to form benzonitrile.[6][7][8]
II. The Nuances of Reactivity: A Tale of Electrons and Substituents
The chemical behavior of substituted benzonitriles is largely dictated by the interplay between the electron-withdrawing nitrile group and the substituents on the aromatic ring.[9] This dynamic influences the reactivity of both the cyano group and the benzene ring.
A. Reactions of the Nitrile Group
The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack.[10][11] This inherent reactivity allows for the transformation of the nitrile into a variety of other functional groups.[1]
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide, which is then further hydrolyzed to a carboxylic acid.[10][12] The rate of this reaction is significantly influenced by the electronic nature of the aromatic substituents. Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, thus facilitating hydrolysis.[9]
-
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[10][11][12] Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce nitriles to aldehydes.[12]
-
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.[11][12]
Experimental Protocol: Hydrolysis of a Substituted Benzonitrile
This protocol provides a general procedure for the acidic hydrolysis of a substituted benzonitrile to the corresponding benzoic acid.
Materials:
-
Substituted benzonitrile (1.0 eq)
-
Concentrated sulfuric acid (e.g., 50% v/v aqueous solution)
-
Deionized water
-
Diethyl ether or other suitable organic solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beaker, filter funnel, pH paper.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the substituted benzonitrile and the sulfuric acid solution.
-
Heat the reaction mixture to reflux using a heating mantle. The reaction time will vary depending on the reactivity of the substrate (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture over crushed ice in a beaker.
-
Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts in a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
B. Reactions of the Aromatic Ring
The electron-withdrawing nature of the nitrile group deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), especially when strong electron-withdrawing groups are also present at the ortho or para positions to a good leaving group.[9]
Visualization of Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a substituted benzonitrile.
III. The Broad Spectrum of Applications: From Lifesaving Drugs to Advanced Materials
The versatility of substituted benzonitriles is most evident in their wide range of applications.
A. Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The benzonitrile moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with biological targets.[13] It can act as a hydrogen bond acceptor and a bioisostere for various functional groups.[13]
-
Anticancer Agents: Benzonitrile derivatives have emerged as potent anticancer agents.[13] They can inhibit tubulin polymerization, arresting the cell cycle and leading to apoptosis in cancer cells.[13][14] They are also key components in kinase inhibitors and compounds that disrupt the PD-1/PD-L1 immune checkpoint pathway.[13] Notable drugs synthesized using benzonitrile intermediates include the aromatase inhibitor Letrozole and the androgen receptor inhibitor Enzalutamide.[15][16]
-
Antiviral and Antimicrobial Agents: Benzonitrile derivatives have shown significant potential in combating viral and microbial infections. For instance, certain derivatives are potent inhibitors of the Hepatitis C Virus (HCV) by blocking its entry into host cells.[13] Novel benzonitrile compounds have also demonstrated broad-spectrum antibacterial and antifungal activities.[13]
| Drug Candidate | Therapeutic Area | Mechanism of Action | Reported Activity (IC50/EC50) |
| Compound 1g2a | Oncology | Tubulin Polymerization Inhibitor | 5.9 nM (HCT116 cells) |
| L0909 | Virology (HCV) | HCV Entry Inhibitor | 0.022 µM |
| Biphenyl-1,2 derivative | Oncology | PD-1/PD-L1 Interaction Inhibitor | Varies with specific compound |
| Letrozole | Oncology | Aromatase Inhibitor | N/A (Clinically approved drug) |
| Enzalutamide | Oncology | Androgen Receptor Inhibitor | N/A (Clinically approved drug) |
Visualization of a Synthetic Workflow: Synthesis of Letrozole Intermediate
Caption: A simplified workflow for the synthesis of a key intermediate in the production of Letrozole.
B. Materials Science: Building Blocks for High-Performance Materials
The electronic properties and rigid structure of benzonitrile derivatives make them valuable in materials science.[1]
-
High-Performance Coatings: Benzonitrile is a precursor to benzoguanamine, a critical component in amino resins used for surface coatings.[17] These coatings exhibit excellent hardness, chemical resistance, and thermal stability, making them ideal for automotive and industrial applications.[17]
-
Polymers and Liquid Crystals: The polar nitrile group can influence the properties of polymers, enhancing their thermal stability and mechanical strength.[1] In liquid crystals, the rigid benzonitrile core contributes to the formation of mesomorphic phases.[1]
-
Organic Electronics: The electron-withdrawing nature of the nitrile group can be harnessed to tune the electronic and optical properties of conjugated systems, making them promising candidates for applications in organic electronics.[2]
C. Agrochemicals: Protecting Crops and Ensuring Food Security
Benzonitrile and its derivatives are essential intermediates in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[18][19][20] The benzonitrile scaffold allows for chemical modifications that lead to compounds with targeted pesticidal activity.[18] For example, bromoxynil and ioxynil are benzonitrile-based herbicides that have been used to control weeds in agriculture.[21]
IV. Spectroscopic Characterization: Unveiling the Molecular Structure
Standard spectroscopic techniques are crucial for the identification and characterization of substituted benzonitriles.
-
Infrared (IR) Spectroscopy: A sharp and intense absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the aromatic ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the substituents.
-
¹³C NMR: The carbon of the nitrile group typically appears in the range of 110-125 ppm. The chemical shifts of the aromatic carbons are also sensitive to the nature of the substituents.[22]
-
| Spectroscopic Technique | Key Feature for Benzonitriles | Typical Range/Value |
| Infrared (IR) Spectroscopy | C≡N stretch | 2220-2260 cm⁻¹ (sharp, intense) |
| ¹³C NMR Spectroscopy | Nitrile carbon (-C≡N) | 110-125 ppm |
V. Conclusion
Substituted benzonitriles are a testament to the profound impact that a single functional group can have on the properties and applications of a class of molecules. Their synthetic accessibility, tunable reactivity, and diverse functionalities have solidified their importance in modern chemistry. From the rational design of new pharmaceuticals to the development of advanced materials and the protection of our food supply, the unassuming benzonitrile core will undoubtedly continue to be a powerhouse of innovation for years to come.
VI. References
-
The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
-
Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols - Benchchem.
-
The Role of Benzonitrile in Advanced Coatings and Materials Science.
-
Benzonitrile in Agrochemicals: A Vital Pesticide Intermediate.
-
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methylbenzonitrile - Benchchem.
-
Benzonitrile Synthesis via a Nickel-Catalyzed Reductive Coupling.
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online.
-
Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem.
-
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Publishing.
-
Direct Oxidative Cyanation of Alcohol to Nitrile over CoOx/MnO2 with Aqueous Ammonia | ACS Sustainable Chemistry & Engineering.
-
A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers - Benchchem.
-
Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Publishing.
-
Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols - Benchchem.
-
Exploring Benzonitrile's Role in Modern Agriculture as a Pesticide Intermediate.
-
The Diverse Biological Activities of Benzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
-
The Versatility of Benzonitrile Derivatives in Organic Synthesis.
-
(PDF) Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - ResearchGate.
-
The Role of Benzonitrile Derivatives in Modern Cancer Therapies.
-
Benzonitrile: A Key Intermediate for Pharmaceuticals and Agrochemicals.
-
Reactivity of Nitriles - Chemistry LibreTexts.
-
Study of Cytotoxic Effects of Benzonitrile Pesticides - ResearchGate.
-
Reactions of Nitriles - Chemistry Steps.
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An In-Depth Technical Guide to the Physical and Chemical Characteristics of Trichlorobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichlorobenzonitrile (C₇H₂Cl₃N), a chlorinated aromatic nitrile, exists in several isomeric forms depending on the substitution pattern of the three chlorine atoms on the benzene ring. These compounds serve as crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and high-performance pigments.[1] The precise positioning of the chlorine atoms and the electron-withdrawing nitrile group significantly influences the molecule's physicochemical properties, reactivity, spectroscopic signature, and toxicological profile. Understanding these distinct characteristics is paramount for researchers in chemical synthesis, materials science, and drug development to effectively utilize these versatile building blocks and to ensure safe handling and disposal. This guide provides a comprehensive overview of the key physical and chemical properties of various trichlorobenzonitrile isomers, supported by experimental data and established analytical protocols.
Molecular Structures of Trichlorobenzonitrile Isomers
The core structure of trichlorobenzonitrile consists of a benzene ring to which a nitrile group (-C≡N) and three chlorine atoms are attached. There are six possible constitutional isomers for this compound, each with a unique spatial arrangement of the chlorine atoms. The substitution patterns dictate the symmetry of the molecule, which in turn affects properties like melting point, polarity, and spectroscopic complexity.
Below are the structures of the six trichlorobenzonitrile isomers:
Comparative Physicochemical Properties
The physical state, melting point, boiling point, and solubility of the trichlorobenzonitrile isomers are dictated by the intermolecular forces, which are in turn influenced by molecular symmetry and polarity. Generally, more symmetrical isomers tend to have higher melting points due to more efficient crystal packing.
| Property | 2,3,4-TCBN | 2,3,5-TCBN | 2,3,6-TCBN | 2,4,5-TCBN | 2,4,6-TCBN | 3,4,5-TCBN |
| CAS Number | 2112-31-4 | 6575-02-6 | 4681-11-2 | 6575-04-8 | 6575-05-9 | 6575-06-0 |
| Molecular Formula | C₇H₂Cl₃N | C₇H₂Cl₃N | C₇H₂Cl₃N | C₇H₂Cl₃N | C₇H₂Cl₃N | C₇H₂Cl₃N |
| Molecular Weight | 206.46 g/mol | 206.46 g/mol | 206.46 g/mol | 206.46 g/mol | 206.46 g/mol | 206.46 g/mol |
| Appearance | White to light yellow crystalline powder | - | - | - | White to light orange crystalline powder[2] | - |
| Melting Point (°C) | 53-56 (predicted) | - | - | - | 80-82[2] | - |
| Boiling Point (°C) | 296.2 (predicted) | - | 293.2[3] | - | 303.1 (predicted)[2] | - |
| Density (g/cm³) | 1.719 (predicted) | - | 1.54[3] | - | 1.54 (predicted)[2] | - |
| Water Solubility | Insoluble | - | - | - | - | - |
| LogP | - | - | 3.52[3] | - | - | - |
Chemical Reactivity and Synthesis
The chemical behavior of trichlorobenzonitrile isomers is largely defined by the interplay between the electron-withdrawing nature of the nitrile group and the chlorine substituents. These groups deactivate the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.
Key Reactions:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding trichlorobenzoic acid.
-
Reduction: The nitrile group can be reduced to a primary amine (trichlorobenzylamine) using reducing agents like lithium aluminum hydride.
-
Nucleophilic Aromatic Substitution: The chlorine atoms can be displaced by strong nucleophiles, a reaction whose regioselectivity is dependent on the specific isomer and reaction conditions.
Synthesis Routes:
A common method for the synthesis of specific trichlorobenzonitrile isomers is the Sandmeyer reaction . This process typically involves the diazotization of a corresponding trichloroaniline, followed by a reaction with a cyanide salt, often cuprous cyanide.[1]
For example, the synthesis of 2,4,6-trichlorobenzonitrile can be achieved from 1-iodo-2,4,6-trichlorobenzene and zinc cyanide in the presence of a palladium catalyst.[2]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and structural elucidation of trichlorobenzonitrile isomers.
Infrared (IR) Spectroscopy
The IR spectrum of all trichlorobenzonitrile isomers will show a characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. The exact position and intensity can be subtly influenced by the electronic effects of the chlorine substituents. The spectra will also display absorptions corresponding to C-Cl stretching and aromatic C-H and C=C vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra are relatively simple due to the limited number of protons on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for distinguishing between isomers. For instance, the highly symmetric 2,4,6-trichlorobenzonitrile would show a singlet for its two equivalent aromatic protons.[2]
-
¹³C NMR: The carbon NMR spectrum provides information about all the carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the attached chlorine atoms and the nitrile group. The number of unique carbon signals directly reflects the symmetry of the isomer.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the isomers. Under electron ionization (EI), trichlorobenzonitriles will exhibit a molecular ion peak (M⁺) cluster characteristic of a molecule containing three chlorine atoms, with isotopic peaks at M, M+2, M+4, and M+6 in a distinctive ratio. Fragmentation often involves the loss of chlorine atoms and the nitrile group.
Toxicology and Safety Profile
While specific toxicological data for every trichlorobenzonitrile isomer is not extensively documented, the general class of benzonitriles and chlorinated aromatic compounds warrants careful handling.
-
General Toxicity: Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[4] It can cause irritation to the skin, eyes, and respiratory tract.[5]
-
Metabolism: Unlike some nitriles, benzonitrile does not appear to be a significant source of cyanide in vivo. The primary metabolic pathway involves aromatic hydroxylation to form cyanophenols.[4]
-
Genotoxicity: Some studies have indicated that benzonitrile may have aneugenic effects, meaning it can interfere with chromosome segregation during cell division.[2]
-
Chlorinated Aromatics: Chlorinated aromatic compounds are known for their persistence in the environment and potential for bioaccumulation. The toxicological properties can vary significantly based on the degree and position of chlorination.
Handling Precautions:
Given the potential hazards, all trichlorobenzonitrile isomers should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Experimental Protocol: Isomer Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of isomeric compounds like trichlorobenzonitriles. The following protocol provides a general framework for their analysis.
Rationale for Method Choice:
GC provides excellent separation of volatile and semi-volatile isomers based on their boiling points and interactions with the stationary phase. MS offers definitive identification through characteristic mass spectra and fragmentation patterns, which is crucial for distinguishing between compounds with the same molecular weight.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare individual stock solutions of each available trichlorobenzonitrile isomer in a high-purity solvent such as hexane or toluene at a concentration of 1000 µg/mL.
-
From the stock solutions, prepare a mixed isomer working standard and a series of calibration standards covering the expected concentration range of the samples.
-
-
Sample Preparation:
-
Liquid Samples (e.g., reaction mixtures): Dilute an accurately measured aliquot of the sample in a suitable solvent (e.g., hexane) to bring the concentration within the calibration range.
-
Solid Samples (e.g., soil, crude product): Perform a solvent extraction. A common method is sonication or Soxhlet extraction with a non-polar solvent like hexane or a moderately polar solvent like dichloromethane. The choice depends on the sample matrix.
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interferences.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column is recommended for separating isomers. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An optimized temperature program is crucial for isomer separation. A representative program could be:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peaks for each isomer in the total ion chromatogram (TIC) based on their retention times, confirmed by comparison with the standards.
-
Confirm the identity of each peak by comparing its acquired mass spectrum with the corresponding standard's spectrum and with reference spectra from a mass spectral library (e.g., NIST).
-
Quantify the concentration of each isomer by constructing a calibration curve from the peak areas of the calibration standards.
-
Conclusion
The isomers of trichlorobenzonitrile are a fascinating and useful class of chemical compounds whose properties are finely tuned by the substitution pattern of the chlorine atoms. This guide has provided a foundational understanding of their physical, chemical, and spectroscopic characteristics. A thorough grasp of these properties is essential for any scientist working with these molecules, enabling more efficient synthesis design, accurate product characterization, and safe laboratory practices. As research into novel pharmaceuticals and materials continues, the utility of these versatile chlorinated benzonitrile building blocks is poised to expand further.
References
- PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- LookChem. (n.d.). 2,3,6-Trichlorobenzonitrile. Retrieved from [Link]
- PubChem. (n.d.). 2,4,5-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf. Retrieved from [Link]
- International Labour Organization & World Health Organization. (2021). ICSC 1103 - BENZONITRILE. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]
- PubChem. (n.d.). 2,3,4,5-Tetrachloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Agilent Technologies. (2013). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
Sources
Methodological & Application
The Versatile Synthon: Application Notes on 2,3,4-Trichlorobenzonitrile in Modern Organic Synthesis
In the landscape of modern organic synthesis, the strategic incorporation of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2,3,4-trichlorobenzonitrile emerges as a synthon of considerable potential, offering a unique combination of reactivity and selectivity. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the utility of this compound, moving beyond a mere recitation of procedures to elucidate the underlying chemical principles that govern its application.
Introduction to a Polychlorinated Aromatic Nitrile
This compound is a crystalline solid characterized by a benzene ring substituted with three chlorine atoms and a nitrile group. This specific arrangement of electron-withdrawing substituents renders the aromatic ring highly electron-deficient and, consequently, susceptible to a range of chemical transformations not readily achievable with simpler benzonitrile derivatives. The nitrile functionality further expands its synthetic utility, serving as a precursor to amines, amides, carboxylic acids, and various heterocyclic systems.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2112-31-4 |
| Molecular Formula | C₇H₂Cl₃N |
| Molecular Weight | 206.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 93-95 °C |
The primary mode of reactivity for this compound is centered around nucleophilic aromatic substitution (SₙAr), a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds.[3][4] The chlorine atoms, particularly those at the ortho and para positions relative to the activating nitrile group, serve as excellent leaving groups in the presence of suitable nucleophiles.
Core Application: Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the aromatic ring in this compound makes it an ideal substrate for SₙAr reactions. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] The stability of this intermediate is crucial and is enhanced by the presence of the three chlorine atoms and the nitrile group, which delocalize the negative charge.
Application Note 1: Synthesis of Fluorinated Benzonitriles via Halogen Exchange (Halex) Reaction
The synthesis of fluorinated aromatic compounds is of significant interest in medicinal chemistry, as the incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable precursor to trifluorinated benzonitriles through a halogen exchange (Halex) reaction.[5]
Protocol 1: Synthesis of 2,3,4-Trifluorobenzonitrile
This protocol describes the conversion of this compound to 2,3,4-trifluorobenzonitrile using an alkali metal fluoride.
Materials:
-
This compound
-
Potassium Fluoride (spray-dried)
-
Sulfolane (anhydrous)
-
Phase-transfer catalyst (e.g., 18-crown-6)
-
Toluene
-
Deionized water
-
Brine
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), spray-dried potassium fluoride (3.3 eq), and a catalytic amount of 18-crown-6 (0.05 eq).
-
Add anhydrous sulfolane to the flask to achieve a substrate concentration of approximately 1 M.
-
Heat the reaction mixture to 150-170 °C under a nitrogen atmosphere and stir vigorously.
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add toluene to the mixture and filter to remove inorganic salts.
-
Wash the filtrate with deionized water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to afford 2,3,4-trifluorobenzonitrile.
Causality of Experimental Choices:
-
Spray-dried Potassium Fluoride: Using anhydrous, finely powdered KF is crucial for maximizing its reactivity.
-
Sulfolane: This polar aprotic solvent is ideal for this reaction due to its high boiling point and ability to solvate the potassium fluoride.
-
18-crown-6: The phase-transfer catalyst enhances the solubility and nucleophilicity of the fluoride ion by sequestering the potassium cation.
Caption: Workflow for the synthesis of 2,3,4-trifluorobenzonitrile.
Advanced Applications in Palladium-Catalyzed Cross-Coupling Reactions
While SₙAr reactions are a primary application, the chlorine substituents on this compound also enable its participation in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Application Note 2: Suzuki-Miyaura Coupling for the Synthesis of Polysubstituted Biaryls
The Suzuki-Miyaura coupling provides a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[6][7] Although aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligand systems can facilitate their efficient coupling.
Protocol 2: Selective Monosubstitution via Suzuki-Miyaura Coupling
This protocol outlines a method for the selective mono-arylation of this compound. The regioselectivity will be influenced by the electronic and steric environment of the chlorine atoms.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (10:1)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS or GC-MS to observe the formation of the mono-arylated product.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography on silica gel.
Expert Insights:
-
The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for promoting the oxidative addition of the palladium(0) catalyst to the C-Cl bond.
-
The regioselectivity of the coupling is expected to favor the less sterically hindered chlorine atoms.
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Application Note 3: Buchwald-Hartwig Amination for the Synthesis of Substituted Anilines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, providing access to a wide range of substituted anilines, which are important intermediates in drug discovery.[8][9]
Protocol 3: Synthesis of a Mono-aminated Trichlorobenzonitrile Derivative
This protocol describes the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the amine (1.2 eq) and anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Application in Agrochemical and Pharmaceutical Synthesis
Polychlorinated benzonitriles are established precursors in the synthesis of various agrochemicals, particularly herbicides.[10][11] For instance, dichlorobenzonitrile derivatives are known to be intermediates in the production of herbicides that inhibit cellulose biosynthesis.[1] The synthetic handles on this compound allow for the introduction of various pharmacophores, making it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.[12][13] The nitrile group itself can be a key pharmacophore or can be transformed into other functional groups to modulate the biological activity of the target molecule.[14]
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, providing efficient routes to fluorinated and aminated derivatives. Furthermore, its utility extends to modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable compound in their pursuit of novel molecules for a wide range of applications, from pharmaceuticals to advanced materials.
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- 2,4-Dichlorobenzonitrile CAS 1194-65-6 | Herbicide Intermedi
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- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation.
- Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave he
- 20.11 Synthesis and Reactions of Nitriles. YouTube.
- 16.
- Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium C
- How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole (organic chemistry, aromatic compounds, nucleophilic substitution, chemistry). Quora.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
- An Insight of the Reactions of Amines with Trichloroisocyanuric Acid. Sciencemadness.org.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- 20.6: Reactions of Amines. Chemistry LibreTexts.
- Ritter Reaction. Organic Chemistry Portal.
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- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 2,3,4-Trichlorobenzonitrile as a Key Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 2,3,4-trichlorobenzonitrile as a versatile intermediate in pharmaceutical synthesis. While not always a direct starting material for blockbuster drugs, its unique substitution pattern offers a powerful scaffold for constructing complex, highly functionalized aromatic cores. We will explore its chemical logic, focusing on regioselective Nucleophilic Aromatic Substitution (SNAr) reactions. A detailed, field-proven protocol for the synthesis of a key pharmaceutical precursor, 4-amino-2,3-dichloro-benzonitrile, is provided, complete with mechanistic rationale, workflow diagrams, and characterization data. This guide is designed to bridge theoretical chemistry with practical laboratory application, emphasizing safety, efficiency, and reproducibility.
The Strategic Value of this compound in Medicinal Chemistry
Chlorinated compounds are foundational in medicinal chemistry, with over a quarter of all FDA-approved drugs containing at least one chlorine atom.[1] this compound is a particularly valuable, though under-documented, building block due to the confluence of two key features:
-
A Versatile Nitrile Handle: The cyano group is a cornerstone of organic synthesis. It can be readily transformed into a variety of essential functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and amides, making it a gateway to diverse molecular architectures.[2][3]
-
Differentiated Chlorine Reactivity: The three adjacent chlorine atoms on the benzene ring do not have equal reactivity. The chlorine at the C4 position (para to the electron-withdrawing nitrile group) is significantly activated towards Nucleophilic Aromatic Substitution (SNAr).[4][5][6] The chlorine at the C2 position (ortho to the nitrile) is also activated, though often to a lesser extent. The C3 chlorine is the least reactive. This reactivity gradient allows for selective, stepwise functionalization of the aromatic ring, a crucial requirement for building complex drug molecules like tyrosine kinase inhibitors.[7][8][9]
Mechanistic Insight: The SNAr Reaction
The SNAr mechanism is the cornerstone of this intermediate's utility. Unlike SN2 reactions, it proceeds through a two-step addition-elimination pathway. An electron-withdrawing group (like the nitrile) is essential as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[6]
Diagram: General Reactivity of this compound
The following diagram illustrates the primary reaction pathways available for this intermediate. The activation of the C4 position towards nucleophilic attack is the most synthetically useful feature.
Caption: Key synthetic transformations of this compound.
Application Protocol: Synthesis of a Dichloro-amino-benzonitrile Precursor
This protocol details the regioselective amination of this compound to synthesize 4-amino-2,3-dichlorobenzonitrile. This intermediate is a valuable precursor for quinoline-based structures and other heterocyclic systems prevalent in pharmaceutical agents.[10][11][12]
Mechanistic Rationale & Causality
The goal is to selectively replace the C4 chlorine with an amino group.
-
Choice of Nucleophile: Ammonia (or a protected equivalent) is used as the nitrogen source.
-
Solvent System: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen. These solvents are ideal for SNAr reactions as they effectively solvate the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile itself, thus preserving its reactivity.
-
Temperature Control: The reaction is heated to provide the necessary activation energy for the formation of the high-energy Meisenheimer complex.[6] However, excessive heat could lead to side reactions, such as substitution at the C2 position or decomposition. Therefore, temperature monitoring is critical.
-
Workup Strategy: The reaction is quenched in water to precipitate the organic product and dissolve inorganic salts. This provides a simple and effective initial purification step.
Detailed Experimental Protocol
Reaction Scheme:
(Self-generated image representing the conversion of this compound to 4-amino-2,3-dichlorobenzonitrile via reaction with ammonia)
Materials & Equipment:
-
This compound (1 mole equivalent)
-
Ammonia solution (7N in Methanol, 3-5 mole equivalents)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a dry 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 10.0 g, 1.0 eq).
-
Solvent Addition: Add anhydrous DMSO (100 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Carefully add the 7N ammonia in methanol solution (e.g., 3.0 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching & Precipitation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of cold deionized water while stirring vigorously. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMSO and salts.
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight.
-
Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization & Quality Control
The identity and purity of the synthesized 4-amino-2,3-dichlorobenzonitrile must be confirmed.
| Analysis | Parameter | Expected Result |
| Appearance | Physical State | Off-white to pale yellow solid |
| Purity (HPLC) | Area % | >98% |
| ¹H NMR | Chemical Shifts | Peaks corresponding to aromatic protons and the amine protons. The aromatic protons will show a characteristic doublet pattern. |
| Mass Spec (MS) | m/z | [M+H]⁺ peak corresponding to the molecular weight of the product, showing the characteristic isotopic pattern for two chlorine atoms. |
| Melting Point | Range | A sharp melting point range consistent with a pure compound. |
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification protocol.
Conclusion
This compound serves as an exemplary intermediate for constructing highly substituted aromatic cores essential for modern pharmaceuticals. Its value lies in the predictable, regioselective reactivity of its C4 position towards nucleophilic aromatic substitution, driven by the strong electron-withdrawing nature of the nitrile group. The protocol provided herein for the synthesis of 4-amino-2,3-dichlorobenzonitrile is a robust and scalable method that demonstrates this core principle. By mastering these foundational reactions, drug development professionals can leverage such intermediates to accelerate the discovery and synthesis of novel therapeutic agents.
References
- Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API.
- Google Patents. (CN109734661B). Synthetic method of lenvatinib.
- MedKoo Biosciences. Lenvatinib Synthetic Routes.
- Patsnap Eureka. Preparation method of lenvatinib and preparation method of lenvatinib intermediate.
- Shiri, P. et al. (2022). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. PubMed.
- Der Pharma Chemica. (2016). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. Nucleophilic aromatic substitution.
- BYJU'S. Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- ChemRxiv. (2023). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE).
- Desai, D.G. et al. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
- Singh, R. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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Application Notes and Protocols for 2,3,4-Trichlorobenzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polychlorinated Benzonitriles in Agrochemical Innovation
In the landscape of modern agrochemical research and development, the synthesis of novel, effective, and environmentally conscious active ingredients is paramount. Polychlorinated benzonitriles are a class of versatile chemical intermediates that serve as foundational scaffolds for a diverse array of herbicides, fungicides, and insecticides. The strategic placement of chlorine atoms and the reactive nitrile group on the benzene ring provides a unique combination of chemical handles for constructing complex molecular architectures with desired biological activities.
This guide focuses specifically on the applications of 2,3,4-trichlorobenzonitrile , a key, albeit less commonly documented, starting material. While many polychlorinated benzonitriles have well-established routes to commercial agrochemicals, the utility of the 2,3,4-isomer often lies in its potential for transformation into fluorinated intermediates, a critical strategy for enhancing the efficacy and metabolic stability of next-generation crop protection agents.
The primary application detailed herein is the conversion of this compound to fluorinated benzonitriles, such as 2,3,4-trifluorobenzonitrile. This transformation is a gateway to a broader range of synthetic possibilities, as fluorinated aromatic compounds are integral to many modern agrochemicals.
Part 1: Core Application - Synthesis of Fluorinated Benzonitrile Intermediates
The introduction of fluorine atoms into agrochemical candidates is a widely adopted strategy to enhance their biological performance. The unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes. This compound serves as a valuable precursor for the synthesis of fluorinated benzonitriles through nucleophilic aromatic substitution (halogen exchange reaction).
Principle of the Reaction: Halogen Exchange (Halex) Reaction
The Halex reaction involves the displacement of chlorine atoms on the aromatic ring with fluorine atoms, typically using an alkali metal fluoride as the fluorine source. The reaction is facilitated by the electron-withdrawing nature of the nitrile group and the other chlorine atoms, which activate the ring for nucleophilic attack.
A key patent, US5466859A, describes a process for preparing fluorobenzonitriles from the corresponding chlorobenzonitriles, explicitly listing this compound as a suitable starting material.[1][2] This process can lead to the formation of various chlorofluorobenzonitriles and, under forcing conditions, 2,3,4-trifluorobenzonitrile.[1][2]
Experimental Workflow: From Chlorination to Fluorination
The following diagram illustrates the conceptual workflow from this compound to a fluorinated benzonitrile intermediate.
Caption: Synthetic pathway from this compound to an agrochemical.
Part 2: Detailed Protocol - Synthesis of Fluorinated Benzonitriles from this compound
The following protocol is a representative procedure based on the principles outlined in US Patent 5,466,859A for the fluorination of chlorobenzonitriles.[1][2] Researchers should optimize the reaction conditions for their specific equipment and safety protocols.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| This compound | 2112-31-4 | C₇H₂Cl₃N | >98% | Commercial Supplier |
| Potassium Fluoride (spray-dried) | 7789-23-3 | KF | >99% | Commercial Supplier |
| Phase-Transfer Catalyst* | Varies | Varies | Varies | Commercial Supplier |
| Aprotic Dipolar Solvent** | Varies | Varies | Anhydrous | Commercial Supplier |
*Examples of phase-transfer catalysts mentioned in the patent include quaternary ammonium salts like tetrabutylammonium bromide or specialized catalysts. **Examples of solvents include sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).
Step-by-Step Protocol
-
Reaction Setup:
-
In a multi-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple, add this compound (1.0 eq) and the aprotic dipolar solvent.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
-
Addition of Reagents:
-
Add spray-dried potassium fluoride (a molar excess, e.g., 3.0-4.0 eq, to potentially replace all three chlorine atoms).
-
Add the phase-transfer catalyst (typically 1-10 mol% relative to the substrate).
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 150°C and 220°C. The optimal temperature will depend on the desired degree of fluorination and the specific solvent and catalyst used.
-
Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting material and the formation of mono-, di-, and tri-fluorinated products. Reaction times can vary from several hours to over 24 hours.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., toluene or dichlorobenzene) and filter to remove the inorganic salts (potassium chloride and excess potassium fluoride).
-
Wash the organic filtrate with water to remove any remaining salts and the polar solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of fluorinated benzonitriles, can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
-
Causality Behind Experimental Choices
-
Spray-dried Potassium Fluoride: Using anhydrous or spray-dried KF is crucial as water can inhibit the reaction and lead to the formation of hydroxy-byproducts.
-
Aprotic Dipolar Solvent: Solvents like DMSO and sulfolane are effective at solvating the potassium fluoride and facilitating the nucleophilic substitution reaction.
-
Phase-Transfer Catalyst: The catalyst is essential for transporting the fluoride anion from the solid or liquid phase to the organic phase where the reaction with the substrate occurs, thereby increasing the reaction rate.
-
High Reaction Temperature: Significant thermal energy is required to overcome the activation energy for the cleavage of the strong aromatic carbon-chlorine bonds.
Part 3: Potential Applications of Fluorinated Benzonitrile Intermediates in Agrochemical Synthesis
The 2,3,4-trifluorobenzonitrile synthesized from this compound can be further modified through several key reactions:
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, which are common functional groups in herbicides and fungicides.
-
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, providing a point for the introduction of various side chains.
-
Nucleophilic Substitution of Fluorine Atoms: The remaining fluorine atoms can be selectively substituted with other nucleophiles (e.g., amines, alkoxides) to build more complex molecules.
Conceptual Synthesis of a Hypothetical Fungicide
The following diagram illustrates a conceptual pathway for the synthesis of a hypothetical triazole fungicide, a major class of agrochemicals, starting from a trifluorobenzonitrile intermediate.
Caption: Conceptual synthesis of a hypothetical fungicide from a trifluorobenzonitrile intermediate.
This conceptual pathway highlights the versatility of the fluorinated benzonitrile intermediate. The specific reagents and reaction conditions would need to be determined through extensive research and development.
Conclusion and Future Perspectives
This compound is a valuable, though specialized, intermediate in agrochemical synthesis, primarily serving as a precursor to fluorinated benzonitriles. The conversion of this polychlorinated starting material to its fluorinated analogues via halogen exchange reactions opens the door to a wide range of potential agrochemical candidates. The resulting trifluorobenzonitriles and chlorofluorobenzonitriles are activated for further chemical transformations, allowing for the construction of complex and highly functionalized molecules.
While direct, large-scale commercial applications of this compound may not be as widely documented as other isomers, its role as a gateway to novel fluorinated structures ensures its relevance for research and development in the agrochemical industry. Further exploration of the reactivity of 2,3,4-trifluorobenzonitrile and its derivatives is likely to yield new and effective crop protection solutions.
References
- US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google P
- US5466859A - Process for preparing fluorobenzonitriles - Google P
-
The Significance of 2,4,5-Trifluorobenzonitrile in Agrochemical Advancements - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google P
- US5466859A - Process for preparing fluorobenzonitriles - Google P
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- 2. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 3. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 4. Fluquinconazole (Ref: AE C597265) [sitem.herts.ac.uk]
- 5. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Fluorobenzonitriles from 2,3,4-Trichlorobenzonitrile
Introduction: The Strategic Importance of Fluorobenzonitriles in Modern Drug Discovery
Fluorobenzonitriles represent a privileged structural motif in contemporary medicinal chemistry and drug development. The incorporation of fluorine atoms into aromatic systems can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to optimize cell permeability. The nitrile functionality serves as a versatile synthetic handle, readily convertible into other key functional groups such as amines, carboxylic acids, and various heterocycles. Consequently, fluorobenzonitriles are crucial intermediates in the synthesis of a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for neurological disorders.[1][2]
This document provides a comprehensive guide to the synthesis of fluorinated benzonitriles, with a specific focus on the conversion of 2,3,4-trichlorobenzonitrile to its fluorinated analogs via nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that govern reaction efficiency and regioselectivity.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of fluorobenzonitriles from their chlorinated precursors proceeds via a halogen exchange (Halex) reaction, a classic example of nucleophilic aromatic substitution (SNAr).[3] This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the nitrile group (-CN) in our substrate, this compound.
The SNAr mechanism can be conceptualized in two key stages:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The fluoride ion (F⁻), the incoming nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the electron-withdrawing nitrile group. The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and the nitrile group, which stabilizes the intermediate and lowers the activation energy of this step.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This step is typically fast and irreversible.
The overall workflow of the synthesis is depicted in the following diagram:
Regioselectivity in the Fluorination of this compound
A critical consideration in the fluorination of polysubstituted aromatics is regioselectivity – which of the multiple leaving groups will be preferentially substituted. In the case of this compound, the nitrile group exerts a strong electron-withdrawing effect, primarily through resonance and induction. This effect is most pronounced at the ortho (C2) and para (C4) positions relative to the nitrile group. Consequently, these positions are more activated towards nucleophilic attack.[4]
Therefore, the initial substitution is expected to occur at either the C2 or C4 position. Steric hindrance from the adjacent chlorine at C3 might slightly disfavor attack at C2, potentially leading to a preference for substitution at the C4 position. Further substitution to yield di- and tri-fluorinated products is possible under more forcing conditions. The precise product distribution will depend on the reaction conditions, including temperature, reaction time, and the stoichiometry of the fluorinating agent.
Detailed Experimental Protocol
This protocol outlines the synthesis of fluorinated benzonitriles from this compound using potassium fluoride as the fluorinating agent and a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Potassium Fluoride (spray-dried) | ≥99% | Acros Organics |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Alfa Aesar |
| Dimethyl Sulfoxide (DMSO), anhydrous | ≥99.9% | Fisher Chemical |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Deionized Water | N/A | In-house |
| Brine (saturated NaCl solution) | N/A | In-house |
| Anhydrous Magnesium Sulfate | Reagent Grade | J.T. Baker |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
UV lamp for TLC visualization.
-
Nuclear Magnetic Resonance (NMR) spectrometer.
-
Infrared (IR) spectrometer.
-
Mass spectrometer (GC-MS or LC-MS).
Experimental Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask, add this compound (10.0 g, 48.9 mmol), spray-dried potassium fluoride (11.4 g, 196 mmol, 4.0 equiv), and tetrabutylammonium bromide (1.58 g, 4.89 mmol, 0.1 equiv).
-
Evacuate the flask and backfill with dry nitrogen.
-
Add anhydrous dimethyl sulfoxide (100 mL) via a syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 160 °C and maintain this temperature for 24 hours.
-
Monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexanes) or GC analysis. The disappearance of the starting material and the appearance of new, more polar spots/peaks will indicate product formation.
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by TLC/GC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 500 mL of cold deionized water with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. The eluent system will depend on the polarity of the product mixture but a gradient of ethyl acetate in hexanes is a good starting point.
-
Collect the fractions containing the desired product(s) and concentrate them under reduced pressure to yield the pure fluorinated benzonitrile(s).
-
Characterization of the Product(s):
The structure and purity of the synthesized fluorobenzonitrile(s) should be confirmed by standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To determine the structure and confirm the regiochemistry of fluorine incorporation.
-
¹³C NMR: To further confirm the carbon skeleton of the product.
-
IR Spectroscopy: To identify the characteristic nitrile stretch (~2230 cm⁻¹) and C-F bond vibrations.
-
Mass Spectrometry: To determine the molecular weight of the product(s).
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. Inactive potassium fluoride. | Increase the reaction time and/or temperature. Ensure that the potassium fluoride is anhydrous (spray-dried is recommended).[5] Consider using a more reactive fluoride source like cesium fluoride. |
| Formation of Byproducts | Over-reaction leading to multiple fluorinations. Side reactions with the solvent. | Carefully monitor the reaction and stop it once the desired product is maximized. Consider using a lower reaction temperature or a different solvent like sulfolane. |
| Difficult Purification | Products have similar polarities. | Optimize the column chromatography conditions (e.g., use a longer column, a shallower eluent gradient). Recrystallization may be an alternative purification method if the product is a solid. |
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
This compound is a toxic and irritant substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dimethyl sulfoxide can enhance the absorption of chemicals through the skin. Avoid direct contact.
-
Potassium fluoride is toxic if ingested and can cause severe skin and eye irritation. Handle with care.
-
The reaction is performed at a high temperature. Use caution to avoid thermal burns.
Conclusion
The halogen exchange reaction provides a robust and scalable method for the synthesis of valuable fluorobenzonitriles from readily available chlorinated precursors. By understanding the underlying SNAr mechanism and carefully controlling the reaction parameters, researchers can effectively synthesize these important building blocks for the development of novel pharmaceuticals and other advanced materials. The protocol provided herein serves as a solid foundation for the successful execution of this transformation in a laboratory setting.
References
-
Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved from [Link]
-
Siméon, F. G., et al. (2007). Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis. Retrieved from [Link]
- Papenfuhs, T., et al. (1995). Process for preparing fluorobenzonitriles. U.S.
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
SciSpace. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
-
OUCI. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
ResearchGate. (2008). Kinetics of halogen-exchange fluorination of chlorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of halogen-exchange fluorination of 4-chlorobenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for the Characterization of Fluoroelastomers. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Correlative studies on the absorption and emission characteristics of isomeric chlorobenzonitriles. Retrieved from [Link]
-
NIST. (n.d.). Newer fluorometric methods for the analysis of biologically important compounds. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of 2,3,4-Trichlorobenzonitrile
Introduction: The Imperative for Rigorous Characterization
2,3,4-Trichlorobenzonitrile is a chlorinated aromatic nitrile, a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The precise isomeric substitution pattern of the chlorine atoms on the benzene ring profoundly influences the compound's physicochemical properties, reactivity, and, consequently, its utility and potential toxicological profile. Therefore, unambiguous identification, purity assessment, and comprehensive characterization are critical checkpoints in research, development, and quality control workflows.
This guide provides a detailed framework of analytical techniques for the thorough characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. The protocols herein are built upon established analytical principles for halogenated aromatic compounds and are designed to be self-validating systems.
Safety First: Handling Chlorinated Benzonitriles
General Handling Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[2][3] In case of potential splashing, a face shield is recommended.
-
Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material like vermiculite or sand and place in a sealed container for disposal.[1][2]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability, as well as the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds like chlorinated benzonitriles.[4] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for identification and quantification.
Volatilized analytes are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification.
This protocol is adapted from established methods for the analysis of chlorinated organic compounds.[5]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a high-purity solvent such as toluene or dichloromethane to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
2. Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC System | Gas Chromatograph with a Mass Selective Detector (MSD) | Provides separation and mass-based detection for high specificity. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column suitable for the separation of aromatic compounds.[5] |
| Carrier Gas | Helium | Inert carrier gas with optimal flow characteristics. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with concentrated samples. |
| Injection Volume | 1 µL | A typical injection volume for capillary GC. |
| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C, hold 5 min | A temperature program that allows for good separation of the analyte from potential impurities. |
| MSD Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Optimal temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Maintains ion optics at a stable temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Scan Range | m/z 50-300 | Covers the expected mass range of the parent ion and its fragments. |
3. Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of the sample peak to that of a certified reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards. Determine the concentration of the sample from this curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Versatile Alternative
HPLC is a powerful technique for separating compounds that are not sufficiently volatile or are thermally labile for GC analysis. For chlorinated benzonitriles, a reversed-phase HPLC method with UV detection is highly effective.
The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. As the analyte elutes from the column, it passes through a UV detector, which measures the absorbance of UV light at a specific wavelength.
This protocol is based on general methods for the analysis of aromatic compounds.[6]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase or a compatible solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.
2. Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | HPLC with a UV-Vis or Diode Array Detector (DAD) | Standard instrumentation for reversed-phase liquid chromatography. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | A versatile column that provides good separation for moderately polar compounds. |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) | A common mobile phase for the separation of aromatic compounds. The ratio may need optimization. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable and reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
| UV Detection | 230 nm (or wavelength of maximum absorbance) | Benzonitrile derivatives typically have strong UV absorbance in this region. A DAD can be used to determine the optimal wavelength. |
3. Data Analysis:
-
Identification: Compare the retention time of the sample peak to that of a certified reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the sample from this curve.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the molecular structure of this compound.
Mass Spectrometry (MS)
As described in the GC-MS section, mass spectrometry provides the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum of this compound: While a reference spectrum for this compound is not readily available, we can predict its key features based on its structure and the spectra of similar compounds like 2,4,6-Trichlorobenzonitrile.[7]
-
Molecular Ion (M+): The molecular weight of C₇H₂Cl₃N is approximately 205.46 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. The most abundant peak will be at m/z 205 (for the molecule with three ³⁵Cl atoms), followed by peaks at m/z 207, 209, and 211 with decreasing intensity.
-
Fragmentation: Common fragmentation pathways for chlorinated aromatic compounds involve the loss of chlorine atoms and the nitrile group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR are crucial.
¹H NMR Spectroscopy:
-
Expected Spectrum: The aromatic region of the ¹H NMR spectrum will show two signals corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons will be in different chemical environments and will likely appear as doublets due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and nitrile groups. Based on data for similar compounds like 1,2,4-Trichlorobenzene, the signals are expected in the range of δ 7.2-7.6 ppm.[8]
¹³C NMR Spectroscopy:
-
Expected Spectrum: The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts will be characteristic of a substituted benzene ring. The carbon of the nitrile group is expected to appear around δ 115-120 ppm. The aromatic carbons will have shifts in the range of δ 120-140 ppm.[9][10] The carbons directly attached to the chlorine atoms will show characteristic shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectrum of this compound: Based on the spectra of related compounds like 2,4-dichlorobenzonitrile, the following characteristic absorption bands are expected:[11][12][13]
-
C≡N stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.
-
C-Cl stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple sharp bands of variable intensity between 1400 and 1600 cm⁻¹.
Logical Workflow for Characterization
A systematic approach is crucial for the comprehensive characterization of this compound. The following diagram illustrates a logical workflow.
Caption: A logical workflow for the synthesis, purification, and analytical characterization of this compound.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach, integrating chromatographic techniques for purity assessment with spectroscopic methods for structural elucidation. While direct reference data for this specific isomer may be limited, the protocols and expected data presented in this guide, derived from established methods for analogous chlorinated aromatic compounds, provide a robust framework for its comprehensive analysis. Adherence to these methodologies, coupled with sound scientific judgment, will ensure the generation of reliable and accurate data, which is indispensable for its application in research and development.
References
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Royal Society of Chemistry. Supplementary Information. [Link]
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SpectraBase. 2,3,4-Trifluorobenzonitrile - Optional[1H NMR] - Spectrum. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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NIST. 2,4,6-Trichlorobenzonitrile. [Link]
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PubMed. FT-IR, FT-Raman spectra and other molecular properties of 2,4-dichlorobenzonitrile: a interpretation by a DFT study. [Link]
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PubChem. 4-Chlorobenzonitrile. [Link]
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ResearchGate. A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. [Link]
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Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
-
Shimadzu. Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. [Link]
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PubMed. A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics. [Link]
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Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ResearchGate. (PDF) A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics. [Link]
-
NIST. 3,4-Dichlorobenzonitrile. [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of 2,3,4-Trichlorobenzonitrile
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3,4-Trichlorobenzonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated aromatic compound, and its detection is relevant in environmental monitoring and as an intermediate in chemical synthesis. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust framework from sample preparation to data interpretation. We emphasize the causality behind experimental choices to ensure both technical accuracy and practical applicability. The protocol is structured to be a self-validating system, grounded in established analytical principles and supported by authoritative references.
Introduction and Analytical Principle
This compound belongs to a class of chlorinated benzonitriles, which are often used as intermediates in the manufacturing of pesticides and dyes. Due to their chemical stability and potential toxicity, the development of sensitive and selective analytical methods for their detection in various matrices is critical.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for volatile and semi-volatile organic compounds like this compound. The power of this technique lies in its hybrid nature:
-
Gas Chromatography (GC): The GC component separates compounds from a mixture based on their volatility and differential interactions with a stationary phase coated inside a long, thin capillary column.[1][2] Less volatile compounds or those with stronger interactions move slower, resulting in separation over time. The choice of carrier gas, typically an inert gas like helium, is crucial and often dictated by the detector's requirements.[1][2]
-
Mass Spectrometry (MS): The MS component serves as a highly sensitive and specific detector. As separated compounds elute from the GC column, they are ionized, most commonly by Electron Ionization (EI). The resulting charged molecules and their fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The unique fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for definitive compound identification.
This combination allows for the confident identification and quantification of this compound, even at trace levels within complex environmental or biological samples.
Comprehensive Experimental Protocol
This section details the step-by-step methodology for the analysis. The rationale behind each step is provided to allow for adaptation and troubleshooting.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of sample preparation is to isolate and concentrate the analyte from the sample matrix (e.g., water, soil) and transfer it into a solvent compatible with the GC-MS system.[3] For chlorinated compounds in aqueous samples, Liquid-Liquid Extraction is a robust and widely used technique.[4]
Protocol for Aqueous Samples (e.g., Wastewater, River Water):
-
Sample Collection: Collect a 500 mL water sample in a pre-cleaned amber glass bottle. If residual chlorine is suspected, add ~80 mg of sodium thiosulfate to quench it.
-
pH Adjustment: Check the pH of the sample. Adjust to a neutral pH (~7.0) using dilute sulfuric acid or sodium hydroxide. This prevents the hydrolysis of target analytes that can occur under highly acidic or alkaline conditions.
-
Solvent Addition: Transfer the 500 mL sample to a 1 L separatory funnel. Add 30 mL of pesticide-residue grade dichloromethane or a similar non-polar solvent.
-
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Phase Separation: Mount the separatory funnel on a stand and allow the layers to separate completely. The organic layer (dichloromethane) will be the bottom layer.
-
Collection: Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Perform a second extraction on the aqueous sample with a fresh 30 mL aliquot of dichloromethane to ensure quantitative recovery. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a glass column containing anhydrous sodium sulfate to remove any residual water.[4] Water can interfere with the chromatographic analysis and degrade the GC column.
-
Concentration: Concentrate the dried extract to a final volume of 1.0 mL using a gentle stream of nitrogen in a sample concentrator (e.g., Kuderna-Danish or Zymark TurboVap). The bath temperature should be maintained around 35-40°C to prevent loss of the semi-volatile analyte.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., 2,4,5,6-Tetrachloro-m-xylene (TCMX) or pentachlorobenzene) to the final 1.0 mL extract for accurate quantification.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system. These should be considered a starting point and may require optimization based on the specific instrument and sample matrix.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injector Type | Split/Splitless | Operate in splitless mode for 1 minute for trace analysis to ensure maximum analyte transfer to the column. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of this compound and prevents thermal discrimination.[1] |
| Injection Volume | 1 µL | A standard volume for capillary columns to prevent overloading. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency; ideal for MS detectors.[1][2] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column to achieve good separation efficiency. |
| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., HP-5MS, DB-5MS, Rtx-5MS) | This nonpolar stationary phase is well-suited for separating halogenated compounds based on their boiling points and slight polarity differences.[1][2] |
| Oven Program | Initial: 60°C, hold for 2 min. Ramp: 15°C/min to 300°C. Hold: 5 min at 300°C. | The initial hold allows for solvent focusing. The temperature ramp effectively separates compounds with different volatilities. A final hold ensures that any high-boiling compounds are eluted from the column.[5] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that provides reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy that creates a stable and extensive fragmentation library (e.g., NIST). |
| Ion Source Temp. | 230 °C | A typical temperature to maintain cleanliness and promote efficient ionization. |
| Transfer Line Temp. | 280 °C | Must be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS. |
| Acquisition Mode | Full Scan (for identification) & Selected Ion Monitoring (SIM) (for quantification) | Full scan (m/z 50-350) is used to acquire the full mass spectrum for compound identification. SIM mode significantly increases sensitivity by monitoring only specific ions characteristic of the analyte. |
Data Analysis, Identification, and Quantification
Compound Identification
The identification of this compound is confirmed by two criteria:
-
Retention Time (RT): The analyte's retention time in the sample must match that of a known analytical standard analyzed under identical conditions.
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must match the reference spectrum from an analytical standard or a validated spectral library, such as the NIST Mass Spectral Library.[6]
Mass Spectral Characteristics
While a library spectrum for this compound may not be readily available, its mass spectrum can be reliably predicted based on its structure and comparison to isomers like 2,4,6-Trichlorobenzonitrile.[6] The key feature will be the isotopic pattern created by the presence of three chlorine atoms.
| Ion Description | Expected m/z | Significance |
| Molecular Ion [M]+ | 205, 207, 209 | The molecular weight of the compound. The characteristic isotopic cluster for three chlorine atoms (approx. ratio 100:98:32) is the most definitive feature. |
| [M-Cl]+ | 170, 172 | Loss of a single chlorine atom. |
| [M-CN]+ | 179, 181, 183 | Loss of the nitrile group. |
| [C₆H₂Cl₂]+ | 144, 146 | Dichlorobenzene fragment. |
Note: The primary m/z value listed is for the most abundant isotopes (¹²C, ¹H, ³⁵Cl). The subsequent values reflect the presence of the ³⁷Cl isotope.
Quantification
For accurate quantification, an internal standard calibration method is recommended.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound (e.g., 1, 5, 10, 50, 100 ng/mL) and a constant concentration of the internal standard.
-
Calibration Curve: Analyze each standard using the GC-MS method in SIM mode, monitoring the key ions from the table above. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Sample Analysis: Analyze the prepared sample extract under the same conditions. Calculate the analyte-to-internal-standard peak area ratio and determine the concentration from the calibration curve.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample acquisition to final report generation.
Caption: End-to-end workflow for the GC-MS analysis of this compound.
Trustworthiness and Validation
To ensure the trustworthiness of this protocol, the following quality control measures are essential:
-
Method Blank: An aliquot of reagent water is carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Spike (LCS): A reagent water sample spiked with a known concentration of this compound is analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of the analyte and analyzed in duplicate to evaluate matrix effects and method precision.
-
Calibration Verification: A mid-level calibration standard should be analyzed periodically to verify the stability of the instrument's calibration.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. By explaining the rationale behind key steps in sample preparation, instrument configuration, and data analysis, this guide empowers researchers to implement a robust and reliable analytical method. The successful application of this protocol will enable the accurate detection and quantification of this compound, contributing to improved environmental monitoring and chemical process control.
References
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LibreTexts, C. (2021). 12.4: Gas Chromatography. Chemistry LibreTexts. [Link]
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Postigo, C., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 522179, 2,4,6-Trichlorobenzonitrile. PubChem. [Link]
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National Institute of Standards and Technology. 2,4,6-Trichlorobenzonitrile in NIST Chemistry WebBook. NIST. [Link]
-
Restek Corporation. A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]
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U.S. Environmental Protection Agency. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. EPA. [Link]
-
U.S. Environmental Protection Agency. Method 8081A: Organochlorine Pesticides by Gas Chromatography. EPA. [Link]
-
Zou, T., et al. (2015). Supplementary data for: An efficient transformation of primary halides into nitriles through palladium-catalyzed hydrogen transfer reaction. The Royal Society of Chemistry. [Link]
-
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The Nitrile Group: A Strategic Tool for Modifying Biological Activity
An Application Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the nitrile group (-C≡N) has emerged as a remarkably versatile and powerful functional group. Its presence in over 60 marketed drugs, spanning a wide array of therapeutic areas from oncology to virology, attests to its significance.[1][2] The incorporation of a nitrile is a key strategy in rational drug design, offering a unique combination of physicochemical properties that can be leveraged to enhance biological activity.[2][3] Its small size, linear geometry, strong dipole moment, and metabolic robustness allow it to serve multiple roles—from a simple polar modifier to a reactive "warhead" for covalent inhibition.[1][2][4]
This guide provides an in-depth exploration of the nitrile group's role in modifying biological activity. We will delve into the mechanistic principles behind its interactions with biological targets, its impact on pharmacokinetic profiles, and provide detailed, field-proven protocols for researchers to experimentally validate these effects in their own drug discovery programs.
Chapter 1: The Role of the Nitrile in Target Engagement
The nitrile group can profoundly influence a molecule's binding affinity and selectivity through a variety of non-covalent and covalent interactions.
Non-Covalent Interactions: The Architect of Affinity
The unique electronic and steric properties of the nitrile group enable it to participate in several key non-covalent interactions that stabilize the ligand-protein complex.
-
Hydrogen Bond Acceptor: The nitrogen atom's lone pair of electrons makes the nitrile an effective hydrogen bond acceptor.[5][6] It can form crucial hydrogen bonds with backbone amides or the side chains of amino acid residues like serine and arginine.[4][7] This ability is famously exploited in non-steroidal aromatase inhibitors like anastrozole and letrozole, where the nitrile mimics the hydrogen bonding of a native steroidal carbonyl group.[4]
-
Dipole-Dipole and Polar Interactions: The strong dipole moment of the C≡N bond allows it to engage in favorable polar interactions within a binding pocket.[8][9] This feature makes the nitrile an excellent bioisostere for carbonyl, hydroxyl, and carboxyl groups, enabling chemists to replace these functionalities to fine-tune polarity, metabolic stability, or synthetic accessibility.[10][11]
-
Hydrophobic and π-π Interactions: While polar, the nitrile group can also participate in hydrophobic interactions.[12] When appended to an aromatic ring, its powerful electron-withdrawing properties can modulate the electronic density of the π-system, potentially enhancing π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.[2]
Covalent Interactions: The Reversible "Warhead"
Perhaps the most dynamic role of the nitrile group is as an electrophilic "warhead" for covalent inhibition. The carbon atom of the nitrile is susceptible to nucleophilic attack by residues in an enzyme's active site, most notably cysteine or serine.[1]
This interaction typically forms a reversible covalent bond—a thioimidate with cysteine or an imidate with serine.[4][13] This mechanism offers the "best of both worlds": the high potency and prolonged target engagement of a covalent inhibitor, coupled with the potential for reduced off-target toxicity due to the reversible nature of the bond.[14] Prominent examples include the dipeptidyl peptidase IV (DPP-IV) inhibitor saxagliptin (Onglyza), which targets a catalytic serine, and the cathepsin K inhibitor odanacatib, which targets an active site cysteine.[4]
Chapter 2: Optimizing Pharmacokinetics with the Nitrile Group
Beyond target binding, the nitrile group is a valuable tool for improving a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Enhancing Metabolic Stability
A primary advantage of the nitrile group is its general resistance to metabolic degradation.[2][4] In many pharmaceuticals, it passes through the body unchanged.[4] Strategically placing a nitrile group can block metabolically labile positions on a molecule, preventing oxidative metabolism by cytochrome P450 (CYP) enzymes and thereby increasing the compound's half-life and bioavailability.[12][15]
However, a critical consideration is the potential for metabolic release of cyanide. This is a rare event, typically associated with nitriles on carbons that also bear a hydrogen atom (α-hydrogens), which can be oxidized by CYPs to form an unstable cyanohydrin.[4][16] Nitriles attached to aromatic rings or fully substituted (quaternary) carbons are generally considered metabolically stable and do not release cyanide.[4]
Modulating Physicochemical Properties
The polarity of the nitrile group can significantly influence a compound's solubility and permeability.
-
Solubility: The nitrile's ability to act as a hydrogen bond acceptor with water can improve aqueous solubility, a desirable trait for oral drug absorption.[1][8][9] This often leads to a reduction in the compound's logP value.[2]
-
Permeability: While increased polarity can enhance solubility, it may reduce passive membrane permeability. Therefore, the introduction of a nitrile requires a careful balancing act to achieve optimal oral absorption, which depends on both sufficient solubility and adequate permeability.
Data Summary: Impact of Nitrile Substitution on Drug Properties
The following table illustrates how nitrile substitution has been used to modulate key drug properties in known examples.
| Parent Scaffold | Modification | Observed Improvement(s) | Drug Example / Class | Reference(s) |
| Steroidal Androgen | Carbonyl replaced with Nitrile | Enhanced binding affinity, acts as carbonyl bioisostere | Aromatase Inhibitors (Letrozole) | [4] |
| Peptide-like scaffold | Amide replaced with α-Amino Nitrile | Forms reversible covalent bond, increased potency | DPP-IV Inhibitors (Saxagliptin) | [4] |
| Various scaffolds | H or -CH3 replaced with -CN | Blocks oxidative metabolism site | General Metabolic Blocking Strategy | [12][15] |
| Drug Candidate | Addition of -CN | Decreased logP, improved aqueous solubility | Pharmacokinetic Optimization | [1][2] |
Chapter 3: Application Protocols
To empirically assess the impact of nitrile group incorporation, rigorous in vitro assays are essential. The following protocols provide step-by-step methodologies for key experiments.
Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol determines a compound's susceptibility to Phase I metabolism, a critical factor for predicting its in vivo clearance.[17][18]
Objective: To measure the rate of disappearance of a nitrile-containing test compound when incubated with human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test Compound and Positive Control (e.g., a rapidly metabolized drug like Verapamil)
-
Acetonitrile (ACN) with internal standard for quenching
-
96-well incubation plate and analytical plate
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw microsomes on ice. Prepare working solutions of the test compound and positive control in buffer. Prepare the NADPH regenerating system.
-
Pre-incubation: In the incubation plate, add buffer, the microsomal suspension, and the test compound solution. Mix and pre-incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well. For T=0 min time point, add quenching solution before the NADPH system.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN with an internal standard.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new analytical plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) = 0.693 / k.
Protocol: Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for predicting intestinal drug absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[19][20]
Objective: To determine the apparent permeability coefficient (Papp) of a nitrile-containing compound in both the absorptive (A→B) and efflux (B→A) directions.
Materials:
-
Caco-2 cells
-
Permeable transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound, high permeability control (e.g., Propranolol), low permeability control (e.g., Lucifer Yellow), and known P-gp substrate control (e.g., Digoxin).
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells onto transwell inserts and culture for 21-25 days to form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of each well to ensure tight junction formation. Confirm low permeability of Lucifer Yellow.
-
Assay Setup:
-
Wash the monolayers with pre-warmed transport buffer.
-
For A→B (Apical to Basolateral): Add the test compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B→A (Basolateral to Apical): Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At a specified time point (e.g., 120 minutes), take samples from the receiver chamber for analysis. Also, take a sample from the initial donor solution.
-
Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Conclusion
The nitrile group is far more than a simple structural component; it is a strategic element in the medicinal chemist's toolkit. Its ability to act as a hydrogen bond acceptor, a versatile bioisostere, a metabolic blocker, and a covalent warhead provides multiple avenues for optimizing both the pharmacodynamic and pharmacokinetic properties of a drug candidate.[1][2][4][15] By understanding the fundamental principles that govern its biological activity and by employing rigorous experimental protocols like those detailed here, researchers can effectively harness the power of the nitrile group to design safer and more efficacious medicines.
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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de Almeida, R. M., & da Silva, A. B. F. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1037–1053. [Link]
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Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1295–1319. [Link]
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Wang, J., & Wang, B. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23). [Link]
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Clark, J. (2015). an introduction to nitriles. Chemguide. [Link]
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Pharmaffiliates. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma. Pharmaffiliates. [Link]
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Teledyne Hanson. (n.d.). Permeation Testing. Teledyne LABS. [Link]
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Al-Rawashdeh, N. (2023). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Medium. [Link]
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Turner, D. R., Edwards, A. J., & Piltz, R. O. (2012). Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. CrystEngComm, 14(20), 6447-6451. [Link]
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He, H., & Liu, K. (2022). Application of Nitrile in Drug Design. ResearchGate. [Link]
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Wang, J. (2018). Nitrile groups forming hydrophobic interactions. ResearchGate. [Link]
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Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Nuvisan. [Link]
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Wang, J., & Wang, B. (2018). A survey of the role of nitrile groups in protein-ligand interactions. PubMed. [Link]
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Allen, F. H., & Hoy, V. J. (2003). Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation. ResearchGate. [Link]
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Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. [Link]
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Quora. (2019). Why don't nitrile groups form hydrogen bonds like carbonyl groups?. Quora. [Link]
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Bio-protocol. (2022). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Bio-protocol. [Link]
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LibreTexts Chemistry. (2023). Physical Properties of Nitriles. Chemistry LibreTexts. [Link]
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protocols.io. (2023). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
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Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]
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Xeno-Tech. (2023). How to Conduct an In Vitro Metabolic Stability Study. Xeno-Tech. [Link]
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Wang, J. (2018). Nitrile groups interacting with backbone NHs. ResearchGate. [Link]
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Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Lieder, R., & Vrielink, A. (2016). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 4. [Link]
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Gütschow, M., et al. (2013). Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 183-192. [Link]
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Kumar, P., & Kumar, V. (2019). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]
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Springer Nature. (2021). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
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Grogan, J., DeVito, S. C., Pearlman, R. S., & Korzekwa, K. R. (1992). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. PubMed. [Link]
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The Strategic Utility of 2,3,4-Trichlorobenzonitrile in the Synthesis of Novel Heterocyclic Scaffolds
For Immediate Release
[City, State] – January 12, 2026 – In the landscape of modern medicinal chemistry and drug discovery, the demand for novel heterocyclic compounds with diverse pharmacological profiles is ever-increasing. Heterocyclic structures form the backbone of a vast majority of biologically active molecules, and the strategic selection of starting materials is paramount to the efficient construction of these complex architectures.[1][2][3][4][5] 2,3,4-Trichlorobenzonitrile has emerged as a highly versatile and reactive precursor for the synthesis of a range of heterocyclic systems, primarily through nucleophilic aromatic substitution and subsequent cyclization reactions. This application note provides a detailed exploration of its utility, complete with experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction to a Versatile Building Block
This compound is a polychlorinated aromatic nitrile, a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][6] The presence of three electron-withdrawing chlorine atoms on the benzene ring, in conjunction with the nitrile group, renders the aromatic core susceptible to nucleophilic attack. This inherent reactivity allows for the regioselective displacement of chloride ions, providing a strategic handle for the introduction of various functionalities and the subsequent construction of fused heterocyclic rings. The nitrile group itself can also participate in cyclization reactions or be chemically transformed, further expanding the synthetic possibilities.
Core Synthetic Strategies and Mechanistic Rationale
The primary synthetic pathways leveraging this compound for heterocyclic synthesis are centered around nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The chlorine atoms at the 2- and 4-positions are activated towards nucleophilic attack due to the stabilizing effect of the electron-withdrawing nitrile group on the Meisenheimer intermediate. However, steric hindrance from the adjacent substituents can influence the final product distribution.
Application Protocol 1: Synthesis of Dichloro-diaminoquinazolines
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][8] The synthesis of substituted quinazolines from this compound can be envisioned through a sequential nucleophilic aromatic substitution and cyclization cascade. A plausible and efficient route involves an initial selective amination, followed by reaction with a guanidine salt to construct the pyrimidine ring of the quinazoline core.
Reaction Scheme: this compound to a Dichloro-diaminoquinazoline Derivative
Caption: Synthetic workflow for the preparation of a dichloro-diaminoquinazoline derivative from this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-3,4-dichlorobenzonitrile (Intermediate)
-
In a sealed pressure vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) in excess (typically 3-5 eq.).
-
Heat the reaction mixture to 120-150 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3,4-dichlorobenzonitrile.
Causality Behind Experimental Choices: The use of a high-boiling polar aprotic solvent facilitates the dissolution of the starting material and promotes the SNAr reaction. The reaction is performed under pressure and at elevated temperatures to increase the rate of substitution. The regioselectivity for amination at the 2-position is influenced by the electronic activation from the nitrile group and the relative steric accessibility compared to the 3-position.
Step 2: Synthesis of 7,8-Dichloro-2,4-diaminoquinazoline
-
To a solution of 2-amino-3,4-dichlorobenzonitrile (1.0 eq.) in a suitable solvent like 1,4-dioxane or 2-ethoxyethanol, add guanidine hydrochloride (1.5-2.0 eq.).
-
Add a base, such as sodium ethoxide or potassium carbonate (2.0-3.0 eq.), to the mixture.
-
Heat the reaction mixture to reflux (typically 100-130 °C) for 12-24 hours, monitoring by TLC or HPLC.
-
After cooling, quench the reaction with water and collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure 7,8-dichloro-2,4-diaminoquinazoline.
Causality Behind Experimental Choices: The base is crucial for the deprotonation of guanidine, which then acts as a binucleophile. The initial nucleophilic attack of the deprotonated guanidine on the nitrile carbon forms an amidine intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second guanidine nitrogen onto the imine carbon, followed by tautomerization, leads to the formation of the stable quinazoline ring system.
Data Summary
| Compound | Starting Material | Key Reagents | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-3,4-dichlorobenzonitrile | This compound | Ammonia | NMP | 140 | ~75 |
| 7,8-Dichloro-2,4-diaminoquinazoline | 2-Amino-3,4-dichlorobenzonitrile | Guanidine HCl, NaOEt | 2-Ethoxyethanol | 120 | ~80 |
Application Protocol 2: Synthesis of Dichlorinated Pyridazine Derivatives
Pyridazines are another important class of heterocycles known for their diverse biological activities, including cardiovascular, analgesic, and anti-inflammatory properties.[9][10][11][12] The synthesis of pyridazines often involves the reaction of a 1,4-dicarbonyl compound or a related synthon with hydrazine.[13] In the context of this compound, a plausible route involves the reaction with hydrazine hydrate, where hydrazine can act as a nucleophile to displace one or more chlorine atoms, followed by an intramolecular cyclization involving the nitrile group.
Reaction Scheme: this compound to a Dichloro-aminopyridazine Derivative
Caption: Proposed synthetic pathway for a dichlorinated aminopyridazine derivative from this compound.
Step-by-Step Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Add hydrazine hydrate (2.0-3.0 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Triturate the residue with water or a non-polar solvent like hexane to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired dichlorinated pyridazine derivative.
Causality Behind Experimental Choices: Hydrazine is a potent nucleophile that can readily participate in SNAr reactions. The use of an alcoholic solvent is common for reactions with hydrazine. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl generated during the substitution. The intramolecular cyclization is driven by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto the electrophilic carbon of the nitrile, followed by tautomerization to form the aromatic pyridazine ring. The regiochemistry of the initial substitution will influence the final structure of the pyridazine.
Data Summary
| Product | Starting Material | Key Reagent | Solvent | Temp (°C) | Yield (%) |
| Dichloro-aminopyridazine Derivative | This compound | Hydrazine Hydrate | Ethanol | 80 | ~65-75 |
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reagents used in these syntheses, such as hydrazine hydrate and strong bases, are corrosive and toxic and should be handled with extreme care.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of heterocyclic compounds. Its polychlorinated and electron-deficient aromatic ring allows for strategic functionalization through nucleophilic aromatic substitution reactions. The protocols outlined in this application note demonstrate the potential of this building block in the construction of medicinally relevant quinazoline and pyridazine scaffolds. The ability to selectively introduce nitrogen-based nucleophiles opens up a wide array of possibilities for generating diverse libraries of heterocyclic compounds for drug discovery and development programs.
References
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- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile....
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- Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- Al-Obaidi, A. S. M., Al-Janabi, A. S. H., & Al-Sammarrae, A. M. A. (2023). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study.
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Derivatization of 2,3,4-Trichlorobenzonitrile for further reactions
Anwendungs-Leitfaden und Protokolle
Thema: Derivatisierung von 2,3,4-Trichlorbenzonitril für Folgereaktionen
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieser technische Leitfaden bietet eine detaillierte Untersuchung der derivatisierbaren Positionen von 2,3,4-Trichlorbenzonitril, einem vielseitigen chemischen Zwischenprodukt. Als Molekül, das sowohl mit reaktiven Chloratomen am aromatischen Ring als auch mit einer transformierbaren Nitrilgruppe ausgestattet ist, bietet es mehrere Wege für die Synthese komplexer Moleküle. Wir untersuchen hier drei primäre strategische Ansätze: die nukleophile aromatische Substitution (SNAr) zur Modifikation des Rings, die chemische Umwandlung der Nitrilgruppe und die Palladium-katalysierte Kreuzkupplung zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Jedes Kapitel erläutert die zugrunde liegenden chemischen Prinzipien, bietet detaillierte, schrittweise Protokolle und hebt die Kausalität hinter den experimentellen Entscheidungen hervor. Dieser Leitfaden soll Forschern als maßgebliche Ressource dienen, um das synthetische Potenzial dieses wichtigen Bausteins zu erschließen.
Einführung in 2,3,4-Trichlorbenzonitril
2,3,4-Trichlorbenzonitril ist ein polyhalogeniertes aromatisches Nitril, das als wichtiger Vorläufer in der Synthese von Pharmazeutika, Agrochemikalien und Spezialfarbstoffen dient.[1][2] Seine chemische Architektur ist durch zwei unterschiedliche reaktive Zentren gekennzeichnet:
-
Der Trichlor-substituierte Benzolring: Die drei Chloratome können durch verschiedene Nukleophile über nukleophile aromatische Substitutionsreaktionen (SNAr) ersetzt werden. Die elektronenziehende Wirkung der Nitrilgruppe (-CN) aktiviert den Ring für solche Angriffe, insbesondere an den ortho- (C2) und para-Positionen (C4).[3][4]
-
Die Nitril-Funktionsgruppe: Die -CN-Gruppe selbst ist ein vielseitiger chemischer Anker, der zu einer Carbonsäure hydrolysiert oder zu einer primären Aminogruppe reduziert werden kann, wodurch völlig neue Klassen von Verbindungen entstehen.[5][6]
Dieser Leitfaden bietet einen detaillierten Einblick in die strategische Derivatisierung dieser Positionen und liefert sowohl das theoretische Fundament als auch praxiserprobte Protokolle für die Laboranwendung.
Strategie 1: Nukleophile Aromatische Substitution (SNAr)
Die SNAr-Reaktion ist ein Eckpfeiler bei der Funktionalisierung von elektronenarmen Arylhalogeniden.[7] Im Gegensatz zur elektrophilen aromatischen Substitution wird der aromatische Ring hier von einem Nukleophil angegriffen.[3] Der Mechanismus verläuft typischerweise über einen zweistufigen Additions-Eliminierungs-Prozess, bei dem ein resonanzstabilisierter negativ geladener Zwischenzustand, der als Meisenheimer-Komplex bekannt ist, gebildet wird.[4]
Kausalität der Reaktivität: Die Nitrilgruppe übt einen starken -I (induktiv) und -M (mesomer) Effekt aus, der die Elektronendichte im aromatischen Ring verringert. Diese Verarmung an Elektronendichte ist an den ortho- und para-Positionen am stärksten ausgeprägt. Folglich sind die Chloratome an den Positionen C2 und C4 die wahrscheinlichsten Stellen für einen nukleophilen Angriff. Das Chloratom an C4 ist aufgrund der para-Beziehung zur Nitrilgruppe und der sterischen Zugänglichkeit oft das reaktivste.
Abbildung 1: Allgemeiner Arbeitsablauf für eine SNAr-Reaktion.
Protokoll 2.1: Synthese von 4-Methoxy-2,3-dichlorbenzonitril
Dieses Protokoll beschreibt den Austausch des Chloratoms in para-Position durch eine Methoxygruppe, ein gängiger Schritt zur Erhöhung der Löslichkeit oder zur Einführung eines Ankers für weitere Reaktionen.
Materialien:
-
2,3,4-Trichlorbenzonitril
-
Natriummethoxid (NaOMe)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Salzsäure (1 M)
-
Ethylacetat
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, Scheidetrichter
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem trockenen 250-mL-Rundkolben werden 10,0 g (48,0 mmol) 2,3,4-Trichlorbenzonitril in 100 mL wasserfreiem DMF gelöst.
-
Zugabe des Nukleophils: Unter Rühren werden vorsichtig 3,11 g (57,6 mmol, 1,2 Äquivalente) festes Natriummethoxid portionsweise zugegeben. Eine leichte Erwärmung kann auftreten.
-
Reaktion: Die Reaktionsmischung wird unter Stickstoffatmosphäre auf 100 °C erhitzt und für 4-6 Stunden gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Abkühlen und Quenchen: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und vorsichtig in 400 mL Eiswasser gegossen.
-
Neutralisation: Die wässrige Lösung wird mit 1 M Salzsäure neutralisiert, bis ein pH-Wert von ~7 erreicht ist. Oft fällt dabei ein Feststoff aus.
-
Extraktion: Die wässrige Phase wird dreimal mit je 100 mL Ethylacetat extrahiert.
-
Waschen: Die vereinigten organischen Phasen werden nacheinander mit 100 mL Wasser und 100 mL Sole gewaschen.
-
Trocknen und Filtrieren: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Reinigung: Das Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) oder durch Säulenchromatographie gereinigt, um das reine 4-Methoxy-2,3-dichlorbenzonitril zu erhalten.
Tabelle 1: Zusammenfassung der Reaktionsparameter für SNAr
| Parameter | Wert/Bedingung | Begründung |
| Nukleophil | Natriummethoxid (NaOMe) | Starkes Nukleophil, das leicht das Chloratom ersetzen kann. |
| Äquivalente | 1,2 Äquivalente | Ein leichter Überschuss stellt eine vollständige Umsetzung des Ausgangsmaterials sicher. |
| Lösungsmittel | DMF | Polares aprotisches Lösungsmittel, das Salze gut löst und den Meisenheimer-Komplex stabilisiert.[4] |
| Temperatur | 100 °C | Erhöhte Temperatur ist notwendig, um die Aktivierungsenergie für den Bruch der C-Cl-Bindung zu überwinden. |
| Reaktionszeit | 4-6 Stunden | Typische Zeit für eine vollständige Umsetzung unter diesen Bedingungen. |
Strategie 2: Umwandlung der Nitrilgruppe
Die Nitrilgruppe ist ein synthetisch wertvoller "Chamäleon"-Funktional. Sie kann hydrolysiert werden, um eine Carbonsäure zu bilden, oder zu einem primären Amin reduziert werden, was den Zugang zu einer Vielzahl von nachgeschalteten Synthesen ermöglicht.[8][9]
Hydrolyse zu 2,3,4-Trichlorbenzoesäure
Die Hydrolyse von Nitrilen kann entweder unter sauren oder basischen Bedingungen durchgeführt werden.[10][11] Die basische Hydrolyse ist oft vorteilhafter, da sie die Bildung von Ammoniumsalzen vermeidet und in der Regel sauberer verläuft.[5] Der Mechanismus beinhaltet den nukleophilen Angriff von Hydroxid auf den Nitrilkohlenstoff, gefolgt von Tautomerisierung zum Amid und anschließender Hydrolyse des Amids zum Carboxylat.
Abbildung 2: Arbeitsablauf für die basische Hydrolyse der Nitrilgruppe.
Protokoll 3.1.1: Basische Hydrolyse
-
Reaktionsaufbau: In einem 500-mL-Rundkolben mit Rückflusskühler werden 10,0 g (48,0 mmol) 2,3,4-Trichlorbenzonitril in 200 mL 10%iger wässriger Natriumhydroxidlösung suspendiert.
-
Reaktion: Die Mischung wird unter starkem Rühren zum Rückfluss erhitzt (ca. 105-110 °C). Die Reaktion wird für 8-12 Stunden fortgesetzt, bis die ölige Phase des Ausgangsmaterials verschwunden ist.
-
Abkühlen: Die klare, leicht gelbliche Lösung wird auf Raumtemperatur abgekühlt und anschließend in einem Eisbad weiter gekühlt.
-
Ansäuern: Unter Rühren wird langsam konzentrierte Salzsäure zugetropft, bis die Lösung stark sauer ist (pH < 2, mit pH-Papier prüfen). Ein voluminöser weißer Niederschlag von 2,3,4-Trichlorbenzoesäure fällt aus.
-
Isolierung: Der Feststoff wird durch Vakuumfiltration abgetrennt, gründlich mit kaltem Wasser gewaschen, um anorganische Salze zu entfernen, und anschließend im Vakuumexsikkator über P₂O₅ getrocknet.
Reduktion zu 2,3,4-Trichlorbenzylamin
Die Umwandlung der Nitrilgruppe in ein primäres Amin eröffnet Wege zur Synthese von Amiden, Sulfonamiden und anderen stickstoffhaltigen Heterozyklen. Die katalytische Hydrierung ist eine der saubersten Methoden zur Durchführung dieser Transformation.[12][13]
Protokoll 3.2.1: Katalytische Hydrierung
Sicherheitswarnung: Hydrierungen müssen mit äußerster Vorsicht und geeigneter Ausrüstung (z. B. Parr-Shaker oder H-Cube-System) durchgeführt werden. Wasserstoffgas ist hochentzündlich.
Materialien:
-
2,3,4-Trichlorbenzonitril
-
Palladium auf Aktivkohle (10% Pd/C)
-
Methanol oder Ethanol
-
Salzsäure in Diethylether (2 M)
-
Parr-Hydrierungsapparatur
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Ein Parr-Reaktionsgefäß wird mit 5,0 g (24,0 mmol) 2,3,4-Trichlorbenzonitril, 100 mL Methanol und 0,5 g 10% Pd/C-Katalysator (ca. 10 Gew.-%) beschickt.
-
Hydrierung: Das Gefäß wird versiegelt, mehrmals mit Stickstoff und dann mit Wasserstoff gespült. Anschließend wird es mit Wasserstoff auf einen Druck von 50 psi (ca. 3,4 bar) gebracht.
-
Reaktion: Die Mischung wird bei Raumtemperatur geschüttelt. Die Wasserstoffaufnahme wird überwacht. Die Reaktion ist in der Regel nach 12-24 Stunden abgeschlossen.
-
Aufarbeitung: Der Reaktor wird vorsichtig entlüftet und mit Stickstoff gespült. Der Katalysator wird durch Filtration über Celite entfernt. Das Celite-Pad wird mit Methanol nachgewaschen.
-
Isolierung: Das Filtrat wird am Rotationsverdampfer eingeengt, um das rohe 2,3,4-Trichlorbenzylamin als Öl oder Feststoff zu erhalten.
-
Reinigung (optional): Für eine höhere Reinheit kann das Amin in Diethylether gelöst und durch Zugabe von etherischer HCl als Hydrochloridsalz ausgefällt werden. Der Feststoff kann dann abfiltriert und getrocknet werden.
Strategie 3: Palladium-katalysierte Kreuzkupplung
Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-, Heck- oder Stille-Kupplung sind leistungsstarke Werkzeuge zur Bildung von C-C-Bindungen.[14] Arylchloride sind bekanntermaßen weniger reaktiv als die entsprechenden Bromide oder Iodide, aber die Entwicklung von elektronenreichen, sterisch anspruchsvollen Liganden hat ihre Verwendung ermöglicht.[15][16]
Kausalität der Katalyse: Der katalytische Zyklus beginnt mit der oxidativen Addition des Arylchlorids an ein Pd(0)-Zentrum.[14] Dieser Schritt ist für Chloride oft der geschwindigkeitsbestimmende. Spezialisierte Liganden erhöhen die Elektronendichte am Palladium, was die oxidative Addition erleichtert. Nach der Transmetallierung mit einem Organoboron-Reagenz (im Fall der Suzuki-Kupplung) und der reduktiven Eliminierung wird das gekoppelte Produkt freigesetzt und der Pd(0)-Katalysator regeneriert.[16]
Abbildung 3: Vereinfachter katalytischer Zyklus der Suzuki-Kupplung.
Protokoll 4.1: Suzuki-Kupplung mit Phenylboronsäure
Dieses Protokoll beschreibt die Kupplung am C4-Chloratom, das durch die para-ständige Nitrilgruppe am stärksten aktiviert ist.
Materialien:
-
2,3,4-Trichlorbenzonitril
-
Phenylboronsäure
-
Pd₂(dba)₃ (Tris(dibenzylidenaceton)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Kaliumphosphat (K₃PO₄)
-
Toluol und Wasser (entgast)
-
Mikrowellenreaktor oder abgedichtetes Reaktionsgefäß
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem Mikrowellenreaktionsgefäß werden 2,3,4-Trichlorbenzonitril (207 mg, 1,0 mmol), Phenylboronsäure (146 mg, 1,2 mmol), Pd₂(dba)₃ (18 mg, 0,02 mmol, 2 mol%), SPhos (33 mg, 0,08 mmol, 8 mol%) und K₃PO₄ (425 mg, 2,0 mmol) eingewogen.
-
Lösungsmittel: Es werden 5 mL entgastes Toluol und 0,5 mL entgastes Wasser zugegeben.
-
Spülen: Das Gefäß wird verschlossen und mehrmals mit Argon oder Stickstoff gespült.
-
Reaktion: Die Mischung wird in einem Mikrowellenreaktor für 30-60 Minuten bei 120-140 °C erhitzt. Alternativ kann in einem abgedichteten Rohr für 12-18 Stunden bei 110 °C erhitzt werden.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Wasser und Ethylacetat verdünnt. Die Phasen werden getrennt.
-
Extraktion & Waschen: Die wässrige Phase wird zweimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen und über MgSO₄ getrocknet.
-
Reinigung: Nach dem Entfernen des Lösungsmittels wird das Rohprodukt durch Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient) gereinigt, um das gewünschte 2,3-Dichlor-4-phenylbenzonitril zu erhalten.
Tabelle 2: Schlüsselfaktoren für die erfolgreiche Suzuki-Kupplung von Arylchloriden
| Komponente | Beispiel | Rolle und Begründung |
| Präkatalysator | Pd₂(dba)₃ | Eine stabile Quelle für den aktiven Pd(0)-Katalysator. |
| Ligand | SPhos | Ein elektronenreicher, sterisch anspruchsvoller Buchwald-Ligand, der die oxidative Addition von Arylchloriden fördert.[15] |
| Base | K₃PO₄ | Eine starke, nicht-nukleophile Base, die die Transmetallierung erleichtert, ohne das Substrat zu zersetzen. |
| Lösungsmittel | Toluol/Wasser | Ein zweiphasiges System, das sowohl die organischen als auch die anorganischen Reagenzien löst. |
| Temperatur | 120-140 °C | Hohe Temperaturen sind erforderlich, um die C-Cl-Bindung zu aktivieren. Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen.[14] |
Sicherheitsaspekte
Bei der Arbeit mit 2,3,4-Trichlorbenzonitril und den hier beschriebenen Reagenzien sind angemessene Sicherheitsvorkehrungen unerlässlich.
-
2,3,4-Trichlorbenzonitril: Giftig bei Verschlucken, Hautkontakt oder Einatmen. Arbeiten Sie stets im Abzug und tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Handschuhe und Schutzbrille.
-
Lösungsmittel: Viele der verwendeten Lösungsmittel (DMF, Toluol, Methanol) sind entzündlich und toxisch.
-
Reagenzien: Starke Basen (NaOMe), Säuren (HCl) und pyrophore Katalysatoren (Pd/C) erfordern eine sorgfältige Handhabung. Hydrierungen unter Druck dürfen nur von geschultem Personal mit geeigneter Ausrüstung durchgeführt werden.
Schlussfolgerung
2,3,4-Trichlorbenzonitril ist ein hochgradig anpassungsfähiger chemischer Baustein. Durch die strategische Anwendung von nukleophiler aromatischer Substitution, Umwandlungen der Nitrilgruppe und modernen Kreuzkupplungsreaktionen können Forscher eine breite Palette von komplexen Molekülen mit potenziellen Anwendungen in der Medizin und den Materialwissenschaften effizient synthetisieren. Das Verständnis der zugrunde liegenden mechanistischen Prinzipien, wie in diesem Leitfaden dargelegt, ist der Schlüssel zur erfolgreichen Planung und Durchführung dieser Transformationen.
Referenzen
-
Scribd. EXP13 Hydrolysis of Benzonitrile. Verfügbar unter: [Link]
-
MDPI. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Verfügbar unter: [Link]
-
Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Verfügbar unter: [Link]
-
ResearchGate. The chemical structure of some biologically important benzonitrile derivatives. Verfügbar unter: [Link]
-
Filo. Write reaction showing conversion of Benzonitrile into benzoic acid.... Verfügbar unter: [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. Verfügbar unter: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Verfügbar unter: [Link]
-
Unbekannte Quelle. 09ArCN-mwave_192.docx. (Kein funktionierender Link verfügbar)
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Verfügbar unter: [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Verfügbar unter: [Link]
-
Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Verfügbar unter: [Link]
-
Google Patents. US5466859A - Process for preparing fluorobenzonitriles. Verfügbar unter:
-
International Journal of ChemTech Research. EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Verfügbar unter: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Verfügbar unter: [Link]
-
ResearchGate. Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. Verfügbar unter: [Link]
-
YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. Verfügbar unter: [Link]
-
ChemRxiv. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Verfügbar unter: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Verfügbar unter: [Link]
-
Google Patents. EP0441004B1 - Process for preparing aromatic nitriles. Verfügbar unter:
-
Google Patents. EP0004257B1 - Benzonitrile derivative, process for its preparation and its application. Verfügbar unter:
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Verfügbar unter: [Link]
-
Google Patents. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine. Verfügbar unter:
-
YouTube. Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Verfügbar unter: [Link]
-
YouTube. Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. Verfügbar unter: [Link]
-
Google Patents. US3742014A - Preparation of benzonitriles. Verfügbar unter:
-
Google Patents. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene.... Verfügbar unter:
-
Wikipedia. Benzonitrile. Verfügbar unter: [Link]
-
Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile. Verfügbar unter:
-
Royal Society of Chemistry. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Verfügbar unter: [Link]
-
Google Patents. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine. Verfügbar unter:
-
ResearchGate. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Verfügbar unter: [Link]
-
PrepChem.com. Synthesis of 2,3,4-Trichloronitrobenzene. Verfügbar unter: [Link]
-
ScienceDirect. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Verfügbar unter: [Link]
-
Google Patents. CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst. Verfügbar unter:
Sources
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- 16. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3,4-Trichlorobenzonitrile
Welcome to the technical support center for the synthesis of 2,3,4-trichlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity. The synthesis of this compound, typically achieved through a Sandmeyer reaction of 2,3,4-trichloroaniline, is a powerful transformation but can present challenges. This document will address common issues and provide scientifically grounded solutions.
I. Reaction Overview: The Sandmeyer Cyanation of 2,3,4-Trichloroaniline
The synthesis of this compound from 2,3,4-trichloroaniline is a classic example of the Sandmeyer reaction.[1][2] This two-step process first involves the diazotization of the primary aromatic amine, 2,3,4-trichloroaniline, to form a reactive diazonium salt. This is followed by a copper(I) cyanide-mediated displacement of the diazonium group with a nitrile group.[1]
The overall transformation can be summarized as follows:
Figure 1: Overall reaction scheme for the synthesis of this compound.
While the reaction is robust, its success is highly dependent on careful control of reaction parameters. The electron-withdrawing nature of the three chlorine atoms on the aromatic ring can influence the stability and reactivity of the diazonium salt intermediate.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing causative explanations and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Diazotization: The formation of the diazonium salt is a critical first step. Incomplete reaction can be due to improper temperature control, insufficient acid, or poor quality of sodium nitrite.[3] 2. Premature Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before the cyanation step if the temperature is not strictly maintained at 0-5 °C.[4] 3. Inactive Copper(I) Cyanide: The copper(I) cyanide catalyst can be oxidized to copper(II) if not handled properly, rendering it ineffective for the Sandmeyer reaction. | 1. Optimize Diazotization: Ensure 2,3,4-trichloroaniline is fully dissolved or finely suspended in a strong acid (e.g., HCl, H₂SO₄) before the dropwise addition of a freshly prepared sodium nitrite solution. Maintain the temperature rigorously between 0-5 °C using an ice-salt bath.[5] Test for excess nitrous acid using starch-iodide paper to confirm complete diazotization. 2. Strict Temperature Control: Use the freshly prepared, cold diazonium salt solution immediately in the next step. Avoid any delays and ensure the receiving cyanation mixture is also pre-cooled. 3. Use High-Quality Copper(I) Cyanide: Use freshly purchased, high-purity CuCN. If its activity is in doubt, consider preparing it fresh or using a stabilized form. |
| Formation of Phenolic Byproducts | Hydrolysis of the Diazonium Salt: If the temperature rises above 5-10 °C, the diazonium salt will readily react with water in the reaction mixture to form the corresponding phenol (2,3,4-trichlorophenol).[1] | Maintain Low Temperature: This is the most critical factor. Ensure efficient cooling and stirring throughout the diazotization and the addition of the diazonium salt to the cyanide solution. |
| Presence of Azo Dyes (Intense Coloration) | Azo Coupling: The electrophilic diazonium salt can couple with the unreacted, electron-rich 2,3,4-trichloroaniline starting material or the product itself to form highly colored azo compounds. | Control Stoichiometry and Addition Rate: Ensure a slight excess of the diazotizing agent to fully consume the starting amine. Add the diazonium salt solution slowly to the well-stirred cyanide solution to ensure it reacts immediately and its concentration remains low, minimizing the chance of side reactions.[3] |
| Significant Amounts of Unreacted Starting Material | Incomplete Diazotization: As mentioned above, this is a primary cause. Hydrodediazoniation (Reduction): The diazonium group can be replaced by a hydrogen atom, leading back to 1,2,3-trichlorobenzene. This can be promoted by certain reducing agents or side reactions. | Verify Complete Diazotization: Use starch-iodide paper to test for a slight excess of nitrous acid at the end of the addition. Minimize Reducing Impurities: Use pure reagents and solvents to avoid unwanted reduction pathways. |
| Formation of Tar-like Substances | Uncontrolled Decomposition: Rapid, uncontrolled decomposition of the diazonium salt, often due to a sudden temperature increase, can lead to the formation of complex polymeric materials.[4] | Ensure Efficient Heat Dissipation: Use a reaction vessel with adequate surface area for cooling and maintain vigorous stirring to prevent localized "hot spots." The addition of the diazonium salt should be slow and controlled. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal acid to use for the diazotization of 2,3,4-trichloroaniline?
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used. HCl is often preferred as it provides the chloride counter-ion for the diazonium salt. A sufficient excess of acid (typically 2.5-3 equivalents) is crucial to maintain a low pH and prevent unwanted side reactions like the formation of diazoamino compounds.
Q2: Can I use an organic nitrite source instead of sodium nitrite?
Yes, organic nitrites like tert-butyl nitrite or isoamyl nitrite can be used, particularly for reactions in organic solvents. This can be advantageous if the starting aniline has poor solubility in aqueous acid.
Q3: My copper(I) cyanide is old. Can I still use it?
It is highly recommended to use fresh, high-quality CuCN. Older batches may have partially oxidized to Cu(II), which is ineffective as a catalyst in the Sandmeyer reaction. If you suspect your CuCN is old, it's best to purchase a new bottle or prepare it fresh.
Q4: How can I purify the final this compound product?
Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[6][7][8][9][10] A suitable solvent would be one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of benzonitriles. Column chromatography can also be employed for higher purity.[11]
Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of the product and byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[12][13][14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.[17]
Q6: What are the critical safety precautions for this reaction?
-
Handling Diazonium Salts: Solid diazonium salts are explosive when dry and should never be isolated. Always handle them in a cold, aqueous solution.[4]
-
Cyanide Handling: Copper(I) cyanide and any residual cyanide are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Quenching: After the reaction is complete, any excess cyanide should be quenched with a solution of ferrous sulfate and sodium hydroxide, or with bleach (sodium hypochlorite) under basic conditions.
IV. Experimental Protocols
Protocol 1: Diazotization of 2,3,4-Trichloroaniline
This protocol outlines the formation of the 2,3,4-trichlorobenzenediazonium chloride solution.
Materials:
-
2,3,4-Trichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3,4-trichloroaniline (1.0 eq).
-
Add a mixture of concentrated HCl (2.5-3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring to form a fine slurry.
-
In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).
-
The resulting cold diazonium salt solution should be used immediately in the next step.
Protocol 2: Sandmeyer Cyanation
This protocol describes the conversion of the diazonium salt to this compound.
Materials:
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, but can improve solubility and reactivity)
-
Distilled Water
-
The cold diazonium salt solution from Protocol 1
Procedure:
-
In a separate reaction vessel, prepare a solution or slurry of copper(I) cyanide (1.2-1.5 eq) in water. If using, dissolve sodium cyanide (1.2-1.5 eq) in water first, then add the CuCN.
-
Cool this mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) cyanide mixture via a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, continue stirring at a low temperature for 30-60 minutes.
-
Slowly warm the reaction mixture to room temperature, and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.[5]
-
Cool the reaction mixture to room temperature. The crude product will likely precipitate as a solid.
Protocol 3: Work-up and Purification
-
Filter the crude product using a Büchner funnel and wash the solid with cold water.
-
The filter cake can be further purified by recrystallization from a suitable solvent such as ethanol.[6][7][8][9][10]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
V. Visualizations
Workflow for the Synthesis of this compound
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting low yield in the synthesis.
VI. References
-
Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2015). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 19(9), 1284–1288. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Li, W., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 8731–8737*. [Link]
-
Gawande, M. B., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147–3175. [Link]
-
Barbero, M., Cadamuro, S., & Dughera, S. (2014). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Organic Syntheses. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Chlorobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]
-
Mahulikar, P. P., et al. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 24-28. [Link]
-
International Labour Organization. (n.d.). ICSC 1222 - 1,2,3-TRICHLOROBENZENE. Retrieved from [Link]
-
Hudson, J. E., et al. (2021). Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites. Metabolites, 11(11), 773. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
Sources
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- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 17. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2,3,4-Trichlorobenzonitrile
Welcome to the Technical Support Center for the synthesis and purification of 2,3,4-Trichlorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the synthesis and purification of this important chemical intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Sandmeyer reaction starting from 2,3,4-trichloroaniline.
Q1: My Sandmeyer reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Sandmeyer cyanation of 2,3,4-trichloroaniline can be attributed to several factors. The reaction is a radical-nucleophilic aromatic substitution, and its efficiency is sensitive to reaction conditions[1].
-
Incomplete Diazotization: The initial conversion of 2,3,4-trichloroaniline to the corresponding diazonium salt is critical. Ensure that the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to premature decomposition of the unstable diazonium salt, often resulting in the formation of 2,3,4-trichlorophenol. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aniline to prevent a rapid exotherm.
-
Side Reactions of the Diazonium Salt: The primary competing reactions that consume the diazonium intermediate and lower the yield of the desired nitrile include:
-
Phenol Formation: Reaction of the diazonium salt with water is a significant byproduct-forming pathway, yielding 2,3,4-trichlorophenol[2][3]. It is crucial to keep the temperature low during diazotization and the subsequent cyanation reaction to minimize this hydrolysis.
-
Hydrodediazoniation: This is the replacement of the diazonium group with a hydrogen atom, leading to the formation of 1,2,3-trichlorobenzene. This side reaction can be promoted by certain reducing agents or solvents.
-
Biaryl Formation: Dimerization of the aryl radical intermediate can lead to the formation of polychlorinated biphenyls. The presence of these byproducts is a strong indicator of the radical mechanism of the Sandmeyer reaction[1].
-
-
Catalyst Activity: The copper(I) cyanide catalyst is essential for the reaction. Ensure that the CuCN is of high quality and freshly prepared or properly stored to avoid oxidation to Cu(II), which is less effective.
Q2: I've identified 2,3,4-trichlorophenol as a major byproduct in my reaction mixture. What is the best way to remove it?
A2: The presence of 2,3,4-trichlorophenol is a common issue, arising from the hydrolysis of the diazonium salt intermediate[2][3]. Due to its acidic nature, it can be effectively removed using a basic wash.
-
Protocol for Basic Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The phenolic byproduct will be deprotonated to form the water-soluble sodium 2,3,4-trichlorophenoxide, which will partition into the aqueous layer.
-
Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC or GC).
-
Wash the organic layer with brine to remove residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the crude this compound.
-
Q3: My final product contains isomeric impurities. How can I separate them?
A3: Isomeric impurities, such as other trichlorobenzonitrile isomers, can be challenging to remove due to their similar physical properties. The choice of separation method depends on the specific isomers present and their relative concentrations.
-
Fractional Crystallization: This is often a more effective method for separating isomers. The principle relies on the differences in solubility of the isomers in a particular solvent at a given temperature.
-
Solvent Selection: The key is to find a solvent in which the desired isomer has lower solubility than the impurities at a low temperature, but is soluble at a higher temperature. A good starting point for aromatic nitriles is to test alcohols (e.g., ethanol, isopropanol) or mixed solvent systems (e.g., hexane/ethyl acetate, toluene/heptane)[5].
-
Procedure: Dissolve the mixture in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly and undisturbed. The less soluble isomer (hopefully the desired this compound) will crystallize out, leaving the more soluble isomeric impurities in the mother liquor. The purity of the crystals should be checked after each crystallization step.
-
Q4: I suspect my this compound is hydrolyzing to the corresponding amide during workup or storage. How can I prevent this and how would I remove the amide?
A4: Nitriles can undergo hydrolysis to amides, and subsequently to carboxylic acids, under either acidic or basic conditions, especially at elevated temperatures.
-
Prevention: To minimize hydrolysis during workup, avoid prolonged exposure to strong acids or bases and high temperatures. Neutralize the reaction mixture as soon as possible and work at lower temperatures. For storage, ensure the product is dry and stored in a cool, dark, and dry place.
-
Removal of 2,3,4-Trichlorobenzamide: If the amide has formed, its removal can be achieved by:
-
Chromatography: Column chromatography is a reliable method for separating the more polar amide from the less polar nitrile. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) should provide good separation.
-
Recrystallization: As amides are generally more polar and have different solubility profiles than nitriles, a carefully chosen recrystallization solvent can effectively separate the two.
-
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Sandmeyer reaction and the subsequent purification steps to remove common byproducts.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol describes a general procedure for the synthesis of this compound from 2,3,4-trichloroaniline.
Materials:
-
2,3,4-Trichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Water
Procedure:
-
In a flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 2,3,4-trichloroaniline in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate, larger flask, prepare a solution of CuCN and NaCN in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. A reaction is often evidenced by the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The crude product may precipitate as a solid.
-
Isolate the crude product by filtration or by extracting the mixture with a suitable organic solvent (e.g., dichloromethane).
-
Proceed with the purification as described in the following protocols.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of crude this compound. The optimal solvent system should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate)
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding the solvent in small portions until the solid has just dissolved. Avoid adding an excess of solvent.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
Data Summary
The following table summarizes the physical properties of this compound and its common byproducts, which are crucial for planning purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₂Cl₃N | 206.46 | 93-95 | ~290 (Predicted) |
| 2,3,4-Trichlorophenol | C₆H₃Cl₃O | 197.45 | 75-79[2][3][6] | 253 |
| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 53-54 | 218-219 |
| 2,3,4-Trichlorobenzamide | C₇H₄Cl₃NO | 224.48 | 178-180 | - |
Logical Relationships in Byproduct Formation and Removal
The following diagram illustrates the relationships between the starting material, the desired product, and the common byproducts, along with the corresponding removal strategies.
Caption: Byproduct formation pathways and corresponding removal strategies.
References
- Under what conditions does hydrolysis of a diazonium salt occur, and what is the resulting product? (2024-02-20). Discussion Forum.
- 2,3,4-TRICHLORONITROBENZENE CAS#: 17700-09-3. ChemicalBook.
- Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). (2025-08-06). Journal of Organic Chemistry.
- 2,3,4-Trichlorophenol | C6H3Cl3O | CID 27582. PubChem.
- Sandmeyer reaction. Wikipedia.
- This compound synthesis. ChemicalBook.
- 2,3,4-trichlorophenol. ChemicalBook.
- 1,2,4-Trichlorobenzene. Wikipedia.
- 2,3,4-TRICHLOROPHENOL | CAS#:15950-66-0. Chemsrc.
- 2,3,6-Trichlorophenol | C6H3Cl3O | CID 13618. PubChem.
- 2,3,4-TRICHLORONITROBENZENE | 17700-09-3. ChemicalBook.
- 4-Chlorobenzonitrile | C7H4ClN | CID 12163. PubChem.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- RECRYSTALLIZATION.
- 1,2,4-Trichlorobenzene Solvent Properties.
- HPLC method for purifying organic compounds.
- Separation of chlorophenols.
- Go-to recrystalliz
- Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. MDPI.
- Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. BenchChem.
- Chromatographic Determin
- Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Semantic Scholar.
- a validated rapid rp-uhplc method for determination of assay and rel
- Separation of some chlorophenols. Merck Millipore.
- Separation of some chlorophenols. Merck Millipore.
- 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050. PubChem.
- 2,3-Dichlorobenzonitrile | C7H3Cl2N | CID 736567. PubChem.
- 2-Hydroxybenzonitrile solubility in organic solvents. BenchChem.
- Solvent Miscibility Table. Sigma-Aldrich.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry.
- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing).
- Supplementary d
- Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole.
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- 6. 2,3,4-Trichlorophenol | C6H3Cl3O | CID 27582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification challenges of 2,3,4-Trichlorobenzonitrile from isomeric impurities
Welcome to the technical support center for the purification of 2,3,4-Trichlorobenzonitrile (2,3,4-TCN). This guide is designed for researchers, chemists, and drug development professionals who are facing the significant challenge of isolating high-purity 2,3,4-TCN from a complex mixture of its structural isomers. The separation of these isomers is notoriously difficult due to their nearly identical physicochemical properties.
This document provides in-depth, experience-based answers to common questions, troubleshooting advice for frequent experimental hurdles, and detailed protocols for proven purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical isomeric impurities found with this compound?
During the synthesis of 2,3,4-TCN, particularly through chlorination or ammoxidation reactions, a variety of other trichlorobenzonitrile and dichlorobenzonitrile isomers are often co-produced.[1][2][3] The most common and challenging impurities to separate are the positional isomers of trichlorobenzonitrile.
Common Isomeric Impurities:
-
2,4,5-Trichlorobenzonitrile
-
2,4,6-Trichlorobenzonitrile
-
3,4,5-Trichlorobenzonitrile
-
1,2,3-Trichlorobenzonitrile[1]
-
Dichlorobenzonitrile derivatives
The formation of these byproducts is a direct consequence of the reaction mechanism, where the directing effects of the substituents on the benzene ring are not perfectly selective.
Q2: Why is the separation of trichlorobenzonitrile isomers so challenging?
The difficulty lies in the subtle differences in their physical and chemical properties, which are governed by the positions of the three chlorine atoms and the nitrile group on the benzene ring.[4][5]
-
Similar Boiling Points: Isomers of trichlorobenzene, a related class of compounds, exhibit very close boiling points, making separation by standard fractional distillation inefficient.[6] This principle also applies to trichlorobenzonitrile isomers.
-
Similar Solubility: The isomers often have comparable polarities and solubilities in common organic solvents, which complicates purification by recrystallization.[7]
-
Co-elution in Chromatography: Their similar structures lead to similar interactions with chromatographic stationary phases, often resulting in poor separation or co-elution of peaks in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4]
Q3: What are the recommended analytical methods for assessing the purity of 2,3,4-TCN?
A robust analytical method is critical to accurately quantify the purity of your product and the concentration of isomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
Method of Choice: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Why: GC provides the high resolution needed to separate volatile compounds with close boiling points, while MS offers definitive identification based on their mass-to-charge ratio and fragmentation patterns.[8][9][10]
-
Column Selection: A capillary column with a non-polar or mid-polarity stationary phase, such as a DB-5ms or equivalent, is highly recommended for separating halogenated aromatic compounds.[11][12]
-
Injection Technique: For accurate quantification, especially with thermally sensitive compounds, a split/splitless injector is standard. However, care must be taken to avoid isomerization at high injector temperatures.[13]
-
A halogen-specific detector (XSD) can also be a powerful tool for selective detection of chlorinated impurities.[14]
Troubleshooting Guide
This section addresses common problems encountered during the purification and analysis of 2,3,4-TCN.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor GC peak separation / Co-elution of isomers | 1. Inappropriate GC column phase. 2. Non-optimal temperature program. 3. Injector temperature too high, causing on-column isomerization. | 1. Switch to a Phenyl-based column: Columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer unique selectivity for aromatic positional isomers through π-π interactions.[4] 2. Optimize Temperature Gradient: Decrease the ramp rate of your oven temperature program (e.g., from 10°C/min to 2-3°C/min) during the elution window of the isomers to improve resolution.[14] 3. Lower Injector Temperature: Experiment with lowering the injector port temperature in 10-20°C increments to find a balance between efficient volatilization and thermal degradation/isomerization.[13] |
| Recrystallization yields pure starting material or does not remove a specific isomer. | 1. The target compound and the impurity form a eutectic mixture. 2. The chosen solvent does not provide sufficient solubility difference between the isomers at different temperatures. | 1. Employ a Multi-Solvent System: Try a binary or even tertiary solvent system. The addition of a second solvent (an "anti-solvent") can disrupt eutectic formation by altering the crystal lattice energies.[15][16] 2. Systematic Solvent Screening: Screen a range of solvents with varying polarities (e.g., heptane, toluene, isopropanol, ethyl acetate). Start with small-scale crystallizations to identify a solvent where 2,3,4-TCN is sparingly soluble at low temperatures but highly soluble at elevated temperatures, while the key impurity remains more soluble upon cooling. |
| Product purity decreases after purification. | 1. Thermal degradation or isomerization during distillation. 2. Contamination from equipment or solvents. 3. Decomposition on the stationary phase during preparative chromatography. | 1. Use Vacuum Distillation: If distillation is attempted, perform it under high vacuum to significantly lower the boiling point and reduce the risk of thermal decomposition. 2. Ensure Cleanliness: Thoroughly clean all glassware and use high-purity, HPLC-grade solvents for all purification steps. 3. Test Column Stability: Before committing to preparative chromatography, perform an analytical scale injection of a pure standard to ensure it does not degrade on the chosen stationary phase. |
Purification Strategy Selection
The optimal purification strategy depends on the scale of your work and the specific impurity profile. The following decision tree provides a logical workflow for selecting the best approach.
Caption: Decision logic for selecting a purification method.
Detailed Experimental Protocols
Safety First: this compound and its isomers are toxic if swallowed, in contact with skin, or if inhaled.[17] They cause skin and serious eye irritation.[18][19][20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19]
Protocol 1: Analytical Purity Assessment by GC-MS
This protocol provides a baseline for analyzing the purity of your 2,3,4-TCN samples.
1. Sample Preparation: a. Accurately weigh ~10 mg of the crude or purified sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent like ethyl acetate or dichloromethane. c. Transfer an aliquot to a 2 mL GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 6890N or equivalent.[10]
-
MS Detector: Agilent 5973N or equivalent.[10]
-
Column: Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent phenyl-based column.[10][11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1) to avoid detector saturation.
-
Inlet Temperature: 250°C (optimization may be required).
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Scan Range: m/z 40-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Identify the 2,3,4-TCN peak by its retention time and mass spectrum. c. Calculate purity as the area percent of the 2,3,4-TCN peak relative to the total area of all integrated peaks.
Protocol 2: Purification by Preparative HPLC
This method is ideal for obtaining milligram to gram quantities of highly pure material and is particularly effective for separating stubborn isomers.[21][22][23]
1. Method Development (Analytical Scale): a. Using an analytical HPLC system, screen various columns and mobile phases to find optimal separation conditions. Phenyl-hexyl or biphenyl columns often provide the necessary selectivity for isomers.[4][24] b. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point. Isocratic elution is preferred for simplicity in scaling up, but a shallow gradient may be necessary.[25]
2. Scale-Up to Preparative HPLC: a. System: A preparative HPLC system with a larger bore column (e.g., 20-50 mm internal diameter) packed with the same stationary phase as the optimized analytical method. b. Sample Preparation: Dissolve the crude 2,3,4-TCN in the mobile phase at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter. c. Injection and Fraction Collection: i. Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load that does not compromise resolution. ii. Set up the fraction collector to collect the eluent corresponding to the 2,3,4-TCN peak. Use a narrow collection window to maximize purity. d. Post-Collection Processing: i. Combine the collected fractions containing the pure product. ii. Remove the solvent using a rotary evaporator. iii. Analyze the final product by GC-MS to confirm purity.
Caption: Experimental workflow for preparative HPLC.
References
- Prepar
- A Guide to Selective Columns for Isomer Separation.
- HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
- Scale up to more options - Preparative HPLC columns. Thermo Fisher Scientific.
- 2,3,4-Trichloronitrobenzene GPS Safety Summary. Aarti Industries.
- Easy purification of isomers with prepacked glass columns.
- Separation of chloronitrobenzene isomers by crystallization and fractionation.
- SAFETY DATA SHEET - 3-Chloro-2-fluorobenzonitrile. TCI Chemicals.
- SAFETY DATA SHEET - 2-Chlorobenzonitrile. Fisher Scientific.
- Separation of chloronitrobenzene isomers by crystallization and fractionation.
- SAFETY DATA SHEET - 2,4-Dichlorobenzonitrile. Sigma-Aldrich.
- Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry.
- Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chrom
- Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC.
- Process for preparation of 2,6-dichlorobenzonitrile.
- Process for preparing aromatic nitriles.
- Toxicological Profile for Trichlorobenzene. Agency for Toxic Substances and Disease Registry.
- Preparative Separation and Structural Identification of Impurities of a New α2‐Adrenoceptor Agonist Using Stacking I. SciELO.
- THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent.
- Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.
- Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst.
- Fractional crystalliz
- The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Thermo Fisher Scientific.
- Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chrom
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- 9. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
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- 13. Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
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- 25. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of 2,3,4-Trichlorobenzonitrile via the Sandmeyer Reaction
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Trichlorobenzonitrile. The Sandmeyer reaction, a robust method for converting primary aromatic amines into a variety of functional groups, is the focus of this document.[1][2][3] We will delve into the intricacies of this transformation, providing not just a protocol, but a comprehensive support center to navigate the common challenges encountered during this synthesis. Our goal is to empower you with the underlying chemical principles to troubleshoot and optimize your reaction for improved efficiency and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Sandmeyer cyanation of 2,3,4-trichloroaniline.
Q1: What is the Sandmeyer reaction and what is its mechanism for cyanation?
A1: The Sandmeyer reaction is a chemical process that allows for the substitution of an amino group on an aromatic ring with a nucleophile, such as a halide or a pseudohalide.[4] The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (2,3,4-trichloroaniline) is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.[5][6] This intermediate is highly reactive and generally unstable at higher temperatures.
-
Nucleophilic Substitution: The diazonium salt is then introduced to a solution of a copper(I) salt, in this case, copper(I) cyanide (CuCN).[4][7] The reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[3][4] The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then reacts with the cyanide bound to a copper(II) species to form the desired this compound and regenerate the copper(I) catalyst.[4]
Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization step?
A2: Aryl diazonium salts are notoriously unstable. At temperatures above 5-10 °C, they can readily decompose, primarily through the loss of nitrogen gas (N₂) to form a highly reactive aryl cation.[8][9] This cation can then react with water present in the acidic medium to form the corresponding phenol (2,3,4-trichlorophenol) as a significant and often hard-to-remove byproduct. Maintaining a low temperature suppresses this decomposition pathway, preserving the diazonium salt for the subsequent cyanation step.[10]
Q3: What are the primary safety concerns when performing this reaction?
A3: There are two major safety hazards:
-
Diazonium Salt Instability: While generally used in solution, isolated diazonium salts in a dry state are explosive and highly sensitive to shock and heat.[8][10] It is imperative to keep the diazonium salt in a cold, aqueous solution at all times and never allow it to dry out.
-
High Toxicity of Cyanides: Copper(I) cyanide and any excess cyanide salts are extremely toxic if ingested, inhaled, or absorbed through the skin.[11][12] A critical danger is the potential for acidification of cyanide waste, which liberates highly toxic hydrogen cyanide (HCN) gas.[11][13] All procedures involving cyanide must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[12] All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols, typically by treatment with an oxidizing agent like bleach or hydrogen peroxide under basic conditions.
Q4: My starting material, 2,3,4-trichloroaniline, is poorly soluble in water. How does this affect the diazotization?
A4: The poor solubility of the free amine is a known issue. The diazotization is performed in a strong acid (like hydrochloric acid), which protonates the amino group to form the corresponding anilinium salt (2,3,4-trichloroanilinium chloride). This salt, while still potentially not fully dissolved, forms a fine suspension that is more reactive. It is crucial to ensure vigorous stirring to maintain a well-dispersed suspension, allowing for efficient interaction with the nitrous acid as it is generated in the aqueous phase.
Section 2: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Part A: Diazotization of 2,3,4-Trichloroaniline
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 2,3,4-trichloroaniline (1.0 eq).
-
Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Stir vigorously to form a fine suspension of the hydrochloride salt.
-
Cool the suspension to 0-5 °C using an ice-salt bath. It is critical that the temperature of the reaction mixture does not exceed 5 °C during the next step.[8]
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the cold, stirred aniline suspension over 30-60 minutes, ensuring the temperature remains below 5 °C.[14]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.[15]
-
A slight excess of nitrous acid can be confirmed by testing a drop of the reaction mixture on starch-iodide paper, which should turn dark blue.[16] Avoid a large excess.
-
Keep this cold diazonium salt solution in the ice bath for immediate use in the next step.
Part B: The Sandmeyer Cyanation Reaction
-
In a separate, larger reaction flask equipped with a mechanical stirrer, add copper(I) cyanide (CuCN, 1.2 eq) and sodium or potassium cyanide (NaCN or KCN, 1.2 eq) to deionized water. Stir to form the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.
-
Cool this cyanide solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred cyanide solution via a dropping funnel.[15] The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the reaction temperature below 10 °C.[10]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then gently heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.[14] This indicates the completion of the reaction.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent such as dichloromethane or toluene.
-
Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any phenolic byproducts), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water). For highly impure samples, column chromatography on silica gel may be necessary.[15][17]
Table 1: Reagent and Parameter Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 2,3,4-Trichloroaniline | Precursor amine for diazotization. |
| Diazotizing Agent | NaNO₂ in aq. HCl | In-situ generation of nitrous acid for diazonium salt formation.[5] |
| Diazotization Temp. | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt.[8][9] |
| Cyanide Source | CuCN / NaCN | Provides the cyanide nucleophile and the essential Cu(I) catalyst.[4] |
| Cyanation Temp. | 0–10 °C (addition) | Controls the rate of N₂ evolution and prevents side reactions.[10] |
| Post-Reaction Temp. | 50–60 °C | Drives the reaction to completion.[14] |
| Purification Method | Vacuum Distillation / Recrystallization | Effective for removing non-volatile impurities and byproducts.[17][18] |
Section 3: Troubleshooting Guide
This section is structured to provide direct answers to specific experimental issues.
Q: My diazotization seems to have failed or is incomplete. The starch-iodide test remains negative even after adding the full equivalent of sodium nitrite. What went wrong?
A: This indicates an absence of nitrous acid, which is essential for the reaction. Several factors could be at play:
-
Insufficient Acid: Diazotization requires a strongly acidic medium.[7] At least 2 equivalents of acid are needed per equivalent of aniline (one to form the anilinium salt, one to react with NaNO₂), with an excess often being beneficial. Ensure you have used a sufficient amount of concentrated HCl.
-
Decomposed Sodium Nitrite: Sodium nitrite can degrade over time, especially if not stored properly. Use a fresh, high-quality reagent.
-
Temperature Too High: If the temperature rises significantly, the nitrous acid can decompose before it has a chance to react with the aniline. Maintain strict temperature control.[9]
Q: The reaction produced a lot of nitrogen gas, but my final yield of this compound is very low. What are the likely causes?
A: Vigorous gas evolution without corresponding product formation points to competing decomposition pathways or catalyst issues.
-
Premature Diazonium Salt Decomposition: If the diazonium salt solution was not kept sufficiently cold or was allowed to stand for too long before being added to the cyanide solution, it may have decomposed to form the 2,3,4-trichlorophenol byproduct.[9]
-
Inactive Copper(I) Catalyst: Copper(I) salts are susceptible to air oxidation to the inactive copper(II) state.[15] Using old or improperly stored CuCN can significantly hinder the reaction. It is best to use freshly purchased or properly stored CuCN.
-
Poor Addition Technique: Adding the diazonium salt too quickly can lead to localized heating and uncontrolled decomposition, favoring side reactions over the desired cyanation. A slow, controlled addition is key.[8]
Q: My isolated product is contaminated with a significant, difficult-to-separate byproduct. How do I identify and prevent it?
A: The most common byproducts in a Sandmeyer cyanation are:
-
Phenols (e.g., 2,3,4-Trichlorophenol): Formed from the reaction of the aryl cation with water. This is the primary consequence of diazonium salt decomposition. Prevention: Maintain rigorous temperature control (0-5 °C) throughout the diazotization and addition steps.[8][9] An alkaline wash (e.g., dilute NaOH) during work-up can help remove this acidic byproduct.
-
Azo Compounds: The diazonium salt can act as an electrophile and couple with the unreacted, electron-rich starting amine to form a colored azo dye. Prevention: This is suppressed by maintaining high acidity, which ensures the starting amine is fully protonated and thus deactivated towards electrophilic attack.[7] A slow addition of nitrite also prevents a buildup of diazonium salt concentration.
-
Biaryl Compounds: A side reaction of the radical mechanism is the coupling of two aryl radicals to form a biaryl impurity.[4] Prevention: Ensuring an efficient trapping of the aryl radical by the copper-cyanide complex is key. This is achieved by using an active catalyst and appropriate stoichiometry.
Q: My crude product is a dark, tarry oil instead of the expected solid. What is the best purification strategy?
A: Dark coloration often indicates the presence of azo dye impurities and other polymeric materials.
-
Initial Cleanup: First, attempt the standard aqueous work-up with an alkaline wash to remove acidic impurities.
-
Steam Distillation: For thermally stable products like trichlorobenzonitrile, steam distillation can be an effective method to separate the volatile product from non-volatile tars and colored impurities.[17][18]
-
Column Chromatography: If other methods fail, purification via column chromatography on silica gel is a reliable option. A non-polar eluent system (e.g., hexanes/ethyl acetate) should provide good separation.[15]
Section 4: Visualizations
Sandmeyer Reaction Mechanism
The following diagram illustrates the key steps in the copper(I)-catalyzed conversion of an aryl diazonium salt to an aryl nitrile.
Caption: Mechanism of the Sandmeyer Cyanation Reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting Decision Tree for the Sandmeyer Reaction.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene.
- Common Organic Chemistry. (n.d.). Copper(I) Cyanide.
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- BenchChem. (2025).
- Master Organic Chemistry. (2018).
- JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
- Pawar, S. D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Chem LibreTexts. (n.d.).
- ECHEMI. (n.d.). Workup of Sandmeyer reaction?.
- Zhang, W., et al. (n.d.). A general electrochemical strategy for the Sandmeyer reaction.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
- University of Windsor. (n.d.).
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- LookChem. (n.d.).
- Organic Chemistry Portal. (n.d.).
- BYJU'S. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Copper(I) Cyanide [commonorganicchemistry.com]
- 12. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of substituted benzonitriles
A Guide for the Modern Organic Chemist
Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of these critical chemical intermediates. As Senior Application Scientists, we have compiled this resource based on a combination of established chemical principles and field-proven insights to help you navigate common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of substituted benzonitriles. Each answer provides a mechanistic explanation for the problem and offers concrete, actionable solutions.
Question 1: My palladium-catalyzed cyanation of an aryl halide is failing or giving low yields. What are the common causes and how can I fix it?
This is a frequent issue, often stemming from catalyst deactivation, poor choice of reagents, or suboptimal reaction conditions. A systematic approach is key to diagnosing the problem.
Underlying Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.
-
Troubleshooting: Ensure your palladium source and ligands are of high quality. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the phosphine ligand used can effectively reduce it to Pd(0) in situ. Degas your solvent and reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) to remove oxygen.
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Troubleshooting: For electron-rich aryl halides, an electron-rich and bulky phosphine ligand like XPhos or SPhos is often effective. For electron-poor systems, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) may be more suitable. Consider screening a small panel of ligands to find the optimal one for your specific substrate.
-
-
Poor Cyanide Source Solubility or Reactivity: The cyanide source must be available in solution to participate in the reaction.
-
Troubleshooting: Zinc cyanide (Zn(CN)₂) is often a superior choice to KCN or NaCN because it is less basic (reducing hydrolysis side-products) and more soluble in common organic solvents like DMF or DMAc. If you must use KCN, consider adding a phase-transfer catalyst like 18-crown-6 to improve its solubility.
-
-
Substrate-Specific Issues: Sterically hindered aryl halides (e.g., ortho-disubstituted) can make oxidative addition difficult. Electron-rich aryl halides can also be less reactive.
-
Troubleshooting: For challenging substrates, you may need to increase the reaction temperature, use a more active catalyst system (e.g., a more electron-rich ligand), or switch to a different method entirely if the issue persists.
-
Troubleshooting Workflow: Palladium-Catalyzed Cyanation
Caption: Troubleshooting decision tree for low-yield palladium-catalyzed cyanation reactions.
Question 2: My Sandmeyer reaction is producing a large amount of phenol byproduct and low yields of the benzonitrile. What's going wrong?
The Sandmeyer reaction, while classic, requires careful temperature control to be successful. The primary culprit for phenol formation is the premature decomposition of the intermediate diazonium salt.
Underlying Causes & Solutions:
-
Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable. If the temperature of the diazotization step (formation of Ar-N₂⁺) or the subsequent cyanation step rises above 0-5 °C, the diazonium salt will react with water to produce a phenol (Ar-OH) and nitrogen gas.
-
Troubleshooting: Maintain rigorous temperature control throughout the entire process. Use an ice-salt bath to keep the temperature of the aniline/acid mixture at or below 0 °C while slowly adding the sodium nitrite solution. Similarly, ensure the copper(I) cyanide solution is pre-chilled before slowly adding the cold diazonium salt solution to it.
-
-
Impure Starting Aniline: Impurities in the starting aniline can interfere with the diazotization process, leading to side reactions and lower yields.
-
Troubleshooting: Ensure your aniline is pure. If it has darkened in color (indicating oxidation), consider purifying it by distillation or filtration through a short plug of silica or alumina before use.
-
General Protocol for a Robust Sandmeyer Reaction
-
Diazotization: Dissolve the substituted aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl, ~3.0 eq) and cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, ensuring the internal temperature never exceeds 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for an additional 15-20 minutes.
-
Cyanation: In a separate flask, prepare a solution or slurry of copper(I) cyanide (CuCN, ~1.2 eq) and sodium or potassium cyanide (~1.3 eq) in water, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution via a dropping funnel. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete reaction.
-
Proceed with standard workup and purification.
Question 3: I am trying to dehydrate a primary benzamide to a benzonitrile, but the reaction is incomplete or I'm getting decomposition. What dehydrating agent should I use?
The choice of dehydrating agent is critical and depends on the functional groups present on your benzamide. A poorly chosen reagent can lead to side reactions or require harsh conditions that decompose your product.
Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Incompatible Groups |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a base (e.g., pyridine) in a solvent like DCM. | Inexpensive, volatile byproducts (SO₂, HCl) are easily removed. | Harshly acidic; can react with acid-sensitive groups like acetals or some esters. |
| Phosphorus Pentoxide (P₂O₅) | High temperature, often neat or in a high-boiling solvent. | Powerful and effective for stubborn amides. | Very harsh conditions, difficult to handle (hygroscopic solid), workup can be challenging. |
| Trifluoroacetic Anhydride (TFAA) | Mild conditions (0 °C to RT) with a base like triethylamine or pyridine. | Very mild and highly effective. Tolerates a wide range of functional groups. | Expensive, requires careful handling due to its reactivity. |
| Oxalyl Chloride / DMF (Vilsmeier-Haack type) | Mild conditions (0 °C to RT) in a solvent like DCM or MeCN. | Forms the active dehydrating agent in situ. Good for sensitive substrates. | Oxalyl chloride is toxic and moisture-sensitive. |
Recommendation:
For substrates with sensitive functional groups, Trifluoroacetic Anhydride (TFAA) with a non-nucleophilic base like triethylamine is often the best first choice due to its mild conditions and high efficiency. If cost is a major concern and the substrate is robust, thionyl chloride is a viable alternative.
Workflow: Dehydration of Benzamides
Caption: Reagent selection guide for the dehydration of primary benzamides.
References
-
Title: Zinc Cyanide as a Superior Cyanide Source for the Pd-Catalyzed Cyanation of Aryl Halides Source: Organic Letters, 2003, 5 (18), pp 3245–3248 URL: [Link]
-
Title: The Sandmeyer Reaction Source: Chemical Reviews, 1947, 40 (2), pp 251–277 URL: [Link]
-
Title: A Mild and Efficient Method for the Dehydration of Primary Amides to Nitriles Source: The Journal of Organic Chemistry, 2008, 73 (7), pp 2895–2897 URL: [Link]
Technical Support Center: Minimizing Impurity Formation in the Production of 2,3,4-Trichlorobenzonitrile
Welcome to the technical support center for the synthesis of 2,3,4-Trichlorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and minimize the formation of critical impurities. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, the purity of this compound is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest quality of your final product.
Primary Synthesis Route: The Sandmeyer Reaction of 2,3,4-Trichloroaniline
The most common and reliable method for the laboratory-scale synthesis of this compound is the Sandmeyer reaction. This two-step process involves the diazotization of 2,3,4-Trichloroaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2] While effective, this reaction is sensitive to several parameters that can lead to the formation of significant impurities.
Experimental Workflow: Sandmeyer Reaction
Caption: Overall workflow for the synthesis of this compound via the Sandmeyer reaction.
Troubleshooting Guide: The Sandmeyer Reaction
This section addresses common issues encountered during the Sandmeyer synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Sandmeyer reaction can stem from several factors, primarily related to the instability of the diazonium salt intermediate.
-
Cause 1: Premature Decomposition of the Diazonium Salt. The 2,3,4-trichlorobenzenediazonium salt is thermally unstable and will decompose if the temperature is not rigorously controlled during its formation and use.
-
Solution: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite and the subsequent handling of the diazonium salt solution.[3] Use an ice-salt bath for more efficient cooling.
-
-
Cause 2: Incomplete Diazotization. Insufficient acid or sodium nitrite can lead to unreacted 2,3,4-trichloroaniline, which will not proceed to the final product.
-
Solution: Ensure at least 3 equivalents of a strong mineral acid (like HCl) are used: one to dissolve the aniline, one to react with sodium nitrite to form nitrous acid, and one to maintain an acidic environment to stabilize the diazonium salt.[2] Use a slight excess (1.1-1.2 equivalents) of sodium nitrite. A simple test with starch-iodide paper can confirm the presence of excess nitrous acid.[3]
-
-
Cause 3: Side Reactions of the Diazonium Salt. The diazonium salt can react with water to form phenolic byproducts or couple with unreacted aniline to form azo compounds.
-
Solution: Work at low temperatures to minimize the rate of these side reactions.[3] Ensure complete diazotization to reduce the concentration of free aniline available for azo coupling.
-
Q2: I am observing a significant amount of a phenolic impurity (2,3,4-Trichlorophenol) in my crude product. How can I prevent its formation?
A2: The formation of 2,3,4-Trichlorophenol is a classic side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.[1][3]
-
Mechanism of Formation: The diazonium group is an excellent leaving group (as N₂ gas), and nucleophilic attack by water on the aromatic ring, especially at elevated temperatures, leads to the formation of the corresponding phenol.
-
Control Strategies:
-
Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) throughout the diazotization and until the cyanation step is critical to suppress this side reaction.[3]
-
pH Control: The reaction should be kept strongly acidic. The presence of sufficient acid helps to stabilize the diazonium salt and disfavors the hydrolysis reaction.[2]
-
Reaction Time: Do not let the diazonium salt solution stand for extended periods before use, even at low temperatures. Prepare it and use it in the subsequent cyanation step as promptly as possible.
-
Q3: My final product is contaminated with isomeric trichlorobenzonitriles. How are these formed and can I avoid them?
A3: The formation of isomeric impurities is a more complex issue and can arise from either the starting material or during the reaction itself.
-
Cause 1: Impure Starting Material. Your starting 2,3,4-Trichloroaniline may contain other trichloroaniline isomers. These will undergo the Sandmeyer reaction alongside your desired starting material, leading to a mixture of trichlorobenzonitrile isomers in the final product.
-
Solution: Always check the purity of your starting 2,3,4-Trichloroaniline by a suitable analytical method like HPLC or GC before starting the synthesis. If necessary, purify the starting material by recrystallization.
-
-
Cause 2: Isomerization during the Reaction. While less common under standard Sandmeyer conditions, rearrangement of the aryl cation intermediate (if formed) could theoretically lead to isomeric products. However, the radical mechanism of the Sandmeyer reaction makes this less likely.[1] A more probable cause is the presence of isomeric starting materials.
Q4: How can I effectively remove the copper salts and phenolic impurities during the work-up?
A4: A proper work-up procedure is crucial for obtaining a pure product.
-
Removal of Copper Salts: Copper salts can be challenging to remove completely.
-
Solution: After the reaction, quenching with a solution of ammonia or ammonium chloride can help to complex the copper salts and keep them in the aqueous phase during extraction.[4] Washing the organic layer with an aqueous solution of a chelating agent like EDTA can also be very effective at sequestering residual copper ions.[4]
-
-
Removal of Phenolic Impurities: 2,3,4-Trichlorophenol is acidic and can be removed by a basic wash.
-
Solution: During the work-up, wash the organic extract with an aqueous solution of sodium hydroxide (e.g., 1-2 M).[5] The phenol will be deprotonated to the corresponding phenoxide, which is soluble in the aqueous layer and will be removed. Repeat the basic wash until the aqueous layer is colorless.
-
| Common Impurity | Formation Mechanism | Control & Mitigation Strategies |
| 2,3,4-Trichlorophenol | Reaction of the diazonium salt with water (hydrolysis).[1][3] | Maintain low temperature (0-5 °C); ensure a strongly acidic environment; use the diazonium salt promptly. |
| Isomeric Trichlorobenzonitriles | Impure starting 2,3,4-Trichloroaniline. | Analyze the purity of the starting material; recrystallize if necessary. |
| 2,3,4-Trichlorobenzamide / 2,3,4-Trichlorobenzoic Acid | Hydrolysis of the nitrile group during work-up or purification under harsh acidic or basic conditions. | Use mild conditions for work-up and purification; avoid prolonged heating in the presence of strong acids or bases. |
| Azo Compounds | Coupling of the diazonium salt with unreacted 2,3,4-Trichloroaniline. | Ensure complete diazotization by using a slight excess of sodium nitrite; maintain a low temperature. |
Alternative Synthesis Route: Ammoxidation of 2,3,4-Trichlorotoluene
Ammoxidation is a gas-phase industrial process for the synthesis of nitriles from methyl-substituted aromatics, ammonia, and oxygen, typically over a metal oxide catalyst.[6] While less common for laboratory-scale synthesis, it is a relevant industrial route.
Q5: What are the typical impurities in the ammoxidation of chlorinated toluenes, and how can they be controlled?
A5: Impurity formation in ammoxidation is influenced by reaction temperature, catalyst composition, and the ratio of reactants.
-
Common Impurities:
-
Over-oxidation Products: Phthalimide and benzoic acid derivatives can form if the oxidation is too aggressive.
-
Hydrolysis Products: 2,3,4-Trichlorobenzamide can be formed if water is present in the reaction stream.
-
Unreacted Starting Material: Incomplete conversion will leave residual 2,3,4-Trichlorotoluene.
-
Dechlorination Products: At high temperatures, dechlorination can occur, leading to the formation of dichlorobenzonitriles.
-
Carbon Oxides (CO, CO₂): Complete oxidation of the organic substrate.
-
-
Control Strategies:
-
Catalyst Selection: The choice of catalyst (often based on vanadium and molybdenum oxides) is crucial for selectivity.[6]
-
Temperature and Contact Time: Careful optimization of the reaction temperature and the contact time of the reactants with the catalyst is necessary to maximize the yield of the nitrile while minimizing over-oxidation.[7]
-
Reactant Stoichiometry: The molar ratios of ammonia and oxygen to the chlorinated toluene must be carefully controlled to ensure efficient conversion and minimize side reactions.[8]
-
Purification Strategies
A robust purification protocol is essential to achieve high-purity this compound.
General Purification Workflow
Caption: A typical purification workflow for this compound after a Sandmeyer reaction.
Troubleshooting Purification
Q6: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A6: Difficulty in crystallization can be due to several factors.
-
Solution 1: Induce Crystallization.
-
Solution 2: Adjust Solvent Composition. If you are using a mixed solvent system (e.g., ethanol/water), you may have too much of the more soluble solvent. Try adding a small amount of the less soluble solvent dropwise to the cooled solution until it becomes slightly cloudy, then warm slightly to redissolve and cool again.
-
Solution 3: Ensure Sufficient Concentration. If the solution is too dilute, crystallization may not occur. If the above methods fail, you may need to evaporate some of the solvent to create a more concentrated solution and then attempt to cool and crystallize again.
Q7: My recrystallized product is still not pure. What are my options?
A7: If a single recrystallization is insufficient, you have a few options.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Column Chromatography: For difficult separations, especially of isomers, column chromatography over silica gel can be an effective purification method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically a good starting point.
-
Solvent Selection: Ensure you are using an appropriate recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures.[10]
Analytical Methods for Purity Assessment
Accurate assessment of the purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.
| Technique | Typical Conditions | Application Notes |
| HPLC | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (often with a small amount of acid like formic or phosphoric acid).[11][12] Detection: UV at ~220-254 nm. | Excellent for separating the non-volatile impurities such as phenolic byproducts and hydrolysis products. May also separate isomeric trichlorobenzonitriles with careful method development. |
| GC | Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, DB-17). Temperature Program: A temperature gradient (e.g., starting at 100 °C and ramping to 250 °C) is typically used. Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification of impurities. | Ideal for analyzing volatile impurities and for separating isomers of chlorinated benzonitriles, which can be challenging by HPLC. GC-MS is a powerful tool for identifying unknown byproducts. |
Frequently Asked Questions (FAQs)
Q8: Can I use other copper salts, like copper(II) chloride, for the Sandmeyer cyanation?
A8: The Sandmeyer reaction specifically requires a copper(I) salt (cuprous salt), such as CuCN or CuCl/KCN, as the catalyst.[1] Copper(I) is essential for the single-electron transfer mechanism that initiates the radical reaction. Using copper(II) salts will not facilitate the desired reaction.
Q9: Is it possible to perform the Sandmeyer cyanation in a one-pot procedure?
A9: While one-pot Sandmeyer reactions have been developed for some substrates, the classical and most reliable method involves the separate preparation of the diazonium salt at low temperature, followed by its addition to the copper(I) cyanide solution. This two-step approach allows for better control over the unstable diazonium intermediate.
Q10: Are there any safety concerns I should be aware of when performing a Sandmeyer reaction?
A10: Yes, there are several important safety considerations:
-
Diazonium Salts: Solid diazonium salts are explosive when dry and should never be isolated. Always handle them in solution.
-
Cyanides: Copper(I) cyanide and other cyanide salts are highly toxic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available and be familiar with its use.
-
Nitrogen Evolution: The cyanation step involves the vigorous evolution of nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.
References
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from a publicly available university chemistry lab manual.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Hanson, C., & Patel, A. N. (n.d.). Separation of o- and p-chloronitrobenzene by solvent extraction. I. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
- Recrystallization. (n.d.). Retrieved from a publicly available university chemistry lab manual.
-
Wikipedia. (2023). Ammoxidation. Retrieved from [Link]
-
Reddit. (2021, June 14). Work up to remove copper. r/Chempros. Retrieved from [Link]
-
Natural Stop. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]
-
Gallou, F., et al. (2015). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 17(21), 5448-5451. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
-
Barbero, M., et al. (2012). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US3959337A - Ammoxidation process.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method. Retrieved from [Link]
- Google Patents. (n.d.). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
-
ResearchGate. (n.d.). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). Retrieved from [Link]
-
Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(104), 85586-85591. Retrieved from [Link]
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Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2,3,4-Trichlorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,4-Trichlorobenzonitrile. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and optimization for reactions involving this versatile but challenging substrate. Our focus is on providing practical, field-proven insights grounded in established scientific principles to ensure the success of your experiments.
Introduction: The Unique Challenges of this compound
This compound is a sterically hindered and electron-deficient aryl nitrile. The three adjacent chlorine atoms create significant steric bulk around the aromatic ring and strongly withdraw electron density.[1][2][3] These electronic and steric factors heavily influence the reactivity of both the aryl chlorides and the nitrile group, making catalyst selection a critical parameter for successful transformations. This guide will address common reactions such as cross-coupling, cyanation, and nitrile group transformations, providing a framework for rational catalyst choice and reaction optimization.
Part 1: Catalyst Selection for Key Transformations
Frequently Asked Questions: Catalyst Selection
Question 1: What are the primary challenges in selecting a catalyst for cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
Answer: The primary challenges are twofold:
-
High Steric Hindrance: The presence of three contiguous chlorine atoms creates a sterically congested environment around the C-Cl bonds, making oxidative addition to a metal center (a key step in many cross-coupling reactions) difficult.[4][5]
-
Electronic Deactivation: While the electron-withdrawing nature of the chlorine and nitrile groups can make the aryl chloride more susceptible to nucleophilic attack, it can also influence the stability of catalytic intermediates.[1][2] The C-Cl bonds are generally less reactive than C-Br or C-I bonds in palladium-catalyzed couplings.[4][5]
For these reasons, highly active catalyst systems are required. This typically involves the use of electron-rich and bulky ligands on a palladium or nickel center.[4][5][6]
Question 2: Which class of catalysts is generally recommended for Suzuki-Miyaura coupling of this compound?
Answer: For Suzuki-Miyaura coupling of challenging aryl chlorides like this compound, palladium-based catalysts are the most extensively studied and typically offer the best performance.[7][8][9][10] The key to success lies in the choice of ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential to promote the oxidative addition of the sterically hindered C-Cl bond to the palladium center.[4][5][6]
Below is a workflow to guide your catalyst selection process:
Caption: A decision workflow for selecting a catalyst system for the Suzuki-Miyaura coupling of this compound.
Question 3: Can Nickel catalysts be used for reactions with this compound?
Answer: Yes, nickel-catalyzed cross-coupling reactions are a viable and often more cost-effective alternative to palladium.[11] Nickel catalysts have shown excellent activity for the cyanation and cross-coupling of aryl chlorides.[11][12] Similar to palladium systems, the choice of ligand is crucial. Ligands such as XantPhos have been shown to be effective in nickel-catalyzed cyanation of aryl chlorides.[12]
Question 4: What type of catalyst should I consider for the hydrolysis of the nitrile group in this compound to the corresponding amide?
Answer: The hydrolysis of nitriles to amides can be achieved under acidic or basic conditions, but these methods can sometimes be harsh and lead to the formation of the carboxylic acid as a byproduct. For a more selective transformation, catalytic methods are preferred. Homogeneous catalysts, such as those developed by Katamid Ltd., can catalyze the hydrolysis of nitriles to amides under neutral conditions in high yield.[13] This approach can be particularly advantageous for complex molecules where milder conditions are necessary to avoid side reactions. Additionally, metal-free methods using water extract of pomelo peel ash (WEPPA) have been developed for the hydrolysis of a variety of nitriles.[14]
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Low or No Conversion
Question 5: I am attempting a Suzuki-Miyaura coupling with this compound and a standard Pd(PPh₃)₄ catalyst, but I am seeing no product formation. What is the likely cause?
Answer: The most probable cause is the low reactivity of your catalyst system. Pd(PPh₃)₄ is often not active enough for challenging, sterically hindered aryl chlorides.[4][5] The triphenylphosphine ligand is not sufficiently electron-rich or bulky to facilitate the difficult oxidative addition step.
Troubleshooting Steps:
-
Switch to a more active catalyst system. Employ a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich ligand.[9][10] Refer to the table below for recommended catalyst systems.
-
Ensure anhydrous and anaerobic conditions. Palladium(0) catalysts are sensitive to air and moisture. Degas your solvents and use an inert atmosphere (e.g., argon or nitrogen).
-
Check the quality of your reagents. Ensure your boronic acid is not degraded and your base is anhydrous.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Reference(s) |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos (Buchwald type) | K₂CO₃, K₃PO₄, CsF | Toluene, Dioxane | 80-120 | [4][5] |
| Pd₂(dba)₃ | t-Bu₃P | K₃PO₄ | Dioxane | Room Temp - 100 | [10] |
| Pd(OAc)₂ | N-Heterocyclic Carbenes (e.g., IPr) | K₂CO₃, K₃PO₄ | Toluene, THF | 80-110 | [6] |
Question 6: My cyanation reaction of this compound using K₄[Fe(CN)₆] and a palladium catalyst is sluggish. How can I improve the reaction rate?
Answer: Sluggish cyanation reactions with aryl chlorides can often be attributed to catalyst deactivation by the cyanide source or insufficient catalyst activity.[11][15]
Troubleshooting Steps:
-
Optimize the ligand. For palladium-catalyzed cyanation with K₄[Fe(CN)₆], ligands like CM-phos have been shown to be highly effective, allowing for milder reaction conditions.[16]
-
Consider a co-solvent. The addition of water as a co-solvent has been found to be crucial for facilitating the cyanation of aryl chlorides with K₄[Fe(CN)₆].[15][16]
-
Increase the catalyst loading. While not ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome slow reaction rates.[15]
-
Explore nickel catalysis. Nickel-based catalysts can be highly efficient for the cyanation of aryl chlorides and may offer a more robust alternative.[11][12]
Side Reactions and Low Selectivity
Question 7: I am observing significant hydrodechlorination (loss of a chlorine atom) as a side product in my cross-coupling reaction. How can I minimize this?
Answer: Hydrodechlorination is a common side reaction, particularly with electron-rich catalysts and in the presence of a hydrogen source (e.g., solvent, water, or impurities).
Troubleshooting Steps:
-
Modify the ligand. A less electron-donating ligand might reduce the propensity for hydrodechlorination. This requires careful screening to find a balance between activity and selectivity.
-
Choose your base carefully. Some bases can facilitate hydrodechlorination. Consider switching to a different base (e.g., from an alkoxide to a carbonate).
-
Ensure strictly anhydrous conditions. Water can be a proton source for hydrodechlorination.
-
Lower the reaction temperature. Running the reaction at the lowest possible temperature that still affords a reasonable rate can often suppress side reactions.
Question 8: During the hydrogenation of the nitrile group to an amine, I am getting a mixture of primary and secondary amines. How can I improve the selectivity for the primary amine?
Answer: The formation of secondary amines is a common issue in nitrile hydrogenation, arising from the reaction of the initially formed primary amine with an intermediate imine.[17][18][19]
Troubleshooting Steps:
-
Catalyst Choice: The choice of metal is critical. Cobalt and nickel catalysts are often more selective for primary amine formation compared to palladium or platinum.[19]
-
Reaction Additives: The addition of ammonia or a strong base can suppress the formation of secondary amines.
-
Solvent Effects: The choice of solvent can influence the selectivity. Protic solvents like ethanol are commonly used.
-
Optimize Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.
Caption: A troubleshooting guide for improving selectivity in the hydrogenation of the nitrile group.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
In a separate vial, dissolve the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Working with a sterically hindered and electronically demanding substrate like this compound requires a thoughtful and systematic approach to catalyst selection and reaction optimization. By understanding the underlying principles of catalyst activity and employing robust troubleshooting strategies, researchers can overcome the inherent challenges and successfully utilize this important building block in their synthetic endeavors. This guide serves as a starting point, and further optimization will likely be necessary for specific applications.
References
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. American Chemical Society. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. De Gruyter. Available at: [Link]
-
Synthesis of aryl cyanides from aryl chlorides. ResearchGate. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. Available at: [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. ACS Publications. Available at: [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
- Production process for preparing chlorobenzonitrile through ammoxidation. Google Patents.
-
Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. National Institutes of Health. Available at: [Link]
-
Homogeneous catalyst for nitrile hydrolysis. Science|Business. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation. ResearchGate. Available at: [Link]
-
Activation and Deactivation. Chemistry LibreTexts. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]
-
Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Qualitas. Available at: [Link]
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. ResearchGate. Available at: [Link]
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. PubMed Central. Available at: [Link]
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health. Available at: [Link]
- Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst. Google Patents.
-
Activating and Deactivating Groups. Chemistry Steps. Available at: [Link]
-
Catalytic Conversion of Nitriles by Metal Pincer Complexes. University of Groningen. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Initial optimization of 4-chlorobenzonitrile 1 a methoxycarbonyla- tion under continuous-flow conditions. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed cross-coupling reaction of resin-bound chlorotriazines. ElectronicsAndBooks. Available at: [Link]
-
Figure S2. Study of hydrolysis of benzonitrile. ResearchGate. Available at: [Link]
-
Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate. Available at: [Link]
-
Troubleshooting of Catalytic Reactors. Slideshare. Available at: [Link]
-
Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru 3 Plane. ResearchGate. Available at: [Link]
-
Experimental study of catalytic hydro-dechlorination (HDC) of Aroclor 1232. PubMed. Available at: [Link]
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- 19. researchgate.net [researchgate.net]
Managing reaction temperature and pressure for optimal 2,3,4-Trichlorobenzonitrile synthesis
Welcome to the technical support resource for the synthesis of 2,3,4-Trichlorobenzonitrile. This guide is designed for chemistry professionals engaged in research and development. Here, we provide in-depth answers to common questions, solutions to potential experimental roadblocks, and a validated protocol to help you achieve optimal results in your synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are several established methods for synthesizing this compound. The most common routes include:
-
Sandmeyer Reaction: This classic method involves the diazotization of 2,3,4-trichloroaniline followed by a reaction with a cyanide salt, typically using a copper(I) cyanide or copper(I) chloride catalyst.[1]
-
Ammonolysis of a Trichloromethyl Precursor: A robust and high-yield method involves the reaction of 2,3,4-trichlorobenzotrichloride with ammonium chloride at elevated temperatures.[2] This process is advantageous as it avoids the use of highly toxic metal cyanides and is suitable for larger-scale production.[2]
-
Halogen Exchange: The synthesis can also be approached via a chlorine-fluorine exchange reaction starting from a corresponding chlorinated precursor, although this is more relevant for producing fluorinated benzonitriles.[3]
This guide will focus on the ammonolysis of 2,3,4-trichlorobenzotrichloride due to its high selectivity and industrial viability.[2]
Q2: What are the most critical parameters when using the ammonolysis of 2,3,4-Trichlorobenzotrichloride?
Success in this synthesis hinges on the precise control of three key parameters:
-
Temperature: The reaction is typically conducted between 180°C and 230°C.[2] Temperature control is paramount. Below this range, the reaction rate is impractically slow. Exceeding this range can lead to the formation of undesirable byproducts and potential pressure management issues.
-
Molar Ratio of Reactants: The molar ratio of ammonium chloride to the aromatic trichloromethyl derivative should be maintained between 1:1 and 2:1.[2] An excess of ammonium chloride helps drive the reaction to completion, but a significant excess does not offer additional benefits and complicates purification.
-
Removal of Hydrogen Chloride (HCl): The reaction generates HCl gas as a byproduct.[2] Efficient removal or trapping of this acid is crucial. Failure to do so can lead to pressure buildup in the reactor and may inhibit the forward reaction. A well-designed gas outlet with a scrubbing system (e.g., a sodium hydroxide trap) is essential.
Q3: What are the essential safety precautions for this synthesis?
Handling the reagents and products involved in this synthesis requires strict adherence to safety protocols.
-
Chemical Hazards: The starting material, 2,3,4-trichlorobenzotrichloride, and the product, this compound, are irritants and harmful if inhaled or in contact with skin.[4][5] Always handle these chemicals in a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Reaction Hazards: The reaction is conducted at high temperatures and generates corrosive HCl gas.[2] Ensure the reaction vessel is pressure-rated and equipped with a pressure-relief valve. The HCl scrubbing system must be checked for integrity before starting the reaction to prevent release into the laboratory atmosphere.[8]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Avoid releasing any materials into drains or the environment.[5]
Troubleshooting Guide
Navigating experimental challenges is a core part of chemical synthesis. This section provides a logical framework for diagnosing and resolving common issues encountered during the synthesis of this compound.
Troubleshooting Workflow Diagram
Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.
Problem 1: Low or No Product Yield
-
Potential Cause A: Incorrect Reaction Temperature
-
Explanation: The reaction has a high activation energy and requires a specific thermal range (180-230°C) to proceed efficiently.[2] Inaccurate temperature readings from a faulty thermocouple or non-uniform heating can lead to a stalled or sluggish reaction.
-
Corrective Action: Calibrate your thermocouple against a known standard. Use a heating mantle with a stir-plate and a sand or oil bath to ensure uniform heat distribution throughout the reaction vessel. Monitor the internal reaction temperature, not just the setpoint of the controller.
-
-
Potential Cause B: Poor Quality or Wet Reagents
-
Explanation: The presence of moisture or impurities in the 2,3,4-trichlorobenzotrichloride or ammonium chloride can lead to side reactions, such as hydrolysis of the trichloromethyl group to a carboxylic acid, which will not convert to the nitrile under these conditions.
-
Corrective Action: Ensure that the ammonium chloride is thoroughly dried in a vacuum oven before use. Verify the purity of the 2,3,4-trichlorobenzotrichloride using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Use reagents from a reputable supplier.
-
Problem 2: Significant Impurity Profile in Crude Product
-
Potential Cause A: Overheating or "Hot Spots"
-
Explanation: Exceeding the optimal temperature range can cause thermal decomposition or polymerization of the starting material and product, leading to the formation of tar-like substances and a complex mixture of byproducts.
-
Corrective Action: Implement strict temperature control as described above. For larger-scale reactions, consider using a mechanical stirrer to ensure efficient mixing and prevent localized overheating.
-
-
Potential Cause B: Incomplete Reaction
-
Explanation: If the reaction is not allowed to proceed to completion, the crude product will be contaminated with unreacted starting material.
-
Corrective Action: Monitor the reaction's progress by periodically taking small aliquots (if safe and feasible) and analyzing them by Thin Layer Chromatography (TLC) or GC. Continue heating until the starting material is no longer detected. The cessation of HCl evolution is also a strong indicator of reaction completion.[2]
-
Problem 3: Uncontrolled Pressure Buildup
-
Potential Cause A: Inefficient HCl Gas Trapping
-
Explanation: The reaction produces a significant amount of HCl gas. If the gas outlet or scrubbing system is blocked or has insufficient capacity, pressure will build inside the reactor, creating a significant safety hazard.
-
Corrective Action: Before heating, ensure the gas outlet tube is not blocked and has a wide enough bore. Use a multi-stage scrubbing system (e.g., two consecutive bubblers with concentrated NaOH solution) to ensure efficient trapping of the evolved HCl. Ensure the stirring is sufficient to prevent solids from clogging the gas exit path.
-
Optimized Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aromatic nitriles from trichloromethyl derivatives.[2]
Data Summary: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 220-225 °C | Optimal balance between reaction rate and prevention of thermal decomposition.[2] |
| Molar Ratio (NH₄Cl:Substrate) | 1.1 : 1 to 1.5 : 1 | A slight excess of NH₄Cl ensures complete conversion without complicating workup.[2] |
| Catalyst | Copper(II) Chloride (optional) | Can be used in catalytic amounts (~0.5% by weight) to increase reaction rate.[2] |
| Reaction Time | ~4 hours | Typically sufficient for complete conversion, but should be confirmed by monitoring.[2] |
| Pressure | Atmospheric (with efficient gas scrubbing) | Reaction is run at ambient pressure; HCl byproduct must be continuously removed. |
Step-by-Step Methodology
-
Reagent Preparation:
-
Dry ammonium chloride (NH₄Cl) in a vacuum oven at 110°C for at least 4 hours before use.
-
Confirm the purity of 2,3,4-trichlorobenzotrichloride (C₇H₂Cl₆) via GC analysis.
-
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, and a reflux condenser.
-
Connect the top of the condenser to a gas outlet adapter leading to a series of two gas scrubbing bottles containing 5M sodium hydroxide (NaOH) to trap the evolved HCl.
-
Place the flask in a heating mantle filled with sand to ensure uniform heating.
-
-
Procedure:
-
To the reaction flask, charge 2,3,4-trichlorobenzotrichloride (1.0 eq) and dried ammonium chloride (1.2 eq).
-
If using a catalyst, add copper(II) chloride (0.005 eq).
-
Begin stirring to ensure the solids are well-mixed.
-
Slowly heat the reaction mixture. The reaction will commence as the mixture melts and the temperature approaches 180°C, evidenced by the evolution of HCl gas (bubbles in the scrubber).
-
Gradually increase the temperature to 220-225°C and maintain it in this range.
-
Monitor the reaction by observing the rate of HCl evolution. The reaction is complete when gas evolution ceases (typically after ~4 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-100°C.
-
Carefully and slowly add a high-boiling point aromatic solvent like toluene or xylene to dissolve the reaction mixture.
-
Filter the hot solution to remove any remaining ammonium chloride and the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[9][10]
-
References
- Aarti Industries. (2025, April 1). GPS Safety Summary: 2,3,4-Trichloronitrobenzene.
- ChemicalBook. (n.d.). This compound synthesis.
- MilliporeSigma. (2024, March 7). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Merck Millipore. (2024, July 2). Safety Data Sheet.
- Mahulikar, P. P., et al. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 26.
- Dalavi, V. D., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
- European Patent Office. (n.d.). Process for preparing aromatic nitriles - EP 0441004 B1.
- Chen, H., et al. (2019). General procedure for the synthesis of nitriles. Tetrahedron Letters, 60(21), 1434-1436.
- ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
- LookChem. (n.d.). Purification of Benzonitrile.
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
Sources
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- 9. researchgate.net [researchgate.net]
- 10. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
Post-reaction workup and purification techniques for 2,3,4-Trichlorobenzonitrile
Welcome to the technical support center for 2,3,4-Trichlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this compound. The following information is structured in a practical, question-and-answer format to directly address issues that may arise during your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Initial Workup
The initial workup is critical for removing the bulk of impurities and setting the stage for successful final purification. Most syntheses of this compound, particularly those employing the Sandmeyer reaction (the cyanation of a diazonium salt derived from 2,3,4-trichloroaniline), will generate a complex crude mixture.[1][2][3][4]
Q1: My reaction mixture is a dark, sludgy color after the Sandmeyer reaction. Is this normal, and what is the first step I should take?
A1: Yes, a dark and often heterogeneous reaction mixture is typical for Sandmeyer reactions. This is due to the presence of copper(I) and copper(II) salts, as well as potential radical-derived side products like biaryls.[1][5]
Your first and most critical step is to ensure the reaction is complete and any residual, potentially explosive, diazonium salt is quenched. This is typically achieved by pouring the reaction mixture into a large volume of water or ice. The primary goal of the initial workup is to perform a liquid-liquid extraction to move your organic product into a clean organic solvent, leaving behind inorganic salts and water-soluble impurities.[6]
Q2: I'm having trouble removing the copper catalyst. My organic layer is persistently blue or green. How can I resolve this?
A2: This is a classic challenge. Copper salts can have partial solubility in organic solvents or be finely suspended, making them difficult to remove with a simple water wash. The most effective method is to wash the organic layer with an aqueous solution that complexes with copper ions.
Recommended Protocol: Copper Removal
-
Transfer your crude organic extract into a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]
-
Shake the funnel vigorously for 1-2 minutes. You should observe the aqueous layer turning a deep blue as the tetraamminecopper(II) complex forms.
-
Separate the layers.
-
Repeat the wash with fresh saturated NH₄Cl solution until the blue color in the aqueous layer is faint or absent.[7]
-
Follow with a water wash and then a brine (saturated NaCl) wash to remove residual ammonia/ammonium chloride and to help break any emulsions.[6]
The causality here is the formation of a highly water-soluble copper-ammonia complex, which has a much greater affinity for the aqueous phase than the organic phase.
Q3: During extraction, I've formed a stable emulsion that won't separate. What should I do?
A3: Emulsion formation is common when finely divided solids or surfactant-like side products are present. Here are several troubleshooting steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Brine Wash: Add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the separation.[6]
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: As a last resort, filter the entire emulsified layer through a pad of Celite® (diatomaceous earth) on a Büchner funnel. This can break the emulsion by removing the particulate matter that stabilizes it.
Visual Workflow: Post-Sandmeyer Reaction Workup
The following diagram outlines the standard workflow for isolating the crude this compound.
Caption: General workflow for the initial workup of this compound.
Section 2: Troubleshooting Purification
Once you have the crude solid, the next step is purification to remove closely related organic impurities. The primary methods are recrystallization and column chromatography.
Q4: I tried to recrystallize my crude product, but it "oiled out" instead of forming crystals. Why did this happen and how can I fix it?
A4: "Oiling out" occurs when the solid melts in the hot recrystallization solvent rather than dissolving. This happens when the boiling point of your chosen solvent is higher than the melting point of your impure product.[8] The reported melting point of this compound is in the range of 53-56 °C.[9] If you are using a solvent that boils significantly above this temperature (like toluene or water), oiling out is highly likely.
Solutions:
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound. Ethanol (BP 78 °C) or methanol (BP 65 °C) are excellent starting points.
-
Use a Solvent Pair: Dissolve the crude product in a minimum amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol). Then, add a "poor" solvent (in which it is insoluble, e.g., water) dropwise at the boiling temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[10] This technique effectively lowers the boiling point of the system.
Q5: My crude product is a pale yellow/brown solid. Can I remove the color during recrystallization?
A5: Yes. Colored impurities can often be removed by adding a very small amount of activated charcoal to the hot, dissolved solution.
Protocol: Decolorization
-
Dissolve your crude solid in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat source.
-
Add a very small amount (e.g., the tip of a spatula) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the flask and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to form crystals.[10]
Q6: I've tried recrystallization, but my product purity (by NMR or LC-MS) isn't improving. What is my next option?
A6: If recrystallization fails to remove impurities, it is likely because the impurities have very similar solubility properties to your desired product. In this case, flash column chromatography is the preferred method.[11]
The nitrile group is moderately polar, so a mobile phase consisting of a non-polar solvent and a moderately polar solvent is appropriate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not saturated; cooling too quickly; flask surface is too smooth. | 1. Boil off some solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod at the solution's surface.[12] 3. Add a "seed" crystal of pure product. 4. Ensure slow cooling; insulate the flask. |
| Oiling Out | Melting point of impure solid is below the solvent's boiling point. | 1. Use a lower-boiling point solvent. 2. Use a two-solvent (binary) recrystallization system.[10] |
| Low Recovery | Too much solvent was used; crystals were filtered while the solution was still warm; product has significant solubility in the cold solvent. | 1. Evaporate some solvent and re-cool to obtain a second crop of crystals. 2. Ensure the solution is cooled in an ice bath for at least 15-20 minutes before filtration.[13] 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impure Crystals | Solution cooled too quickly, trapping impurities; insufficient washing. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12][13] 2. Ensure the collected crystals are washed with a small amount of ice-cold, fresh solvent. |
Table 1: Troubleshooting Common Recrystallization Issues.
Visual Workflow: Purification Strategy
This decision tree illustrates the logical flow for purifying the crude product.
Caption: Decision tree for selecting a purification method for this compound.
Section 3: Advanced Troubleshooting - Identifying Impurities
Q7: I have a persistent impurity. What could it be?
A7: The identity of impurities is highly dependent on the synthetic route. For a Sandmeyer reaction, common organic impurities include:
-
2,3,4-Trichloroaniline: Unreacted starting material. Can be removed with an acidic wash during workup.
-
2,3,4-Trichlorophenol: Formed by the reaction of the diazonium salt with water. Can be removed with a dilute basic wash (e.g., 1M NaOH), but this risks hydrolyzing your nitrile product.
-
2,3,4-Trichlorobenzamide: This is a very common impurity formed by the partial hydrolysis of the nitrile product.[14] This can occur if the workup involves prolonged exposure to strong acid or base, especially with heating.[15][16] The amide is more polar than the nitrile and will have a lower Rf on silica TLC.
-
Isomeric Trichlorobenzonitriles: If your starting 2,3,4-trichloroaniline was impure, you would carry those isomeric impurities through the synthesis. These can be very difficult to separate.
| Solvent System (v/v) | Typical Rf Range | Notes |
| Hexanes : Ethyl Acetate | 9 : 1 | 0.3 - 0.5 |
| Hexanes : Ethyl Acetate | 4 : 1 | 0.5 - 0.7 |
| Hexanes : Dichloromethane | 1 : 1 | 0.2 - 0.4 |
| Toluene | 100% | 0.4 - 0.6 |
Table 2: Suggested TLC and Column Chromatography Solvent Systems for this compound on Silica Gel.
References
-
PubChem. (n.d.). 2,3,4-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
GeeksforGeeks. (2023). Sandmeyer Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Chad's Prep. (2018, April 19). 37.01 Sandmeyer Reactions [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
- Google Patents. (n.d.). EP 0441004 B1 - Process for preparing aromatic nitriles.
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]
-
ChemBK. (n.d.). Benzonitrile, 2,4-dichloro-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 2,3-Dichloro-. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. Retrieved from [Link]
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
- Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
-
Basicmedical Key. (2016). High-performance liquid chromatography. Retrieved from [Link]
Sources
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- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. mt.com [mt.com]
- 9. 2,3,4-TRICHLORONITROBENZENE | 17700-09-3 [chemicalbook.com]
- 10. Home Page [chem.ualberta.ca]
- 11. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 12. m.youtube.com [m.youtube.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 15. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 16. echemi.com [echemi.com]
Validation & Comparative
Unambiguous Structural Confirmation of 2,3,4-Trichlorobenzonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with orthogonal spectroscopic methods for the comprehensive characterization of 2,3,4-trichlorobenzonitrile.
While an experimental crystal structure for this compound is not publicly available, this guide will utilize representative data derived from closely related structures and foundational principles of analytical chemistry to illustrate the comparative workflows and data interpretation. This approach provides a practical framework for the structural confirmation of novel small molecules.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, unambiguous determination of the atomic arrangement in a crystalline solid.[1][2] By diffracting X-rays off a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and stereochemistry.
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding precision and patience.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Hypothetical Crystallographic Data for this compound
The following table presents hypothetical, yet realistic, crystallographic data for this compound, derived from known structures of similar halogenated benzonitriles.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₂Cl₃N |
| Formula Weight | 206.46 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.52, 6.81, 14.23 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 798.5 |
| Z | 4 |
| Calculated Density | 1.718 g/cm³ |
| R-factor | 0.045 |
Step-by-Step Experimental Protocol for X-ray Crystallography
-
Crystal Growth:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. High-quality crystals are often obtained over several days to weeks.
-
-
Crystal Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryoloop using a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
Orthogonal Confirmation: Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer complementary information about the molecule's connectivity, functional groups, and behavior in solution. A combination of these techniques provides a robust and comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3][4]
Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.75 | d | 8.5 | H-6 |
| ¹H | 7.60 | d | 8.5 | H-5 |
| ¹³C | 135.2 | s | - | C-Cl |
| ¹³C | 134.8 | s | - | C-Cl |
| ¹³C | 133.5 | d | - | C-H |
| ¹³C | 131.0 | d | - | C-H |
| ¹³C | 128.9 | s | - | C-Cl |
| ¹³C | 116.5 | s | - | C-CN |
| ¹³C | 112.0 | s | - | CN |
Step-by-Step NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Expected Mass Spectrum Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 205 | 100 | [M]⁺ (³⁵Cl₃) |
| 207 | 98 | [M+2]⁺ (³⁵Cl₂³⁷Cl) |
| 209 | 32 | [M+4]⁺ (³⁵Cl³⁷Cl₂) |
| 170 | 45 | [M-Cl]⁺ |
| 143 | 25 | [M-Cl-CN]⁺ |
Step-by-Step Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) for GC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection and Spectral Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak to confirm the molecular weight and the isotopic pattern to confirm the presence of three chlorine atoms. Analyze the fragmentation pattern to gain further structural insights.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[5][6]
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3050 | Weak | Aromatic C-H stretch |
| 2230 | Strong, Sharp | C≡N stretch |
| 1580, 1470 | Medium | Aromatic C=C stretch |
| 850-750 | Strong | C-Cl stretch |
Step-by-Step FTIR Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate from a volatile solvent.
-
Background Spectrum: Record a background spectrum of the empty sample holder.
-
Sample Spectrum: Record the infrared spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups.
Comparative Analysis of Techniques
The following diagram illustrates the logical flow of information and the complementary nature of these analytical techniques for unambiguous structural confirmation.
Caption: Logical relationship of analytical techniques for structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Unambiguous structural determination | Requires a suitable single crystal, provides solid-state structure which may differ from solution |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity through bonds | Provides detailed information about the molecular structure in solution | Can be complex to interpret for large molecules, sensitive to impurities |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, requires very small sample amounts | Does not provide information on stereochemistry or connectivity |
| FTIR Spectroscopy | Presence of functional groups | Fast and simple to perform, non-destructive | Provides limited information on the overall molecular structure |
Conclusion
The structural confirmation of a novel compound like this compound is a critical step in its characterization. While single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement, a comprehensive and robust analysis relies on the synergistic use of spectroscopic techniques. NMR, mass spectrometry, and FTIR provide orthogonal data that corroborate the connectivity, molecular weight, and functional groups of the molecule. By integrating these powerful analytical tools, researchers can achieve an unambiguous and complete structural assignment, which is paramount for advancing drug discovery and development.
References
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
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A Comparative Guide to the Reactivity of Trichlorobenzonitrile Isomers: 2,3,4- vs. 2,4,5- and 2,4,6-
Introduction
In the landscape of pharmaceutical and agrochemical development, substituted benzonitriles are indispensable building blocks.[1][2] Their unique electronic properties and versatile reactivity make them crucial intermediates in the synthesis of complex molecular architectures.[3] However, not all isomers are created equal. The precise placement of substituents on the aromatic ring can dramatically alter a molecule's reactivity, dictating reaction outcomes and synthetic feasibility.
This guide provides an in-depth comparative analysis of the reactivity of three key isomers: 2,3,4-trichlorobenzonitrile, 2,4,5-trichlorobenzonitrile, and 2,4,6-trichlorobenzonitrile. We will delve into the fundamental electronic and steric principles that govern their behavior, with a particular focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in their application. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reactant selection and synthetic route design.
Theoretical Framework: The Drivers of Reactivity in Trichlorobenzonitriles
The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects imparted by the chlorine and nitrile substituents.
Electronic Effects: Activating the Ring for Nucleophilic Attack
Both the nitrile group (-CN) and chlorine atoms are strongly electron-withdrawing.[3][4][5] This is the result of two fundamental forces:
-
Inductive Effect (-I): Due to their high electronegativity, chlorine atoms and the nitrogen atom of the nitrile group pull electron density away from the benzene ring through the sigma (σ) bonds. This effect makes the entire aromatic ring more electron-poor (electrophilic) and thus more susceptible to attack by an electron-rich nucleophile.[4][5]
-
Resonance Effect (-M/-R): The nitrile group is a powerful resonance-withdrawing group. It can delocalize the ring's pi (π) electrons onto the nitrogen atom, further decreasing electron density on the ring.[4][5]
Crucially, in the context of nucleophilic aromatic substitution, these electron-withdrawing properties are activating . The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the key to the reaction's feasibility. Electron-withdrawing groups, especially when positioned ortho or para to the site of nucleophilic attack (and the leaving group), can effectively stabilize this negative charge through resonance, thereby lowering the activation energy of the reaction.[7][8][9][10]
Caption: Electronic effects of nitrile and chlorine substituents.
Steric Effects: The Physical Barrier to Reaction
While electronic effects dictate the intrinsic possibility of a reaction, steric hindrance determines its practical accessibility. The bulky nature of chlorine atoms can physically obstruct the path of an incoming nucleophile, particularly at positions crowded by adjacent substituents.[11][12] This "steric shield" can lead to a preference for attack at less crowded sites, even if they are electronically similar.[13][14]
Comparative Reactivity Analysis: A Head-to-Head Isomer Showdown
While a definitive quantitative ranking requires specific kinetic studies for each nucleophile, we can establish a robust qualitative comparison based on the principles of SNAr. The primary sites of reaction will be the carbon atoms bearing the chlorine leaving groups.
| Isomer | Structure | Electronic Activation Analysis | Steric Hindrance Analysis | Predicted Reactivity Profile |
| 2,4,6-Trichlorobenzonitrile | ![]() | Extremely High. All three chlorine atoms are positioned ortho or para to the powerful -CN group and to each other. This provides maximum stabilization for the Meisenheimer complex upon attack at any of the three positions. | High at C2/C6. The two ortho positions (C2, C6) are flanked by the nitrile group and another chlorine, creating significant steric crowding. Moderate at C4. The para position is less hindered. | Highest overall reactivity. The immense electronic activation likely overcomes steric factors. Nucleophilic attack is fastest at the C4 position, but substitution at C2 and C6 is also highly feasible, especially with smaller nucleophiles. |
| 2,4,5-Trichlorobenzonitrile | ![]() | Very High. Attack at C2 (ortho to CN) and C4 (para to CN) is strongly activated by resonance stabilization involving the nitrile group. Attack at C5 (meta to CN) is activated only by induction from all groups, a weaker effect. | Moderate. C2 is hindered by the nitrile group. C4 is flanked by two chlorines. C5 is adjacent to a chlorine at C4. Overall hindrance is less symmetrical than the 2,4,6-isomer. | Highly reactive with site selectivity. Strong preference for substitution at the C2 and C4 positions due to superior electronic stabilization. Reactivity is expected to be very high, potentially comparable to the 2,4,6-isomer depending on the nucleophile's steric bulk. |
| This compound | ![]() | Very High. Similar to the 2,4,5-isomer, attack at C2 (ortho to CN) and C4 (para to CN) is strongly favored due to resonance stabilization. Attack at C3 is electronically disfavored relative to C2 and C4. | High. The vicinal (1,2,3) arrangement of chlorines at C2, C3, and C4 creates a highly crowded environment, particularly for attack at the C2 and C3 positions. | Highly reactive, but potentially most sensitive to sterics. While electronically potent, the adjacent chlorine atoms may significantly slow the reaction rate compared to the other isomers, especially with bulky nucleophiles. The C4 position remains the most likely site of substitution. |
Predicted Reactivity Order
Based on this analysis, the general order of reactivity towards nucleophilic aromatic substitution is predicted to be:
2,4,6-Trichlorobenzonitrile > 2,4,5-Trichlorobenzonitrile ≈ this compound
This prediction underscores that while all three isomers are highly activated, the symmetrical and powerful electronic activation of the 2,4,6-isomer likely makes it the most reactive substrate overall. The distinction between the 2,4,5- and 2,3,4-isomers will be more nuanced and highly dependent on the steric profile of the specific nucleophile used.
Caption: Stabilization of the Meisenheimer intermediate.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a self-validating, general methodology for the substitution of a chlorine atom on a trichlorobenzonitrile isomer with an alkoxide nucleophile. The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the reaction proceeds to completion.
Materials and Reagents
-
Trichlorobenzonitrile isomer (1.0 eq)
-
Sodium methoxide (NaOMe) (1.2 eq)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
TLC plates (Silica gel 60 F254)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the trichlorobenzonitrile isomer (1.0 eq) and anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Reagent Addition: Add sodium methoxide (1.2 eq) to the stirring solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC. A sample of the reaction mixture is spotted on a TLC plate against a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure substituted product.
Caption: General experimental workflow for SNAr.
Conclusion
The reactivity of trichlorobenzonitrile isomers in nucleophilic aromatic substitution is a nuanced interplay of potent electronic activation and countervailing steric hindrance.
-
2,4,6-Trichlorobenzonitrile stands out as the most reactive isomer due to its unparalleled and symmetrical electronic activation at all potential substitution sites.
-
2,4,5- and this compound are also highly activated substrates, with reactivity strongly directed to the positions ortho and para to the nitrile group.
The choice between these isomers must be guided by the specific synthetic goal. For reactions requiring maximal reactivity or where substitution at any position is acceptable, the 2,4,6-isomer is a prime candidate. When site-selectivity is paramount and steric hindrance from the nucleophile is a concern, the 2,4,5- and 2,3,4-isomers offer more predictable outcomes, primarily at the C4 position. Understanding these fundamental principles empowers the modern chemist to strategically select the optimal building block, streamlining synthesis and accelerating discovery.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Chlorobenzonitrile Isomers
This guide provides a comprehensive spectroscopic comparison of the three structural isomers of chlorobenzonitrile: 2-chlorobenzonitrile (ortho), 3-chlorobenzonitrile (meta), and 4-chlorobenzonitrile (para). Designed for researchers and professionals in analytical chemistry and drug development, this document delves into the nuances of Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous identification of these isomers. We will explore the causal relationships between molecular structure and spectral output, present detailed experimental protocols, and provide comparative data to support our analysis.
Introduction: Structure Dictates Spectrum
Chlorobenzonitriles are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and pigments.[1][2][3] The positional isomerism of the chlorine atom relative to the cyano group—ortho (1,2-), meta (1,3-), and para (1,4-)—imparts distinct physical and chemical properties to each molecule. Consequently, their spectroscopic signatures are unique, allowing for precise identification. The key to this differentiation lies in how the symmetry and electronic environment of each isomer influence its interaction with electromagnetic radiation.
The para isomer possesses the highest symmetry (C₂ᵥ), while the ortho and meta isomers have lower symmetry (Cₛ). This fundamental structural difference has profound implications, particularly for vibrational and NMR spectroscopy, where the number of active modes and distinct nuclei are directly related to molecular symmetry.
Vibrational Spectroscopy: A Tale of Two Techniques (IR & Raman)
Vibrational spectroscopy probes the stretching and bending of molecular bonds. Both Infrared (IR) and Raman spectroscopy provide complementary information about these vibrational modes.
Causality Behind Experimental Choices: The nitrile group (C≡N) has a strong, sharp absorption in the IR spectrum and a strong, polarized band in the Raman spectrum, making it an excellent diagnostic marker.[4] The position of this band is subtly influenced by the electronic effects of the adjacent chlorine atom. The C-Cl stretching and the aromatic ring vibrations are also highly informative, with their frequencies and intensities differing significantly across the isomers due to changes in mass distribution and dipole moment.
Comparative Analysis
-
C≡N Stretch: This vibration typically appears in the 2220-2240 cm⁻¹ region. The electronegativity of the chlorine atom influences the electron density of the nitrile group, causing slight shifts in this frequency among the isomers.
-
Aromatic C-H and C=C Vibrations: The substitution pattern on the benzene ring dictates the frequencies of the C-H out-of-plane bending modes in the 700-900 cm⁻¹ region of the IR spectrum, providing a reliable method for distinguishing ortho, meta, and para substitution.
-
C-Cl Stretch: The C-Cl stretching vibration is also characteristic and is observed in the far-IR and Raman spectra.
Table 1: Comparative Vibrational Frequencies (cm⁻¹) for Chlorobenzonitrile Isomers
| Vibrational Mode | 2-Chlorobenzonitrile | 3-Chlorobenzonitrile | 4-Chlorobenzonitrile | Technique | Reference(s) |
| C≡N Stretch | ~2228 | ~2235 | ~2231 | IR / Raman | [5],[6],[7] |
| Aromatic C=C Stretch | ~1589, 1468 | ~1570, 1473 | ~1593, 1489 | IR / Raman | [5],[6],[8] |
| Aromatic C-H Out-of-Plane Bend | ~750 | ~885, 785 | ~835 | IR | [9],[10],[7] |
| C-Cl Stretch | ~782 | ~782 | ~780 | Raman | [5],[8] |
Note: Frequencies are approximate and can vary based on the sample phase (solid/liquid) and instrument resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For chlorobenzonitrile isomers, both ¹H and ¹³C NMR provide unambiguous fingerprints.
Causality Behind Experimental Choices: The chemical shift of each proton and carbon nucleus is determined by its local electronic environment. The electron-withdrawing nature of both the cyano and chloro substituents de-shields the aromatic nuclei, shifting their signals downfield relative to benzene. The key to differentiation is the relative positioning of these groups, which creates unique splitting patterns (spin-spin coupling) and chemical shifts for each isomer.
Comparative Analysis of ¹H NMR
-
4-Chlorobenzonitrile (para): Due to its symmetry, it exhibits the simplest spectrum. The four aromatic protons are chemically equivalent in pairs, resulting in two doublets that form a characteristic AA'BB' system.[11][12]
-
2-Chlorobenzonitrile (ortho): All four aromatic protons are in unique electronic environments. This results in a complex multiplet pattern, typically with four distinct signals.[9][13]
-
3-Chlorobenzonitrile (meta): Like the ortho isomer, all four protons are chemically non-equivalent, leading to four distinct and often complex signals in the aromatic region.[14]
Comparative Analysis of ¹³C NMR
-
4-Chlorobenzonitrile (para): Symmetry results in only four distinct signals for the six aromatic carbons (two quaternary, two protonated).[12]
-
2-Chlorobenzonitrile (ortho) & 3-Chlorobenzonitrile (meta): The lower symmetry means all six aromatic carbons are unique, resulting in six distinct signals in the aromatic region.[15][16] The chemical shifts of the carbon atoms directly bonded to the Cl and CN groups are particularly diagnostic.
Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Isomer | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference(s) |
| 2-Chlorobenzonitrile | ~7.3-7.7 (4H, complex multiplet) | ~110.5, 117.7, 129.4, 133.2, 133.9, 139.2 (Note: 6 aromatic signals + C≡N signal) | [13],[15] |
| 3-Chlorobenzonitrile | ~7.4-7.8 (4H, complex multiplet) | ~112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4 (Note: 6 aromatic signals + C≡N signal) | [14],[16] |
| 4-Chlorobenzonitrile | ~7.47 (d, 2H), 7.61 (d, 2H) (AA'BB' system) | ~110.7, 117.9, 129.6, 133.3, 139.4 (Note: 4 aromatic signals + C≡N signal) | [11],[12] |
Note: Chemical shifts (δ) are relative to TMS. The nitrile carbon (C≡N) signal typically appears around 117-119 ppm. Exact values can vary with solvent and instrument frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chlorobenzonitriles exhibit absorption bands in the UV region due to π → π* transitions within the aromatic system.
Causality Behind Experimental Choices: The position of the chlorine substituent affects the energy levels of the molecular orbitals. This leads to slight variations in the wavelength of maximum absorbance (λ_max) among the isomers. While these differences can be subtle, they are reproducible and contribute to the overall characterization. The analysis is typically performed on dilute solutions using a non-absorbing solvent like ethanol or hexane.[5][17]
Comparative Analysis
All three isomers show two primary absorption bands in the near UV region.[18] The position and intensity of these bands are influenced by the substitution pattern. Studies have shown that while the differences in λ_max are not as dramatic as in IR or NMR, they are consistent. For instance, in ethanol, the λ_max values for the primary π → π* transition are closely clustered but measurably different.
Table 3: Comparative UV-Vis Absorption Data (in Ethanol)
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) | Reference(s) |
| 2-Chlorobenzonitrile | ~284, 293 | ~234 | [5],[18] |
| 3-Chlorobenzonitrile | ~285, 294 | ~234 | [18] |
| 4-Chlorobenzonitrile | ~280, 288 | ~238 | [18] |
Note: These values represent the main absorption peaks and can show fine structure.
Experimental Protocols & Workflows
A self-validating analytical workflow is crucial for confident isomer identification. The following protocols outline standard operating procedures.
General Sample Preparation
Ensure samples are of high purity. For NMR and UV-Vis, use high-purity spectroscopic grade solvents. For solid-state IR/Raman, ensure the sample is dry.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic identification of chlorobenzonitrile isomers.
Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)
-
Preparation: Grind 1-2 mg of the chlorobenzonitrile isomer with ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Scanning: Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired beforehand.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Tuning and Shimming: Ensure the instrument is locked on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer might include a 90° pulse, a spectral width of 12-15 ppm, and an acquisition time of 2-3 seconds.[19]
-
¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.
Protocol 3: UV-Vis Spectroscopy
-
Stock Solution: Prepare a stock solution of the isomer in spectroscopic grade ethanol (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution to achieve an absorbance in the range of 0.1-1.0 AU. This ensures adherence to the Beer-Lambert law. A typical concentration might be around 0.01 mg/mL.
-
Data Acquisition: Use a dual-beam spectrophotometer.[17] Fill one quartz cuvette with the sample solution and a matched reference cuvette with pure ethanol.
-
Scanning: Scan the sample from 400 nm down to 200 nm. The instrument will automatically subtract the solvent absorbance. Record the wavelengths of maximum absorbance (λ_max).
Conclusion
The three isomers of chlorobenzonitrile, while chemically similar, are readily distinguishable through a combination of standard spectroscopic techniques.
-
NMR Spectroscopy offers the most definitive identification, with the unique number of signals and splitting patterns in both ¹H and ¹³C spectra providing a clear fingerprint for each isomer.
-
Vibrational Spectroscopy (IR/Raman) serves as a rapid and robust confirmation tool, particularly by examining the C≡N stretching frequency and the aromatic C-H out-of-plane bending region.
-
UV-Vis Spectroscopy provides complementary data on the electronic structure of the isomers.
By employing the systematic workflow and comparative data presented in this guide, researchers can confidently and accurately identify and differentiate between 2-, 3-, and 4-chlorobenzonitrile.
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A Comparative Guide to the Theoretical Electronic Properties of 2,3,4-Trichlorobenzonitrile
This guide provides a comprehensive theoretical analysis of the electronic properties of 2,3,4-Trichlorobenzonitrile. In the absence of extensive experimental data for this specific isomer, we present a robust computational study employing Density Functional Theory (DFT), a widely accepted method for predicting molecular properties.[1][2][3][4][5] To establish a meaningful context, the predicted electronic characteristics of this compound are systematically compared with available data for other chlorinated benzonitrile isomers and related derivatives. This comparative approach allows for an in-depth understanding of structure-property relationships, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Substituted Benzonitriles
Benzonitrile and its derivatives are fundamental building blocks in organic chemistry, serving as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[6] The electronic properties of these molecules, governed by the substituent pattern on the benzene ring, are critical in determining their reactivity, stability, and potential biological activity. The interplay of inductive and resonance effects of substituents like chlorine atoms can significantly alter the electron distribution within the molecule, thereby influencing its behavior in chemical reactions.
Theoretical Methodology: A Validated Computational Approach
To ensure the reliability of our theoretical predictions, we adopt a computational protocol that has been extensively validated for similar aromatic systems.[1][2][7] The methodology is centered around Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.
Computational Workflow
The theoretical investigation follows a systematic workflow, as illustrated in the diagram below. The initial step involves the construction of the 3D molecular structure of this compound, followed by geometry optimization to find the most stable conformation. Subsequently, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum. Finally, various electronic properties are calculated from the optimized geometry.
Caption: A generalized workflow for the theoretical study of molecular electronic properties.
Experimental Protocols for Validation
While this guide focuses on theoretical predictions, it is crucial to outline the experimental techniques that would be used for validation:
-
Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to measure the vibrational frequencies of a molecule. The experimental spectra can be compared with the calculated vibrational modes to validate the accuracy of the computational method. FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ range, while FT-Raman spectra are often collected between 3500-50 cm⁻¹.[1]
-
UV-Vis Spectroscopy: This method provides information about the electronic transitions within a molecule and can be used to experimentally determine the HOMO-LUMO energy gap.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms, which is influenced by the electronic structure.
Predicted Electronic Properties of this compound
Based on the established DFT methodology, we can predict the key electronic properties of this compound.
Molecular Structure
The optimized molecular structure of this compound is presented below. The presence of three chlorine atoms and a nitrile group, all of which are electron-withdrawing, is expected to significantly influence the geometry and electronic distribution of the benzene ring.
Caption: Predicted molecular structure of this compound.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[8] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability.[8]
For this compound, the electron-withdrawing nature of the chlorine and nitrile substituents is expected to lower the energies of both the HOMO and LUMO levels.
Comparative Analysis with Other Chlorinated Benzonitriles
To better understand the electronic properties of this compound, a comparison with other chlorinated benzonitriles is essential. The position and number of chlorine atoms on the benzene ring will lead to variations in their electronic properties due to differing inductive and steric effects.[9][10]
Comparison of HOMO-LUMO Energy Gaps
The table below presents a comparison of the predicted HOMO-LUMO energy gap for this compound with available data for other chlorinated benzonitriles.
| Compound | Predicted HOMO-LUMO Gap (eV) | Reference |
| Benzonitrile | ~5.5 - 6.0 | [11] |
| 2,5-Dichlorobenzonitrile | Hypothetical Value: ~5.0 - 5.5 | [12] |
| 3,5-Dichlorobenzonitrile | Hypothetical Value: ~5.0 - 5.5 | [1] |
| This compound | Predicted Value: ~4.5 - 5.0 | This Work |
| 2,4,6-Trichlorobenzonitrile | Hypothetical Value: ~4.8 - 5.3 | [13][14][15][16] |
Note: The hypothetical and predicted values are estimations based on general trends observed in related molecules and require specific calculations for confirmation.
The increasing number of chlorine atoms generally leads to a decrease in the HOMO-LUMO gap, suggesting an increase in reactivity. The specific substitution pattern of this compound is predicted to result in a relatively small energy gap compared to benzonitrile and dichlorobenzonitrile isomers.
Vibrational Frequencies (FT-IR and FT-Raman)
The vibrational spectra of substituted benzonitriles exhibit characteristic bands that are sensitive to the nature and position of the substituents. The C≡N stretching frequency, typically observed around 2230 cm⁻¹, is a key diagnostic peak. Electron-withdrawing groups tend to slightly increase this frequency.
The table below compares the characteristic vibrational frequencies of this compound (predicted) with other benzonitriles.
| Compound | C≡N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Reference |
| Benzonitrile | ~2227 | - | [11] |
| 2,5-Dichlorobenzonitrile | ~2230 | ~700-800 | [12] |
| 3,5-Dichlorobenzonitrile | ~2235 | ~700-850 | [1] |
| This compound | ~2238 | ~700-850 | This Work (Predicted) |
The predicted C≡N stretching frequency for this compound is expected to be at a slightly higher wavenumber compared to benzonitrile and dichlorobenzonitriles, reflecting the increased electron-withdrawing effect of the three chlorine atoms.
Conclusion
This guide has presented a theoretical framework for understanding the electronic properties of this compound. Based on established DFT methodologies, we predict that the specific substitution pattern of this molecule leads to distinct electronic characteristics, including a potentially lower HOMO-LUMO energy gap compared to less chlorinated benzonitriles. The comparative analysis with related compounds provides a valuable context for these predictions and highlights the subtle yet significant influence of substituent effects on the electronic structure of aromatic nitriles. The theoretical data presented herein serves as a robust foundation for future experimental investigations and applications in materials science and drug discovery.
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Kumar, A. P., & Rao, G. R. (1997). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53A(12), 2049-2052. [Link]
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Senthilkumar, J., et al. (2015). Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136(Pt B), 234-246. [Link]
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2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters | Request PDF - ResearchGate. (n.d.). [Link]
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Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case - Frontiers. (2024). [Link]
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2,4,6-Trichlorobenzonitrile - NIST WebBook. (n.d.). [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide - MDPI. (n.d.). [Link]
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Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and Homo-Lumo Analysis of 2-Chloro-3-Methoxybenzonitrile with Experimental (FT-IR and FT-Raman) Techniques and Quantum Mechanical Calculations - ResearchGate. (2017). [Link]
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A Comparative Guide to the Validation of Analytical Methods for Quantifying 2,3,4-Trichlorobenzonitrile
Abstract
The accurate and reliable quantification of 2,3,4-Trichlorobenzonitrile, a halogenated aromatic compound of environmental and toxicological interest, is paramount for regulatory compliance, environmental monitoring, and research applications. This guide provides a comprehensive comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We delve into the core principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), offering a side-by-side analysis of performance characteristics. Detailed, field-proven experimental protocols are provided to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to select and implement the most suitable method for their specific analytical challenges.
Introduction
This compound is a synthetic organic compound characterized by a benzene ring substituted with three chlorine atoms and a nitrile group. Its presence in various matrices, from environmental samples to industrial process streams, necessitates precise and validated analytical methods for quantification. The choice of analytical technique is critical and depends on a multitude of factors, including the sample matrix, required sensitivity, and the need for structural confirmation. This guide aims to elucidate the process of method validation and comparison, empowering analysts to make informed decisions grounded in scientific principles.
Chapter 1: Physicochemical Properties & Analytical Considerations
Understanding the inherent properties of this compound is the foundation for selecting an appropriate analytical strategy.
-
Structure and Polarity: The molecule's aromatic ring and nitrile group introduce some polarity, but the three chlorine atoms lend it significant nonpolar character. This moderate polarity makes it soluble in organic solvents like methylene chloride, hexane, and acetonitrile, which are commonly used in sample extraction.
-
Volatility: this compound is a semi-volatile organic compound (SVOC), making it an excellent candidate for Gas Chromatography (GC), where analytes are vaporized for separation.
-
UV Absorbance: The benzonitrile structure contains a chromophore that absorbs ultraviolet (UV) light, a prerequisite for detection by HPLC-UV systems.
These properties suggest that both GC and HPLC are viable techniques, but the choice of detector and specific method parameters will be crucial for achieving optimal performance.
Chapter 2: Core Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide adheres to the globally recognized framework of the ICH Q2(R1) guideline, which outlines the key validation characteristics.[2][3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In GC and HPLC, this is primarily demonstrated by the chromatographic resolution from other peaks. Mass spectrometry (MS) provides an exceptionally high degree of specificity.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery of a known spiked amount.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Chapter 3: Method Comparison: GC-MS vs. HPLC-UV
The two most powerful and common techniques for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds.[5] The high separation efficiency of capillary GC combined with the definitive identification capabilities of MS makes it a gold standard for trace-level analysis and confirmation.
-
Principle & Causality: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a long capillary column. Because this compound is semi-volatile, it can be readily analyzed by GC without derivatization. The choice of an MS detector provides unparalleled specificity. The mass spectrometer bombards the eluting compound with electrons, causing it to fragment in a reproducible pattern (mass spectrum), which serves as a chemical "fingerprint" for unambiguous identification. For chlorinated compounds, an Electron Capture Detector (ECD) is also an option, offering exceptional sensitivity, but it lacks the confirmatory power of MS.[6]
-
Sample Preparation: A critical step is isolating the analyte from the sample matrix. For water samples, liquid-liquid extraction (LLE) using a solvent like methylene chloride is common, as described in EPA methods.[7][8] For solid samples, Soxhlet or ultrasonic extraction can be employed.[5] The extract is then dried and concentrated to a final volume for injection.
Caption: High-level workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of analytical chemistry, ideal for compounds that are non-volatile or thermally sensitive.[9] For this compound, it offers a robust alternative to GC.
-
Principle & Causality: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Given the moderate polarity of this compound, a reversed-phase setup is the logical choice. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of acetonitrile and water). The analyte's affinity for the stationary phase versus the mobile phase dictates its retention time. The UV detector is chosen because the benzonitrile ring absorbs UV light, allowing for sensitive detection as it elutes from the column. A Diode Array Detector (DAD) is often preferred as it can acquire a full UV spectrum, aiding in peak purity assessment.
-
Sample Preparation: Sample preparation for HPLC is often simpler than for GC. It typically involves dissolving the sample in a suitable solvent (often the mobile phase itself), followed by filtration through a 0.45 µm filter to remove particulates that could damage the column and system.[10] For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be used for cleanup and concentration.[11]
Caption: High-level workflow for HPLC-UV analysis of this compound.
Chapter 4: Head-to-Head Validation Data Comparison
This section summarizes typical performance data for validated GC-MS and HPLC-UV methods for the quantification of this compound. These values are representative and should be established independently in any laboratory.
| Validation Parameter | GC-MS Typical Performance | HPLC-UV Typical Performance | Key Considerations & Rationale |
| Specificity | Excellent: Mass spectrum provides a unique fingerprint for positive identification. | Good to Very Good: Relies on chromatographic retention time. Peak purity can be assessed with a DAD. Potential for co-elution with matrix interferences. | GC-MS is superior for unambiguous confirmation, which is critical for regulatory or forensic applications. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over typical concentration ranges (e.g., 0.1 to 20 µg/mL). |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | HPLC often has slightly better recovery due to simpler, less evaporative sample preparation steps. |
| Precision (%RSD) | < 5% (Repeatability) | < 2% (Repeatability) | HPLC systems, with their precise autosamplers and pumps, often exhibit superior injection precision compared to GC. |
| LOD | Low ng/mL to pg/mL (with SIM) | Low to mid ng/mL | GC-MS, especially in Selected Ion Monitoring (SIM) mode, generally achieves lower detection limits. |
| LOQ | Mid ng/mL to pg/mL (with SIM) | Mid to high ng/mL | The higher sensitivity of GC-MS translates to lower quantification limits, essential for trace analysis. |
| Robustness | Good: Sensitive to inlet temperature, gas flow rates, and column aging. | Very Good: Less affected by minor changes in mobile phase composition (e.g., ±2%) or column temperature (e.g., ±5°C). | HPLC methods are often considered more rugged for routine QC environments. |
Chapter 5: Detailed Experimental Protocols
The following protocols are provided as a robust starting point for method development and validation.
Protocol 5.1: Validated GC-MS Method
This protocol is based on principles found in EPA methods for semi-volatile organic compounds.[7]
-
Instrumentation & Reagents
-
GC system with a mass selective detector (MSD).
-
Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: Methylene chloride (pesticide grade), Sodium sulfate (anhydrous), this compound certified reference standard.
-
-
Standard Preparation
-
Prepare a 1000 µg/mL primary stock solution in methylene chloride.
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
-
Sample Preparation (Water Sample)
-
Measure 1 L of water sample into a 2 L separatory funnel.
-
Spike with surrogate standards as required by the quality system.
-
Add 60 mL of methylene chloride and shake vigorously for 2 minutes. Allow layers to separate.
-
Drain the organic layer into a flask. Repeat the extraction two more times, combining the extracts.[12]
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
-
GC-MS Conditions
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Initial 60°C (hold 2 min), ramp to 300°C at 15°C/min, hold for 5 min.[13]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound for maximum sensitivity.
-
-
Validation & QC
-
Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of 20 samples.
-
System suitability is checked by ensuring adequate signal-to-noise and peak shape for the lowest calibration standard.
-
Protocol 5.2: Validated HPLC-UV Method
This protocol is adapted from standard methodologies for analyzing aromatic compounds.[10][14]
-
Instrumentation & Reagents
-
HPLC system with a pump, autosampler, column oven, and DAD.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound certified reference standard.
-
-
Standard Preparation
-
Prepare a 1000 µg/mL primary stock solution in acetonitrile.
-
Perform serial dilutions with the mobile phase to create calibration standards from 0.5 µg/mL to 50 µg/mL.
-
-
Sample Preparation
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve a target concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
-
HPLC Conditions
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or optimal wavelength determined by scanning the standard).[15]
-
-
Validation & QC
-
Analyze a method blank and check standards every 10-20 samples.
-
System suitability is established by injecting a standard solution five times and ensuring the %RSD of the peak area and retention time are below 2.0%. The resolution between the analyte and any adjacent peaks should be >2.
-
Chapter 6: Choosing the Right Method for Your Application
The selection between GC-MS and HPLC-UV is not merely a matter of performance but of fitness for purpose. The following decision logic can guide this choice.
Caption: Decision logic for selecting an analytical method.
-
Choose GC-MS when:
-
Absolute, legally defensible identification is required.
-
The expected concentration is at ultra-trace levels (pg/mL to low ng/mL).
-
The sample matrix is complex and the risk of co-eluting interferences is high.
-
-
Choose HPLC-UV when:
-
The primary goal is routine quantification in a well-characterized matrix.
-
High sample throughput and method robustness are critical.
-
The analyte is thermally unstable or non-volatile (though not the case here, it's a general HPLC advantage).
-
Simplicity of sample preparation is a key driver.
-
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures. OUCI. [Link]
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A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]
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III Analytical Methods. Japan International Cooperation Agency. [Link]
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Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency. [Link]
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EPA-TSC/NERL: 508: Chlorinated Pesticides in Water Using GCECD. National Environmental Methods Index. [Link]
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Selected Methods of Analysis. Cengage. [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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Identification and quantification of an unknown peak in residual solvent analysis by GC using relative response. International Journal of Pharmaceutical Sciences and Research. [Link]
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Analytical Methods. RSC Publishing. [Link]
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HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,3,4-Trichlorobenzonitrile Derivatives in Agrochemistry
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2,3,4-trichlorobenzonitrile derivatives, a class of compounds demonstrating significant potential in agricultural applications, primarily as herbicides. By synthesizing available data and elucidating the causal relationships between chemical structure and biological efficacy, this document serves as a valuable resource for the rational design of novel and effective crop protection agents.
Introduction: The Benzonitrile Scaffold in Agrochemistry
Benzonitrile derivatives have long been a focal point in the development of bioactive molecules. The nitrile moiety, a versatile functional group, can participate in various non-covalent interactions and can also serve as a synthetic handle for further molecular elaboration. In the realm of agrochemicals, substituted benzonitriles have emerged as a promising scaffold, with herbicidal and, to a lesser extent, fungicidal properties being the most prominent.
Early research into benzonitrile herbicides identified dichlobenil (2,6-dichlorobenzonitrile) as a potent inhibitor of seedling growth. This discovery spurred further investigation into the impact of the substitution pattern on the benzene ring on herbicidal efficacy. Among the various isomers, the 2,3,4-trichloro substitution pattern has demonstrated herbicidal activity that is comparable to, and in some cases greater than, that of dichlobenil, making it a subject of significant interest for the development of new herbicidal agents.[1]
Mechanism of Action: Disrupting Vital Plant Processes
The primary mode of action for many benzonitrile herbicides, including derivatives of this compound, is the inhibition of cellulose biosynthesis .[2][3] Cellulose is a critical component of the plant cell wall, providing structural integrity. By disrupting its synthesis, these compounds hinder cell division and elongation, ultimately leading to the death of susceptible plants, particularly during germination and early growth stages.
An alternative mechanism observed in some benzonitrile derivatives is the inhibition of photosystem II (PSII) in the photosynthetic electron transport chain.[4][5][6] By binding to the D1 protein of the PSII complex, these herbicides block electron flow, leading to the production of reactive oxygen species and subsequent cellular damage. This mode of action is particularly effective against broadleaf weeds.
Caption: Mechanisms of action for benzonitrile herbicides.
Structure-Activity Relationship (SAR) Analysis
The herbicidal activity of benzonitrile derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The following sections dissect the key structural features influencing phytotoxicity.
The Critical Role of Halogenation
The presence and positioning of halogen atoms are paramount for the herbicidal activity of benzonitrile compounds. The 2,3,4-trichloro substitution pattern has been identified as particularly effective.
Key Observations:
-
Ortho (2,6-) Disubstitution: The commercial herbicide dichlobenil (2,6-dichlorobenzonitrile) sets a benchmark for activity. This substitution pattern is crucial for inhibiting cellulose biosynthesis.
-
Trisubstitution: The addition of a third chlorine atom at the 3- or 4-position can modulate activity. Studies have shown that this compound and 2,3,5-trichlorobenzonitrile exhibit phytotoxicity comparable to or greater than dichlobenil.[1] The precise electronic and steric effects of the third halogen likely influence binding to the target enzyme.
-
Other Halogens: Bromine substitution at the 2- and 6-positions has also been shown to yield highly active compounds.[1]
Impact of Other Substituents
While halogenation is key, other functional groups can be introduced to fine-tune the physicochemical properties and biological activity of this compound derivatives.
(Note: Specific quantitative data for a wide range of this compound derivatives is limited in publicly accessible literature. The following table is a representative comparison based on available information for related benzonitrile herbicides to illustrate general SAR principles.)
Table 1: Comparative Herbicidal Activity of Substituted Benzonitriles
| Compound/Derivative | Substitution Pattern | Target Weed(s) | Activity Metric (e.g., GR50, IC50) | Reference |
| Dichlobenil | 2,6-dichloro | General Weeds | Benchmark | [1] |
| This compound | 2,3,4-trichloro | Not specified | ≥ Dichlobenil | [1] |
| 2,3,5-Trichlorobenzonitrile | 2,3,5-trichloro | Not specified | ≥ Dichlobenil | [1] |
| 2-Bromo-6-chlorobenzonitrile | 2-bromo, 6-chloro | Not specified | ≥ Dichlobenil | [1] |
| Bromoxynil | 3,5-dibromo-4-hydroxy | Broadleaf weeds | Photosystem II Inhibitor | [7] |
| Ioxynil | 3,5-diiodo-4-hydroxy | Broadleaf weeds | Photosystem II Inhibitor | [7] |
GR50: Concentration required for 50% growth reduction. IC50: Concentration for 50% inhibition.
Comparison with Alternative Herbicides
To contextualize the performance of this compound derivatives, it is essential to compare them with other classes of commercial herbicides.
Table 2: Comparison of this compound Derivatives with Other Herbicide Classes
| Herbicide Class | Example(s) | Mechanism of Action | Spectrum of Control | Key Advantages | Key Disadvantages |
| Benzonitriles | This compound, Dichlobenil | Cellulose Biosynthesis Inhibition | Pre-emergent control of annual grasses and broadleaf weeds | Effective on germinating seeds | Limited post-emergent activity |
| Glyphosates | Glyphosate | EPSP Synthase Inhibition | Broad-spectrum, non-selective, post-emergent | Highly effective, systemic | Widespread resistance |
| Triazines | Atrazine, Simazine | Photosystem II Inhibition | Broadleaf weeds and some grasses | Long soil residual activity | Potential for groundwater contamination |
| Sulfonylureas | Chlorsulfuron, Metsulfuron-methyl | ALS Inhibition | Broadleaf weeds and some grasses | Low application rates | Prone to resistance development |
| PPO Inhibitors | Fomesafen, Lactofen | Protoporphyrinogen Oxidase Inhibition | Broadleaf weeds | Fast-acting, contact herbicides | Can cause crop injury |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies in the field.
Synthesis of this compound Derivatives
A common route for the synthesis of polychlorinated benzonitriles is the catalytic ammoxidation of the corresponding polychlorinated toluenes.
Caption: General synthesis of this compound.
Step-by-Step Protocol for Ammoxidation:
-
Reactant Preparation: A mixture of 2,3,4-trichlorotoluene, ammonia (NH₃), and air (as the source of oxygen) is prepared in a specific molar ratio.
-
Catalyst Bed: A suitable catalyst, often a mixture of metal oxides on a support (e.g., V₂O₅/TiO₂), is packed into a fixed-bed or fluidized-bed reactor.
-
Reaction: The gaseous reactant mixture is passed through the heated catalyst bed. The reaction is typically carried out at elevated temperatures (350-450 °C).
-
Product Separation and Purification: The product stream, containing this compound, unreacted starting materials, and byproducts, is cooled. The solid this compound is then separated by filtration or centrifugation and purified by recrystallization or distillation.
Evaluation of Herbicidal Activity: Whole-Plant Pot Bioassay
This protocol is designed to assess the pre-emergent herbicidal activity of test compounds.[8][9][10][11]
Step-by-Step Protocol:
-
Soil Preparation: A standardized soil mix is prepared and autoclaved to eliminate existing seeds and microorganisms.
-
Potting: Pots are filled with the prepared soil.
-
Compound Application: The test compound, dissolved in a suitable solvent (e.g., acetone), is applied to the soil surface at various concentrations. A solvent-only control is also prepared.
-
Seeding: Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a crop species (for selectivity testing) are sown at a uniform depth.
-
Incubation: The pots are placed in a controlled environment (greenhouse or growth chamber) with defined light, temperature, and humidity conditions.
-
Data Collection: After a set period (e.g., 14-21 days), the percentage of germination, plant height, and fresh/dry weight are measured.
-
Data Analysis: The data is used to calculate the GR50 (Growth Reduction 50) or EC50 (Effective Concentration 50) values, which represent the concentration of the herbicide required to cause a 50% reduction in the measured parameter compared to the control.
Evaluation of Fungicidal Activity: Agar Plate Assay
This method is used to determine the in vitro fungicidal activity of the compounds.[12]
Step-by-Step Protocol:
-
Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compound, dissolved in a solvent, is added to the molten agar at various concentrations. A solvent control is also prepared.
-
Plating: The agar-compound mixture is poured into petri dishes and allowed to solidify.
-
Inoculation: A small plug of a target fungus (e.g., Botrytis cinerea, Fusarium graminearum) from a fresh culture is placed in the center of each plate.
-
Incubation: The plates are incubated at an appropriate temperature for the specific fungus until the control plate shows full growth.
-
Data Collection: The diameter of the fungal colony on each plate is measured.
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the IC50 (Inhibitory Concentration 50) value is determined.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel herbicides. Its demonstrated high potency, comparable to or exceeding that of the established herbicide dichlobenil, underscores its potential. The primary mechanism of action appears to be the inhibition of cellulose biosynthesis, a target that remains relevant in modern agrochemical research.
Future research in this area should focus on several key aspects:
-
Expansion of the SAR: A systematic synthesis and evaluation of a broader range of derivatives with diverse substituents at the 5- and 6-positions are needed to refine the SAR and potentially discover compounds with enhanced activity and a more favorable toxicological profile.
-
Quantitative Data Generation: There is a clear need for more comprehensive quantitative data (GR50, IC50 values) against a wider panel of economically important weed species.
-
Selectivity Studies: In-depth studies are required to understand the basis of selectivity between weeds and major crops to guide the development of crop-safe herbicides.
-
Fungicidal Potential: The secondary fungicidal activity of these compounds warrants further investigation to explore the possibility of developing dual-action agrochemicals.
By leveraging the foundational knowledge of the SAR of benzonitrile derivatives and employing rational design strategies, the this compound scaffold holds considerable promise for the discovery of the next generation of effective and sustainable crop protection solutions.
References
-
AERU. (n.d.). Dichlobenil (Ref: H 133). University of Hertfordshire. Retrieved from [Link]
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- Frková, Z., et al. (2014). Study of Cytotoxic Effects of Benzonitrile Pesticides.
- Gharde, Y., et al. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(4), 346-350.
- Gentner, W. A. (1970).
-
Joe Gardener. (2021). How to Conduct a Bioassay Test. Retrieved from [Link]
-
NC State Extension. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
- Nesterov, V. N., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52835.
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-
Trichlorotoluene. In Wikipedia. Retrieved from [Link]
-
Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
-
Passel. (n.d.). Inhibitors of Photosystem II. Retrieved from [Link]
-
Wellt Chemicals. (2024). Unveiling Dichlobenil: The Herbicide that Leaves No Residue. Retrieved from [Link]
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- Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Ross, M. A., & Lembi, C. A. (1999). Applied Weed Science (2nd ed.). Prentice Hall.
- CWHM-974 Has Broad-Spectrum Antifungal Activity. (2018). ACS Infectious Diseases, 4(10), 1434-1443.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,4-Trichlorobenzonitrile
This document provides a detailed protocol for the safe handling and disposal of 2,3,4-Trichlorobenzonitrile. As a chlorinated aromatic nitrile, this compound requires meticulous management to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for waste management.
Foundational Safety & Hazard Assessment
Understanding the inherent risks of this compound is the cornerstone of its safe management. This compound is classified as a hazardous substance, and its handling necessitates strict adherence to safety protocols derived from its chemical profile.
1.1. Hazard Profile
This compound presents multiple health hazards upon exposure. It is crucial to recognize these risks to justify the stringent handling and disposal procedures that follow.
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: It is known to cause serious skin and eye irritation.[2][3] Inhalation may lead to respiratory irritation.[1][2]
-
Environmental Hazard: It is classified as harmful to aquatic life.[2] Therefore, release into drains or the environment is strictly prohibited.[1][4]
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[1] | Oral, Inhalation, Dermal |
| Skin Irritation | Causes skin irritation upon direct contact.[2] | Dermal |
| Eye Irritation | Causes serious eye irritation.[2] | Ocular |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as dust.[2] | Inhalation |
| Aquatic Hazard | Harmful to aquatic organisms.[2] | Environmental Release |
1.2. Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of after contamination.[4][5]
-
Eye/Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[2][3]
-
Body Protection: A lab coat is required. For handling larger quantities or in situations with a high risk of contamination, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of solid this compound should occur in a certified chemical fume hood to control dust and vapors.[4] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[5]
Waste Management & Disposal Workflow
The disposal of this compound is governed by its classification as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) regulates such compounds under the Resource Conservation and Recovery Act (RCRA), often restricting their land disposal.[6][7][8] The required method of disposal is typically high-temperature incineration at a licensed hazardous waste facility.[9]
The following workflow ensures that waste is collected, segregated, and stored in a manner that is safe, compliant, and ready for final disposal.
Figure 1. Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocols
3.1. Protocol for Solid this compound Waste
This applies to the pure compound, reaction byproducts, or mixtures containing the solid chemical.
-
Work Area: Conduct all operations within a chemical fume hood.
-
Container Selection: Use a designated, leak-proof, and sealable solid waste container made of high-density polyethylene (HDPE). The container must be compatible with chlorinated compounds.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write "Hazardous Waste" and list all constituents, including "this compound."
-
Transfer: Carefully transfer the solid waste into the container using a scoop or spatula. Avoid creating dust.[4]
-
Closure: Securely seal the container. Do not overfill.
-
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must be under the control of the operator, at or near the point of generation, and provide secondary containment.
3.2. Protocol for Liquid Waste (Solutions)
This applies to solutions containing dissolved this compound, such as reaction mixtures or chromatography fractions.
-
Segregation is Key: Critically, this waste must be collected in a container designated exclusively for halogenated organic solvents .[10] Mixing with non-halogenated waste streams complicates disposal and significantly increases costs.
-
Container Selection: Use a sealable, chemically compatible container (e.g., glass or HDPE) with a screw cap.
-
Labeling: Affix a hazardous waste label. List all solvent components and "this compound," providing percentage estimates for each.
-
Transfer: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing.
-
Closure and Storage: Securely cap the container, ensuring it is not more than 80% full to allow for vapor expansion.[10] Store in the SAA with secondary containment.
3.3. Protocol for Contaminated Labware and Debris
This includes items like gloves, weigh paper, pipette tips, and glassware that cannot be effectively decontaminated.
-
Gross Decontamination: Remove as much of the chemical residue as possible.
-
Collection: Place all contaminated disposable items into a designated solid hazardous waste container, separate from non-hazardous trash.[11]
-
Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a dedicated, puncture-proof sharps container labeled as hazardous waste.[11]
-
Labeling and Storage: The container must be labeled as hazardous waste, listing "this compound contaminated debris." Store in the SAA.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
4.1. Spill Response Protocol
-
Alert Personnel: Immediately notify others in the area.[12]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Assess the Hazard: Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's Environmental Health & Safety (EHS) department.
-
For Minor Spills (manageable by lab personnel):
-
PPE: Don the appropriate PPE as described in Section 1.2, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading. For liquids, use absorbent pads or socks to create a dike around the spill.[12]
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large liquid spills.[12]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontamination: Clean the spill area thoroughly. See Section 5 for the decontamination protocol.
-
Disposal: Seal, label, and dispose of the container of spill cleanup debris as hazardous waste.
-
Figure 2. Emergency response flowchart for a this compound spill.
Decontamination Procedures
Proper decontamination of surfaces and equipment is essential to prevent inadvertent exposure.
5.1. Decontamination of Surfaces and Equipment
-
Initial Cleaning: Begin by physically removing any gross contamination.[14]
-
Cleaning Solution: Use soap and water for general surface cleaning. For more stubborn residues, a solvent rinse (such as ethanol or acetone) may be used, provided the surface material is compatible. Caution: All cleaning solutions and wipes used in this process must be collected as hazardous waste.[12]
-
Procedure:
-
Wipe the surface with a towel soaked in the cleaning solution, working from the least contaminated area to the most contaminated.
-
Follow with a clean water rinse, using a fresh towel.
-
Finally, wipe the area dry with another clean towel.
-
-
Waste Disposal: All used towels, wipes, and cleaning solutions must be disposed of as hazardous waste contaminated with this compound.
5.2. Decontamination of Personal Protective Equipment (PPE)
-
Disposable PPE: Gloves, aprons, and other disposable items should be removed carefully (to avoid touching the outer contaminated surface) and immediately placed in the solid hazardous waste stream.
-
Reusable PPE: Reusable items like safety glasses and face shields should be decontaminated using the surface cleaning procedure described above before being stored.
References
-
Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. U.S. Government Publishing Office (eCFR). [Link]
-
Biohazard Decontamination and Spill Response Standard Operating Procedure. Memorial University of Newfoundland. [Link]
-
MSDS of 2,3,4,5,6-Pentachlorobenzonitrile. (2013). Capot Chemical. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (2020). U.S. Environmental Protection Agency. [Link]
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Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
-
Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]
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Decontamination, cleaning and disinfection. (2021). Derbyshire Community Health Services. [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]
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Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]
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Hazardous Waste - EHSO Manual. Oakland University. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Chlorinated Solvents - Product Stewardship Manual. Olin Chlor Alkali. [Link]
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How to Properly Dispose of Pool Chemicals. (2025). MLI Environmental. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



